molecular formula C13H21NO3 B592347 Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1363381-22-9

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B592347
CAS No.: 1363381-22-9
M. Wt: 239.315
InChI Key: KHCPHQZPEYFYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.315. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-10(15)5-7-13/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCPHQZPEYFYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-22-9
Record name 2-Azaspiro[3.5]nonan-7-one, NBOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1363381-22-9

This technical guide provides a comprehensive overview of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, a key building block in medicinal chemistry, particularly in the development of targeted cancer therapies. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a spirocyclic azetidine and cyclohexane ring system. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for controlled reactions in multi-step syntheses.

PropertyValueSource
CAS Number 1363381-22-9[1]
Molecular Formula C₁₃H₂₁NO₃[1]
Molecular Weight 239.31 g/mol [1]
Appearance White to off-white powder-
Purity ≥97%[1]
Boiling Point (Predicted) 348.6 ± 42.0 °C-
Storage 4°C, under inert atmosphere[1]
SMILES CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)CC2[1]

Synthesis

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A 1-Boc-azetidin-3-one C Spirocyclization Reaction (e.g., Aldol condensation or similar C-C bond formation) A->C B Cyclohexane derivative (e.g., a protected 1,4-cyclohexanedione) B->C D Deprotection/Oxidation (if necessary) C->D E This compound D->E

Caption: General synthetic workflow for this compound.

A potential synthetic approach involves the spirocyclization of a suitable azetidine precursor with a cyclohexane synthon. The reaction would likely proceed via a base-catalyzed condensation, followed by any necessary deprotection or oxidation steps to yield the target ketone.

Application in Drug Discovery: Synthesis of EGFR Inhibitors

This compound is a valuable intermediate in the synthesis of diaminopyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitors.[2] EGFR is a key target in oncology, and its inhibition can block signaling pathways that lead to tumor growth and proliferation.

The synthesis of these inhibitors typically involves the reductive amination of the ketone in the azaspiro[3.5]nonane core, followed by coupling with a substituted diaminopyrimidine moiety.

Experimental Workflow: Synthesis of a Diaminopyrimidine EGFR Inhibitor

The following workflow illustrates the general steps involved in utilizing this compound for the synthesis of a potential EGFR inhibitor.

EGFR_Inhibitor_Synthesis A Tert-butyl 7-oxo-2- azaspiro[3.5]nonane-2-carboxylate B Reductive Amination (e.g., with NH3 or an amine source and a reducing agent like NaBH(OAc)3) A->B C Tert-butyl 7-amino-2- azaspiro[3.5]nonane-2-carboxylate B->C D Coupling Reaction (e.g., Buchwald-Hartwig or SNAr) with a substituted 2,4-dichloropyrimidine C->D E Boc-protected Diaminopyrimidine Intermediate D->E F Boc Deprotection (e.g., with TFA or HCl) E->F G Final Diaminopyrimidine EGFR Inhibitor F->G EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Diaminopyrimidine Inhibitor Inhibitor->EGFR Inhibition

References

Physicochemical properties of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, a key intermediate in pharmaceutical research.

Core Physicochemical Properties

This compound is an off-white powder with a molecular formula of C₁₃H₂₁NO₃ and a molecular weight of 239.31 g/mol .[1][2] It is a versatile building block in organic synthesis, particularly valued for its spirocyclic core, which provides a unique three-dimensional scaffold for the development of novel therapeutic agents.[1]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 1363381-22-9[2]
Molecular Formula C₁₃H₂₁NO₃[1][2]
Molecular Weight 239.31 g/mol [1][2]
Appearance Off-White powder[1]
Boiling Point 348.6 ± 42.0 °C at 760 mmHg[1]
Storage Conditions 2-8°C, sealed and dry[1]
Topological Polar Surface Area (TPSA) 46.61 Ų[2]
logP 2.3666[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 0[2]

Synthesis and Experimental Protocols

Experimental Workflow for the Synthesis of 7-oxo-2-azaspiro[3.5]nonane

G cluster_0 Step 1: First Cyclization cluster_1 Step 2: Second Cyclization Compound 1 Compound 1 Reaction_1 First Cyclization Reaction (N,N-dimethylformamide, Phase Transfer Catalyst, Iodo Metal Salt) Compound 1->Reaction_1 Compound 2 Compound 2 Compound 2->Reaction_1 Compound 3 Compound 3 Reaction_1->Compound 3 Compound_3_input Compound 3 Reaction_2 Second Cyclization Reaction (Lithium Aluminum Hydride, Reaction Solvent) Compound_3_input->Reaction_2 Final_Product 7-oxo-2-azaspiro[3.5]nonane Reaction_2->Final_Product

Synthesis of the 7-oxo-2-azaspiro[3.5]nonane core.

Biological Significance and Applications

This compound is a valuable intermediate in the synthesis of pharmacologically active compounds, notably in the development of diaminopyrimidines as Epidermal Growth Factor Receptor (EGFR) inhibitors.[3] EGFR is a critical target in cancer therapy, and its signaling pathway plays a key role in cell proliferation, survival, and differentiation. The dysregulation of this pathway is a hallmark of many cancers.

EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Dimerization_Phosphorylation Dimerization & Autophosphorylation EGFR->Dimerization_Phosphorylation RAS RAS Dimerization_Phosphorylation->RAS PI3K PI3K Dimerization_Phosphorylation->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation AKT AKT PI3K->AKT Cell_Survival Cell_Survival AKT->Cell_Survival

Simplified EGFR signaling pathway.

The unique spirocyclic structure of this compound allows for the creation of diverse molecular architectures, making it a valuable tool for medicinal chemists aiming to develop selective and potent inhibitors for various therapeutic targets.[1]

References

Structure Elucidation of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the precise structural determination of novel chemical entities is a cornerstone of molecular design and synthesis. This technical guide focuses on the structural elucidation of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, a valuable spirocyclic building block in medicinal chemistry.

The definitive identification and characterization of this compound, with CAS number 1363381-22-9, relies on a combination of spectroscopic techniques and synthetic verification. While detailed experimental data for this specific isomer remains largely proprietary and is often held by commercial suppliers, this guide outlines the fundamental principles and expected analytical data based on its chemical structure. A clear distinction must be made from its commonly confused regioisomer, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203661-69-2).

Physicochemical Properties and Structural Features

A summary of the key physicochemical properties for this compound is presented in Table 1. These values are critical for its identification and handling in a laboratory setting.

PropertyValue
CAS Number 1363381-22-9
Molecular Formula C₁₃H₂₁NO₃
Molecular Weight 239.31 g/mol
Appearance Expected to be an off-white to white solid
Purity Typically ≥97% (commercial grade)

The core structure, as illustrated in the diagram below, features a spirocyclic system composed of an azetidine ring and a cyclohexanone ring, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This unique three-dimensional arrangement imparts conformational rigidity, a desirable trait in modern drug design.

Figure 1. Chemical structure of the title compound.

Synthesis and Spectroscopic Analysis

While a specific, publicly available synthesis protocol for this compound is not readily found in the literature, a general synthetic approach can be inferred. A plausible route involves the construction of the 2-azaspiro[3.5]nonan-7-one core, followed by the protection of the secondary amine with a Boc group. A patent exists describing a two-step synthesis for the parent scaffold, 7-oxo-2-azaspiro[3.5]nonane, which could be adapted for the synthesis of the title compound. The general workflow for synthesis and purification is outlined below.

G start Starting Materials reaction Synthesis of Spirocyclic Core start->reaction protection Boc Protection reaction->protection workup Aqueous Work-up & Extraction protection->workup purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, MS, IR) purification->characterization final_product Final Product characterization->final_product

Figure 2. General experimental workflow.

The structural elucidation would then be confirmed using a suite of spectroscopic methods. The expected data from these analyses are summarized in Table 2.

Spectroscopic TechniqueExpected Data
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm, 9H), and distinct multiplets for the methylene protons of the azetidine and cyclohexanone rings. The protons adjacent to the nitrogen and the ketone will show characteristic chemical shifts.
¹³C NMR Resonances for the carbonyl carbon of the ketone (~208-212 ppm), the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the spiro carbon, and the various methylene carbons of the two rings.
IR Spectroscopy Characteristic absorption bands for the ketone C=O stretch (~1710 cm⁻¹) and the urethane C=O stretch of the Boc group (~1690 cm⁻¹).
Mass Spectrometry The molecular ion peak [M+H]⁺ at m/z 240.1594, corresponding to the molecular formula C₁₃H₂₂NO₃⁺.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of more complex molecules for drug discovery. Notably, it has been utilized in the preparation of diaminopyrimidines, which have been investigated as potential epidermal growth factor receptor (EGFR) inhibitors. The rigid spirocyclic scaffold allows for precise positioning of substituents to interact with biological targets.

G start tert-butyl 7-oxo-2- azaspiro[3.5]nonane-2-carboxylate modification Further Chemical Modifications start->modification bioactive Bioactive Molecules (e.g., EGFR inhibitors) modification->bioactive screening Biological Screening bioactive->screening drug_candidate Potential Drug Candidate screening->drug_candidate

Figure 3. Role in drug discovery pipeline.

Experimental Protocols

Due to the lack of publicly available, peer-reviewed synthesis and characterization data, detailed experimental protocols are not included in this guide. Researchers interested in working with this compound are advised to consult the technical data sheets from commercial suppliers or to develop a synthetic route based on analogous reactions reported in the chemical literature, such as the synthesis of its regioisomer or the parent amine. Standard laboratory procedures for Boc protection, chromatographic purification, and spectroscopic analysis would be applicable.

Spectroscopic and Analytical Profile of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, a key building block in medicinal chemistry. This document outlines the structural and analytical properties of the compound, presents available spectroscopic data in a structured format, and details generalized experimental protocols for its characterization.

Compound Identification:

ParameterValue
Chemical Name This compound
CAS Number 1363381-22-9
Molecular Formula C₁₃H₂₁NO₃
Molecular Weight 239.31 g/mol
Structure

Spectroscopic Data Summary

While specific, experimentally verified spectra for this compound are not widely published in peer-reviewed literature, the following tables summarize the expected and predicted spectroscopic data based on its chemical structure and data from commercial suppliers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts (ppm). Actual experimental values may vary based on solvent and instrument.

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 3.5 - 3.7Singlet4HCH₂ adjacent to N (azaspiro ring)
~ 2.3 - 2.5Multiplet4HCH₂ adjacent to C=O
~ 1.8 - 2.0Multiplet4HCH₂ in cyclohexane ring
1.46Singlet9Htert-butyl (Boc group)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~ 209 - 211C=O (ketone)
~ 154 - 156C=O (carbamate)
~ 79 - 81Quaternary C (Boc group)
~ 50 - 55CH₂ adjacent to N
~ 40 - 45Spiro C
~ 35 - 40CH₂ adjacent to C=O
~ 28 - 30CH₃ (Boc group)
Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Frequencies

Frequency (cm⁻¹)Functional Group
~ 2975, 2860C-H stretch (alkane)
~ 1710C=O stretch (ketone)
~ 1690C=O stretch (carbamate, Boc group)
~ 1160C-N stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Common Adducts [1]

AdductPredicted m/z
[M+H]⁺240.15943
[M+Na]⁺262.14137
[M+NH₄]⁺257.18597
[M+K]⁺278.11531

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory procedures for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample (ATR crystal or KBr pellet) in the IR spectrometer.

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry (MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common method for this type of molecule, typically in positive ion mode to observe [M+H]⁺ and other adducts.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass determination to confirm the elemental composition.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis Phase cluster_analysis Analytical Phase start Starting Materials reaction Cyclization & Protection start->reaction Reagents workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product product_analysis Pure Compound Sample product->product_analysis Characterization nmr NMR (1H, 13C) product_analysis->nmr ir IR product_analysis->ir ms HRMS product_analysis->ms data Spectroscopic Data nmr->data ir->data ms->data G start Obtain Spectroscopic Data (NMR, IR, MS) check_nmr NMR data consistent with structure? start->check_nmr check_ir IR shows expected functional groups? check_nmr->check_ir Yes fail Re-purify or Re-synthesize check_nmr->fail No check_ms MS confirms molecular weight? check_ir->check_ms Yes check_ir->fail No pass Structure Confirmed check_ms->pass Yes check_ms->fail No

References

Commercial Availability and Synthetic Strategies for Boc-Protected Azaspiro[3.5]nonanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-protected azaspiro[3.5]nonanes are a class of saturated heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid, three-dimensional spirocyclic core makes them attractive scaffolds for the development of novel therapeutics. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, regioselective functionalization, making these compounds versatile building blocks in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the commercial availability of various Boc-protected azaspiro[3.5]nonane derivatives, detailed experimental protocols for their synthesis, and insights into their applications, particularly as GPR119 agonists and components of Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability of Boc-Protected Azaspiro[3.5]nonane Derivatives

A variety of Boc-protected azaspiro[3.5]nonane derivatives are commercially available from numerous suppliers. The following table summarizes a selection of these compounds, providing key information for procurement and research planning.

Compound NameCAS NumberMolecular FormulaSupplier(s)Notes
tert-Butyl 7-azaspiro[3.5]nonane-7-carboxylate240401-28-9C₁₃H₂₃NO₂Sigma-Aldrich, AmbeedCore unsubstituted azaspiro[3.5]nonane scaffold.
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate1239319-82-4C₁₃H₂₄N₂O₂MedChemExpress, BOC SciencesUsed as a PROTAC linker.[1][2][3]
tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate240401-28-9C₁₃H₂₃NO₃Sigma-Aldrich, AmbeedHydroxylated derivative for further functionalization.[1]
7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid873924-12-0C₁₄H₂₃NO₄BLDpharmCarboxylic acid derivative for amide coupling reactions.
6-Boc-2-oxo-6-azaspiro[3.5]nonane1359704-84-9C₁₃H₂₁NO₃BiosynthKetone functional group allows for various chemical transformations.[4]
7-Boc-7-azaspiro[3.5]nonane-2-methanol1356476-27-1C₁₄H₂₅NO₃INDOFINE Chemical Company, Apollo ScientificPrimary alcohol for esterification or etherification.
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate147611-03-8C₁₃H₂₄N₂O₂BOC SciencesCarbamate derivative.[]

Experimental Protocols

The synthesis of the azaspiro[3.5]nonane core and its derivatives can be achieved through various synthetic routes. Below are detailed methodologies for key synthetic transformations.

Protocol 1: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core[6]

This protocol outlines a solid-phase approach, which is amenable to library synthesis for drug discovery.

1. Immobilization of Building Block:

  • Swell a suitable resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

  • Couple a protected amino acid, such as Fmoc-piperidine-4-carboxylic acid, to the resin using standard peptide coupling reagents (e.g., HATU, DIEA).

  • Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

2. Acylation:

  • In a separate vessel, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in anhydrous DMF (5 mL) for 10 minutes.[6]

  • Add the activated acid solution to the resin and agitate for 6 hours at room temperature.[6]

  • Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).[6] Dry the resin under high vacuum.[6]

3. Spirocyclization (Dieckmann Condensation):

  • Swell the resin in anhydrous tetrahydrofuran (THF) (10 mL).[6]

  • Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL) to the resin and agitate at 60°C for 8 hours.[6]

  • Cool the reaction to room temperature, drain, and wash with THF (3 x 10 mL).[6]

4. Decarboxylation:

  • Suspend the resin in a mixture of DMSO (8 mL) and water (0.5 mL) and heat at 120°C for 4 hours.[6]

  • Cool the resin, drain, and wash with DMF, DCM, and MeOH.

5. Cleavage from Resin:

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Wash the resin with additional cleavage cocktail.[6]

  • Combine the filtrates and concentrate under a stream of nitrogen.[6]

  • Precipitate the crude product by adding cold diethyl ether.[6]

  • Purify the final product by reverse-phase HPLC.[6]

Protocol 2: Multi-Step Synthesis of tert-Butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate[7][8]

This seven-step synthesis provides a route to a diazaspiro[3.5]nonane derivative.

Step 1: Synthesis of Compound 2

  • Dissolve compound 1 (e.g., a protected piperidone) in ethanol.

  • Add ethyl malonate and a catalyst (e.g., ammonium acetate) and reflux for 4-5 hours.[7]

  • Monitor the reaction by TLC. After completion, concentrate the reaction mixture and purify by chromatography.[7]

Step 2: Reduction to Compound 3

  • Dissolve compound 2 in THF and cool to 0°C.

  • Add lithium borohydride in portions and stir for approximately 2.5 hours.[8][7]

  • Quench the reaction and extract the product.

Step 3: Sulfonylation to Compound 4

  • Dissolve compound 3 in dichloromethane.

  • Add p-toluenesulfonyl chloride and a base (e.g., triethylamine) and stir at room temperature for 12 hours.[8]

Step 4: Cyclization to Compound 5

  • Dissolve compound 4 in acetonitrile.

  • Add cesium carbonate and heat the reaction for 3 hours to facilitate intramolecular cyclization.[8]

Step 5: Reduction to Compound 6

  • Dissolve compound 5 in methanol.

  • Add magnesium turnings and stir for 1 hour.[8]

Step 6: Boc Protection to Compound 7

  • Dissolve compound 6 in dichloromethane.

  • Add Boc anhydride and stir at room temperature for 12 hours.[8]

Step 7: Final Deprotection to Compound 8

  • Dissolve compound 7 in methanol.

  • Add palladium on carbon and hydrogenate for 3 hours to obtain the final product.[8]

Applications and Signaling Pathways

GPR119 Agonism

Boc-protected azaspiro[3.5]nonanes have been identified as potent agonists of G protein-coupled receptor 119 (GPR119).[9] GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[9] Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1, making it an attractive target for the treatment of type 2 diabetes.[9][10] The rigid azaspiro[3.5]nonane scaffold helps to optimally position the pharmacophoric elements for binding to the GPR119 receptor.[9]

The signaling pathway initiated by a GPR119 agonist is depicted below:

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Azaspiro[3.5]nonane Agonist GPR119 GPR119 Agonist->GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin promotes

Caption: GPR119 signaling pathway initiated by an azaspiro[3.5]nonane agonist.

PROTAC Linkers

Boc-protected azaspiro[3.5]nonanes are also utilized as rigid linkers in the design of PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[11][12] The linker plays a crucial role in a PROTAC's efficacy by controlling the distance and relative orientation between the POI and the E3 ligase, which is critical for the formation of a productive ternary complex and subsequent ubiquitination of the target protein.[][14]

The general mechanism of action for a PROTAC is illustrated in the following workflow:

PROTAC_Workflow PROTAC PROTAC (with Azaspiro[3.5]nonane linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary recruitment Proteasome Proteasome PolyUb->Proteasome recognition Degradation POI Degradation Proteasome->Degradation catalyzes

Caption: General workflow of PROTAC-mediated protein degradation.

Conclusion

Boc-protected azaspiro[3.5]nonanes are valuable and versatile scaffolds in modern drug discovery. Their commercial availability in a range of functionalized forms, coupled with established synthetic protocols, provides researchers with a solid foundation for the design and synthesis of novel therapeutic agents. The demonstrated utility of these compounds as GPR119 agonists and as rigid linkers in PROTACs highlights their potential in addressing a variety of diseases, from metabolic disorders to oncology. This guide serves as a technical resource to aid scientists and drug development professionals in harnessing the potential of this important class of molecules.

References

The Ascendance of Azaspiro[3.5]nonane Scaffolds: A Technical Guide to a Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures that can overcome the limitations of traditional "flat" pharmacophores has led to a surge of interest in three-dimensional scaffolds. Among these, the azaspiro[3.5]nonane core has emerged as a particularly valuable motif in modern medicinal chemistry. Its rigid, spirocyclic framework provides a unique and tunable platform for the design of potent and selective modulators of challenging biological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of the azaspiro[3.5]nonane scaffold in drug development, with a focus on its role in the creation of G protein-coupled receptor 119 (GPR119) agonists, covalent inhibitors of the oncogenic KRAS G12C mutant, and fatty acid amide hydrolase (FAAH) inhibitors.

A Historical Perspective: From Obscurity to a Privileged Scaffold

While the precise first synthesis of the parent azaspiro[3.5]nonane is not prominently documented in early chemical literature, its derivatives have gained significant traction in recent decades, driven by the "escape from flatland" initiative in drug discovery.[1] The inherent three-dimensionality of spirocycles, such as azaspiro[3.5]nonane, offers a solution to the planarity of many traditional drug molecules, often leading to improved physicochemical properties and novel intellectual property. The development of synthetic methodologies, such as the two-step synthesis of 7-oxo-2-azaspiro[3.5]nonane with yields exceeding 82%, has made this scaffold more accessible for broader investigation.[2]

Synthesis of the Azaspiro[3.5]nonane Core

The synthetic accessibility of the azaspiro[3.5]nonane scaffold is a key factor in its adoption by the medicinal chemistry community. Various synthetic routes have been developed, with a notable example being the solid-phase synthesis of the 7-azaspiro[3.5]nonan-1-one core, which allows for the rapid generation of diverse derivatives.[3]

Representative Synthetic Protocols

Protocol 1: Two-Step Synthesis of 7-oxo-2-azaspiro[3.5]nonane [2]

This method provides a high-yield synthesis of a key azaspiro[3.5]nonane intermediate.

  • Step 1: First Cyclization

    • To a reactor containing N,N-dimethylformamide (DMF), add bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal, an acid-binding agent (e.g., anhydrous potassium carbonate), a phase transfer catalyst (e.g., tetrabutylammonium bromide), and an iodo metal salt (e.g., potassium iodide).

    • Heat the reaction mixture to 70-100 °C for 12-24 hours.

    • Cool the reaction to 0 °C and quench with purified water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a 10% sodium bicarbonate solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

  • Step 2: Second Cyclization and Reduction

    • Dissolve the crude intermediate from Step 1 in tetrahydrofuran (THF) and cool to -10 °C under a nitrogen atmosphere.

    • Slowly add lithium aluminum hydride (LiAlH₄) in portions and stir for 4-8 hours.

    • Carefully quench the reaction by the sequential addition of purified water and a 15% sodium hydroxide solution.

    • Filter the mixture and concentrate the filtrate to obtain the crude product.

    • Purify the crude product by column chromatography on neutral alumina to yield 7-oxo-2-azaspiro[3.5]nonane.

Parameter Value
Overall Yield >82%

Table 1: Reported yield for the two-step synthesis of 7-oxo-2-azaspiro[3.5]nonane.[2]

Protocol 2: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core [3]

This protocol is adapted for the generation of a library of derivatives.

  • Resin Swelling and Acylation: Swell a suitable resin in anhydrous tetrahydrofuran (THF). Pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid with HATU and DIEA in anhydrous DMF and add to the resin. Agitate for 6 hours at room temperature.

  • Spirocyclization and Decarboxylation: Add a solution of potassium tert-butoxide in anhydrous THF to the resin and agitate at 60°C for 8 hours. For decarboxylation, suspend the resin in a mixture of DMSO and water and heat at 120°C for 4 hours.

  • Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., TFA/DCM) for 1 hour at room temperature. Filter and collect the filtrate.

  • Purification: Concentrate the filtrate and precipitate the crude product with cold diethyl ether. Purify the final product by reverse-phase HPLC.

Compound ID R-Group Molecular Weight ( g/mol ) Purity (%) Yield (%)
AZS-001Phenyl242.329665
AZS-0024-Chlorophenyl276.769562
AZS-0032-Thienyl248.359768
AZS-004Cyclohexyl236.359871

Table 2: Hypothetical characterization data for a library of 7-azaspiro[3.5]nonan-1-one derivatives synthesized via solid-phase.[3]

Characterization

The structural elucidation of azaspiro[3.5]nonane derivatives is crucial for confirming their identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

Position Predicted ¹H NMR Chemical Shift (δ, ppm) Multiplicity
H-2, H-42.8 - 3.2m
H-31.9 - 2.3m
H-6, H-82.7 - 3.1t
H-71.6 - 2.0m
NH1.5 - 3.0 (broad)s

Table 3: Predicted ¹H NMR data for the 7-azaspiro[3.5]nonan-1-one core.[4]

Position Predicted ¹³C NMR Chemical Shift (δ, ppm)
C-1 (C=O)205 - 220
C-2, C-445 - 55
C-320 - 30
C-5 (Spiro)40 - 50
C-6, C-840 - 50
C-725 - 35

Table 4: Predicted ¹³C NMR data for the 7-azaspiro[3.5]nonan-1-one core.[4]

Applications in Drug Discovery

The unique three-dimensional structure of the azaspiro[3.5]nonane scaffold has been leveraged to develop novel therapeutics for a range of diseases.[5]

GPR119 Agonists for Metabolic Disorders

GPR119 is a Gs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells, making it an attractive target for the treatment of type 2 diabetes and obesity.[6] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn potentiates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[7] Derivatives of 7-azaspiro[3.5]nonane have been developed as potent and selective GPR119 agonists.[8]

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Azaspiro[3.5]nonane Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Potentiates GLP1 GLP-1 Secretion PKA->GLP1 Stimulates

GPR119 Signaling Pathway
Parameter Value Species
GPR119 EC₅₀ 1.2 nMHuman
GPR119 EC₅₀ 1.9 nMRat

Table 5: In vitro biological activity of a representative 7-azaspiro[3.5]nonane GPR119 agonist.

  • A stable cell line expressing the human or rat GPR119 receptor (e.g., HEK293 cells) is cultured in appropriate media.

  • Cells are seeded into 384-well plates and incubated overnight.

  • The culture medium is removed, and cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature.

  • Test compounds at various concentrations are added to the wells, and the plates are incubated for a further 30 minutes at room temperature.

  • Intracellular cAMP levels are determined using a commercially available cAMP assay kit (e.g., HTRF).

  • EC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Covalent Inhibitors of Oncogenic KRAS G12C

The KRAS protein is a key regulator of cellular growth and proliferation, and the G12C mutation is a common driver of various cancers. The azaspiro[3.5]nonane scaffold has been successfully incorporated into covalent inhibitors that specifically target the mutant cysteine residue in KRAS G12C, locking the protein in an inactive state and preventing downstream signaling.

KRAS_G12C_Inhibition cluster_pathway KRAS Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS G12C (GDP-bound) Inactive RTK->KRAS_GDP Activates KRAS_GTP KRAS G12C (GTP-bound) Active KRAS_GDP->KRAS_GTP GDP/GTP Exchange Downstream Downstream Effectors (e.g., RAF-MEK-ERK) KRAS_GTP->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor Azaspiro[3.5]nonane Covalent Inhibitor Inhibitor->KRAS_GDP Covalently Binds & Traps in Inactive State

KRAS G12C Inhibition Mechanism
  • Prepare serial dilutions of the azaspiro[3.5]nonane-based inhibitor in assay buffer.

  • Dispense the inhibitor solutions into the wells of a 384-well plate.

  • Add His-tagged KRAS G12C protein to each well.

  • Add a mix of HTRF detection reagents (e.g., Eu-anti-His antibody and a fluorescently labeled GTP analog).

  • Incubate the plate at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader and calculate the HTRF ratio to determine the extent of inhibition.

  • Calculate IC₅₀ values from the dose-response curve.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Pain and Inflammation

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH leads to increased anandamide levels, which can produce analgesic and anti-inflammatory effects. The azaspiro[3.5]nonane scaffold has been incorporated into FAAH inhibitors, demonstrating the versatility of this core structure.

FAAH_Inhibition cluster_intracellular Intracellular Space Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Degraded by CB_Receptors Cannabinoid Receptors (CB1/CB2) Anandamide->CB_Receptors Activates Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Response Analgesic & Anti-inflammatory Effects CB_Receptors->Response Leads to Inhibitor Azaspiro[3.5]nonane FAAH Inhibitor Inhibitor->FAAH Inhibits

FAAH Inhibition Mechanism
  • Prepare cell lysates from a cell line expressing FAAH.

  • Determine the protein concentration of the cell lysates.

  • In a 96-well plate, add a defined amount of protein from each cell lysate.

  • Add the azaspiro[3.5]nonane-based inhibitor at various concentrations.

  • Initiate the reaction by adding a fluorogenic FAAH substrate.

  • Measure the fluorescence intensity kinetically in a fluorescence microplate reader.

  • Calculate the rate of reaction and the percentage of FAAH inhibition for each inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

A Generalized Workflow for Azaspiro[3.5]nonane-Based Drug Discovery

The discovery and development of drugs based on the azaspiro[3.5]nonane scaffold typically follows a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow Start Scaffold Synthesis & Library Generation HTS High-Throughput Screening (HTS) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation & SAR Studies Hit_ID->Lead_Gen Identified Hits Lead_Opt Lead Optimization (ADME/Tox) Lead_Gen->Lead_Opt Generated Leads Preclinical Preclinical Candidate Selection Lead_Opt->Preclinical Optimized Leads End IND-Enabling Studies Preclinical->End Selected Candidate

Drug Discovery Workflow

Conclusion

The azaspiro[3.5]nonane scaffold has firmly established itself as a privileged core in modern drug discovery. Its inherent three-dimensionality and synthetic tractability provide a powerful platform for the development of novel therapeutics with improved pharmacological profiles. The successful application of this scaffold in developing GPR119 agonists, KRAS G12C inhibitors, and FAAH inhibitors highlights its versatility and potential to address a wide range of challenging biological targets. As synthetic methodologies continue to evolve and our understanding of the biological implications of three-dimensional molecular architecture deepens, the azaspiro[3.5]nonane scaffold is poised to play an increasingly significant role in the future of medicine.

References

Navigating the Stability and Storage of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, a key building block in medicinal chemistry, plays a crucial role in the synthesis of novel therapeutics. Its unique spirocyclic scaffold is of significant interest in the development of treatments for central nervous system disorders and infectious diseases.[1] Ensuring the chemical integrity of this intermediate is paramount for the reliability and reproducibility of research and development outcomes. This technical guide provides a comprehensive overview of the recommended storage conditions and an analysis of the potential stability challenges associated with this compound.

Recommended Storage Conditions

To maintain the purity and stability of this compound, specific storage conditions are advised by various suppliers. A summary of these recommendations is provided in the table below.

ParameterRecommended ConditionSource(s)
Temperature 4°C[2]
2-8°C[1]
Room temperature (for shipping)[2]
Atmosphere Sealed and dry[1][3]
Container Original, securely sealed containers[4]

It is imperative to store the compound in a cool, dry area, protected from environmental extremes and away from incompatible materials.[4] Regular inspection of containers for leaks is also a recommended practice.[4]

Understanding the Compound's Stability Profile

Potential Degradation Pathways:

Based on the general principles of organic chemistry and information on related azaspiro compounds, the following degradation pathways can be hypothesized:

  • Hydrolysis: The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions, which would result in the corresponding secondary amine. The amide bond within the spirocyclic lactam structure could also be prone to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

  • Oxidation: The tertiary amine within the spirocyclic system could be susceptible to oxidation, potentially forming an N-oxide.[5]

  • Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule. The boiling point is noted to be 348.6±42.0°C at 760 mmHg, suggesting a degree of thermal stability under normal conditions.[1]

The following diagram illustrates the logical relationship between proper storage and handling procedures and the preservation of the compound's stability.

cluster_storage Recommended Storage Conditions cluster_stability Compound Stability cluster_factors Adverse Environmental Factors storage_temp Temperature (2-8°C) stability_intact Chemical Integrity Maintained storage_temp->stability_intact Prevents storage_atm Sealed & Dry Atmosphere storage_atm->stability_intact Prevents storage_cont Secure Container storage_cont->stability_intact Prevents degradation Degradation Pathways hydrolysis Hydrolysis degradation->hydrolysis oxidation Oxidation degradation->oxidation factor_temp High Temperature factor_temp->degradation Induces factor_moisture Moisture factor_moisture->hydrolysis Induces factor_ph Extreme pH factor_ph->hydrolysis Induces

Fig. 1: Relationship between storage conditions and compound stability.

Proposed Experimental Protocol for Stability Assessment

To rigorously determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish degradation pathways.

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials and Methods:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% and 30%) at room temperature.

    • Thermal Degradation: Store the solid compound and the stock solution at elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

    • Photostability: Expose the solid compound and the stock solution to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis: Analyze the stressed samples against a control (unstressed) sample using a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to check for peak purity. For the identification of major degradation products, techniques such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) can be employed to determine their molecular weights and fragmentation patterns.

The following workflow diagram outlines the proposed experimental protocol.

start Start: Sample Preparation (1 mg/mL solution) stress Forced Degradation (Stress Conditions) start->stress acid Acid Hydrolysis (0.1M & 1M HCl) stress->acid base Base Hydrolysis (0.1M & 1M NaOH) stress->base oxidation Oxidation (H2O2) stress->oxidation thermal Thermal Stress (60°C, 80°C) stress->thermal photo Photostability (UV/Vis Light) stress->photo sampling Time Point Sampling (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC Analysis sampling->analysis identification Degradant Identification (LC-MS/MS) analysis->identification end End: Stability Profile identification->end

Fig. 2: Experimental workflow for forced degradation studies.

Handling and Safety

While specific handling guidelines for this compound are not extensively detailed, general laboratory safety precautions for handling chemical reagents should be observed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area.[4] For some related azaspiro compounds, hazard statements include warnings for skin and eye irritation and potential respiratory irritation.[3]

Conclusion

The stability of this compound is critical for its successful application in drug discovery and development. Adherence to the recommended storage conditions of a cool, dry, and sealed environment is the first line of defense against degradation. While specific stability data is limited, an understanding of its chemical structure allows for a proactive approach to handling and experimental design. The implementation of forced degradation studies, as outlined in this guide, will provide valuable insights into the compound's intrinsic stability, ensuring the integrity of this important synthetic intermediate.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that provide access to unexplored chemical space and confer advantageous physicochemical properties is paramount. Azaspiro[3.5]nonane, a rigid bicyclic structure featuring a cyclobutane ring fused to a piperidine or pyrrolidine ring through a shared nitrogen atom, has emerged as a privileged scaffold in drug discovery. Its inherent three-dimensionality and well-defined exit vectors offer a unique platform for designing potent and selective modulators of diverse biological targets.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of azaspiro[3.5]nonane analogs, with a focus on their role as G protein-coupled receptor 119 (GPR119) agonists, dopamine D3 receptor antagonists, and inhibitors of the SARS-CoV-2 3C-like protease.

The rigid nature of the azaspiro[3.5]nonane core helps to position interacting moieties in optimal orientations for binding to biological targets, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[4] Researchers have successfully leveraged this scaffold to develop novel drug candidates for a range of therapeutic areas, including metabolic diseases, central nervous system (CNS) disorders, and oncology.[1][5]

Therapeutic Applications and Biological Activity

The versatility of the azaspiro[3.5]nonane scaffold is demonstrated by its application across multiple therapeutic targets.

1. GPR119 Agonists for Type 2 Diabetes

A significant application of this scaffold is in the development of agonists for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus.[2] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells.[4] Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), making it an attractive target.[4] 7-Azaspiro[3.5]nonane derivatives have been optimized to yield potent and selective GPR119 agonists with favorable pharmacokinetic profiles and significant glucose-lowering effects in preclinical models.[4][6]

GPR119 Signaling Pathway

The activation of GPR119 by an azaspiro[3.5]nonane agonist initiates a signaling cascade. The receptor is coupled to the Gαs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA), ultimately potentiating insulin secretion.[4]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_extra cluster_intra GPR119 GPR119 Receptor G_protein Gαs Protein Activation GPR119->G_protein Activates AC Adenylyl Cyclase cAMP ATP → cAMP AC->cAMP Catalyzes Agonist 7-Azaspiro[3.5]nonane Agonist Agonist->GPR119 Binds G_protein->AC Activates PKA PKA Activation cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cells) PKA->Insulin Potentiates GLP1 GLP-1 Secretion (Intestinal L-cells) PKA->GLP1 Stimulates

GPR119 signaling cascade initiated by an azaspiro[3.5]nonane agonist.

Quantitative Data: GPR119 Agonists

The optimization of the piperidine N-capping group and the aryl group in the 7-azaspiro[3.5]nonane series led to the identification of highly potent compounds.[6] Compound 54g is a representative example that demonstrates excellent in vitro activity and a desirable pharmacokinetic profile.[4][6]

CompoundTargetAssay TypeEC50 (nM)Species
54g GPR119cAMP Measurement1.5Human
54g GPR119cAMP Measurement2.6Rat
Data sourced from Bioorganic & Medicinal Chemistry, 2018.[6]
CompoundCmax (ng/mL)Tmax (h)T1/2 (h)AUC (ng·h/mL)Bioavailability (F%)
54g (1 mg/kg, p.o.)1572.03.180455
Pharmacokinetic parameters of Compound 54g in Sprague-Dawley rats.[6]

2. Dopamine D3 Receptor Antagonists

The dopamine D3 receptor (D3R) is a key target for neurological and neuropsychiatric disorders like schizophrenia and Parkinson's disease.[5] Azaspiro[3.5]nonane has been incorporated as a core scaffold to develop potent and highly selective D3R antagonists.[5][7] These compounds often feature a diazaspiro alkane core, providing unique spatial arrangements that enhance selectivity for the D3R over the closely related D2R.[5]

CompoundD3R Ki (nM)D2R Ki (nM)Selectivity (D2/D3)
11 25.66800264-fold
14 122>10000>82-fold
15a 12.010800905-fold
15c 20.111100551-fold
Binding affinities of diazaspiro[3.5]nonane analogs for dopamine receptors.[7]

3. SARS-CoV-2 3CL Protease Inhibitors

The COVID-19 pandemic spurred intensive research into antiviral agents. The SARS-CoV-2 3C-like protease (3CLpro) is an essential enzyme for viral replication. Structure-guided design has led to the development of potent inhibitors based on the 6-azaspiro[3.5]nonane scaffold.[8] These inhibitors occupy the S4 subsite of the enzyme, with the larger 6-membered ring of the spirocycle allowing for stable engagement with a hydrophobic cleft, "locking" the inhibitor in a favorable conformation.[8]

CompoundSARS-CoV-2 3CLpro IC50 (µM)MERS-CoV 3CLpro IC50 (µM)Cytotoxicity (CC50, µM)
7c 0.057 ± 0.0031.1 ± 0.1> 100
8c 0.043 ± 0.0030.44 ± 0.02> 100
9c 0.026 ± 0.0010.35 ± 0.01> 100
10c 0.038 ± 0.0020.44 ± 0.02> 100
11c 0.050 ± 0.0030.90 ± 0.05> 100
Inhibitory activity of 6-azaspiro[3.5]nonane derivatives against viral proteases.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of findings. Below are representative protocols for the synthesis and biological evaluation of azaspiro[3.5]nonane analogs.

General Synthetic Workflow

The synthesis of substituted azaspiro[3.5]nonane derivatives often involves a multi-step sequence. A generalized workflow provides a blueprint for constructing these scaffolds, which can then be functionalized to target specific biological endpoints.

General_Synthesis_Workflow Start Starting Materials (e.g., piperidone, cyclobutanone derivatives) Step1 Step 1: Spirocyclization (e.g., Reductive Amination) Start->Step1 Step2 Step 2: Protection (e.g., Boc protection of amine) Step1->Step2 Step3 Step 3: Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) Step2->Step3 Step4 Step 4: Deprotection Step3->Step4 Step5 Step 5: Final Derivatization (e.g., Amide coupling, N-alkylation) Step4->Step5 Purification Purification (Column Chromatography, HPLC) Step5->Purification Characterization Characterization (NMR, LC-MS) Purification->Characterization Final Final Azaspiro[3.5]nonane Analog Characterization->Final

A generalized workflow for the synthesis of azaspiro[3.5]nonane analogs.

Protocol 1: General Synthesis of 7-Azaspiro[3.5]nonane Derivatives

This protocol is a representative example of a coupling reaction to functionalize the azaspiro[3.5]nonane core.[4]

  • Reaction Setup : To a solution of the core 7-azaspiro[3.5]nonane intermediate (1.0 eq) in a suitable solvent (e.g., DMF or dioxane), add the aryl halide or boronic acid derivative (1.1-1.5 eq).

  • Add Reagents : Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 eq) and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq).

  • Reaction Execution : Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final compound.[4]

Protocol 2: In Vitro GPR119 Activity Assay (cAMP Measurement)

This protocol details a common method for determining the potency of GPR119 agonists.[4]

  • Cell Culture : Culture a stable cell line expressing the human or rat GPR119 receptor (e.g., HEK293 or CHO cells) in the appropriate growth medium.

  • Cell Seeding : Seed the cells into 384-well plates at a suitable density and incubate overnight to allow for cell attachment.

  • Assay Preparation : Remove the culture medium and incubate the cells with a buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at room temperature. This prevents the degradation of cAMP.

  • Compound Addition : Add test compounds at various concentrations (typically a 10-point, 3-fold serial dilution) to the wells. Incubate the plates for a further 30 minutes at room temperature.

  • cAMP Detection : Determine the intracellular cAMP levels using a commercially available homogeneous assay kit (e.g., HTRF or LANCE).

  • Data Analysis : Calculate the EC50 values by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.[4]

Protocol 3: Dopamine Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of compounds for dopamine D2 and D3 receptors.[5]

  • Membrane Preparation : Use membrane homogenates from HEK 293 cells stably expressing human D2R or D3R. Suspend the membranes in an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM EDTA, pH 7.5).

  • Assay Incubation : Incubate the membrane homogenates with a radioligand (e.g., [¹²⁵I]IABN) and various concentrations of the test compound.

  • Nonspecific Binding : Define nonspecific binding using a high concentration of a known non-selective antagonist (e.g., 20 µM (+)-butaclamol).

  • Incubation Conditions : Incubate the mixture at 37 °C for 60 minutes.

  • Filtration and Measurement : Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis : Calculate Ki values from IC50 values (determined by nonlinear regression analysis) using the Cheng-Prusoff equation.

Conclusion and Future Outlook

The azaspiro[3.5]nonane scaffold has proven to be a highly valuable core in the design of novel therapeutics. Its unique three-dimensional structure provides a rigid framework that can be strategically functionalized to achieve high potency and selectivity for a diverse range of biological targets, from GPCRs to viral enzymes. The successful development of preclinical candidates for metabolic diseases, CNS disorders, and viral infections underscores the broad potential of this scaffold.

Future research will likely focus on expanding the chemical space around the azaspiro[3.5]nonane core, exploring new substitution patterns and stereochemical arrangements to fine-tune pharmacological properties. The application of this scaffold to other challenging targets, such as protein-protein interactions and epigenetic modulators, represents a promising avenue for continued drug discovery efforts. As synthetic methodologies become more advanced, the accessibility of diverse azaspiro[3.5]nonane analogs will undoubtedly increase, further cementing its role as a cornerstone of modern medicinal chemistry.

References

The Ascendance of Spirocyclic Scaffolds: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced therapeutic potential is a perpetual endeavor. Among the various structural motifs employed to navigate the complexities of biological space, spirocyclic scaffolds have emerged as a particularly compelling class of compounds. Defined by their unique architecture, wherein two rings are joined by a single common atom, these three-dimensional structures offer a distinct departure from the predominantly planar aromatic systems that have historically dominated medicinal chemistry.[1] This guide provides an in-depth technical overview of spirocyclic scaffolds, for researchers, scientists, and drug development professionals, detailing their synthesis, impact on physicochemical properties, and applications in targeting challenging biological pathways, supported by experimental protocols and data-driven comparisons.

The inherent three-dimensionality of spirocyclic scaffolds allows for a more sophisticated interaction with the intricate topographies of biological targets.[1][2] This spatial arrangement can lead to improved potency and selectivity, as the substituents on the spirocyclic core can be projected into distinct regions of a binding pocket.[2][3] Furthermore, the introduction of a spiro center increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success.[2][4] This shift away from "flatland" molecules towards more three-dimensional structures can favorably modulate key drug-like properties, including solubility, lipophilicity, and metabolic stability.[2][4]

The Physicochemical Advantages of Spirocyclic Scaffolds: A Quantitative Comparison

A central tenet of the enthusiasm for spirocyclic scaffolds lies in their ability to confer advantageous physicochemical properties compared to their non-spirocyclic or planar counterparts. The rigid, three-dimensional nature of the spirocycle can lead to improvements in aqueous solubility and metabolic stability while controlling lipophilicity.[1][2] Below, we present a table summarizing quantitative data from various studies that highlight these benefits.

Compound/Scaffold Metric Spirocyclic Analog Non-Spirocyclic/Planar Analog Improvement/Observation Reference
FFA1 AgonistPotency (EC₅₀)0.081 µM (AM-5262)0.162 µM (AM-1638)Two-fold increase in potency.[3]
FFA1 AgonistOff-Target Selectivity>90% inhibition of 1/101 targets>90% inhibition of 4/101 targetsEnhanced selectivity against a panel of GPCRs, ion channels, transporters, and enzymes.[3]
σ₁ Receptor LigandMetabolic Stability (in vitro)Slower degradation rateFaster degradation rateThe spirocyclic compounds (2a, 2d, 2e) showed increased stability in rat liver microsomes compared to the non-fluorinated spirocyclic compound 1.[5]
General TrendLipophilicity (logP)Generally lowerOften higher in planar aromatic systemsIncreased sp³ character tends to reduce lipophilicity, which can improve solubility and reduce off-target effects.[2][6]
General TrendAqueous SolubilityGenerally higherOften lower in planar aromatic systemsThe disruption of crystal packing and increased polarity from sp³ centers can enhance solubility.[2][7]

Key Applications in Medicinal Chemistry: Targeting the MDM2-p53 Interaction

One of the most compelling examples of the successful application of spirocyclic scaffolds is in the development of inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapy.[1][8] The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis.[8] In many cancers, p53 is inactivated by the overexpression of its negative regulator, MDM2, which binds to p53 and targets it for degradation.[8][9] The development of small molecules that can disrupt this interaction and reactivate p53 is a promising therapeutic strategy.[10][11]

Spiro-oxindoles have emerged as a particularly potent class of MDM2 inhibitors.[1][2] The rigid spirocyclic core positions key functional groups in the optimal orientation to mimic the binding of p53 to MDM2, leading to high-affinity interactions.[10]

MDM2-p53 Signaling Pathway

The following diagram illustrates the core regulatory loop of the MDM2-p53 signaling pathway and the mechanism of action of spiro-oxindole inhibitors.

MDM2_p53_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_cellular_response Cellular Response Stress DNA Damage, Oncogene Activation p53 p53 (Tumor Suppressor) Stress->p53 activates MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 induces transcription Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 promotes degradation (ubiquitination) Spiro_Inhibitor Spiro-oxindole Inhibitor Spiro_Inhibitor->MDM2 inhibits binding to p53

MDM2-p53 signaling pathway and inhibition.

Synthetic Strategies for Spirocyclic Scaffolds: A Decision-Making Framework

The synthesis of spirocyclic compounds can be challenging due to the formation of a quaternary carbon center at the spiro-junction.[1] However, a variety of synthetic methodologies have been developed to access these complex architectures. The choice of synthetic route depends on several factors, including the desired ring sizes, the presence of heteroatoms, and the required stereochemical control.

The following decision tree provides a simplified framework for selecting an appropriate synthetic strategy for the construction of spirocyclic scaffolds.

Synthetic_Strategy_Decision_Tree Start Target Spirocyclic Scaffold RingType Desired Ring Type? Start->RingType Heteroatom Nitrogen Heterocycle? RingType->Heteroatom Heterocyclic IntramolecularAldol Intramolecular Aldol Condensation RingType->IntramolecularAldol Carbocyclic OxygenHeterocycle Oxygen Heterocycle? Heteroatom->OxygenHeterocycle No AzaPrins Aza-Prins Cyclization Heteroatom->AzaPrins Yes Stereocontrol Asymmetric Synthesis Required? Cycloaddition [3+2] Cycloaddition Stereocontrol->Cycloaddition No (Diastereoselective) AsymmetricCatalysis Organo- or Metal-Catalysis Stereocontrol->AsymmetricCatalysis Yes RadicalCyclization Radical Hydroarylation OxygenHeterocycle->RadicalCyclization No Spiroketalization Acid-catalyzed Spiroketalization OxygenHeterocycle->Spiroketalization Yes RadicalCyclization->Stereocontrol AzaPrins->Stereocontrol Spiroketalization->Stereocontrol IntramolecularAldol->Stereocontrol

Decision tree for selecting a synthetic strategy.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of spirocyclic compounds, with a focus on azaspirocycles and the evaluation of MDM2-p53 inhibitors.

Synthesis of Spiro-pyrrolidines via [3+2] Cycloaddition

This protocol describes a general procedure for the synthesis of spiro-pyrrolidine derivatives through a 1,3-dipolar cycloaddition reaction.[2]

Materials:

  • Isatin or substituted isatin (1.0 mmol)

  • Sarcosine or other secondary amino acid (1.0 mmol)

  • Dipolarophile (e.g., N-substituted maleimide, 1.0 mmol)

  • Methanol (10 mL)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the isatin derivative (1.0 mmol), the secondary amino acid (1.0 mmol), the dipolarophile (1.0 mmol), and methanol (10 mL).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired spiro-pyrrolidine derivative.

  • Characterize the final product by NMR and mass spectrometry.

Synthesis of Spiro-piperidines via Radical Hydroarylation

This protocol outlines a photocatalytic method for the synthesis of spiro-piperidines from linear aryl halide precursors.[1]

Materials:

  • Aryl halide precursor (0.3 mmol)

  • Photocatalyst (e.g., 3DPAFIPN, 5 mol%)

  • Diisopropylethylamine (DIPEA, 5.0 equiv)

  • Anhydrous solvent (e.g., acetonitrile, 3 mL)

  • Schlenk tube or similar reaction vessel

  • Blue LED light source

  • Magnetic stirrer

  • Standard workup and purification supplies

Procedure:

  • In a screw-cap test tube, combine the aryl halide precursor (0.3 mmol, 1.0 equiv) and the photocatalyst (0.015 mmol, 5 mol%).

  • Seal the tube with a septum and degas the vessel by applying vacuum and backfilling with an inert gas (e.g., nitrogen) three times.

  • Add the anhydrous solvent and DIPEA (1.5 mmol, 5.0 equiv) via syringe.

  • Stir the reaction mixture vigorously and irradiate with a blue LED light source for 16 hours at room temperature.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure spiro-piperidine.

Cell-Based Assay for p53 Activation by MDM2 Inhibitors

This protocol describes a Western blot-based method to assess the activation of the p53 pathway in cancer cells upon treatment with a spirocyclic MDM2 inhibitor.

Materials:

  • Cancer cell line with wild-type p53 (e.g., MCF-7)

  • Cell culture medium and supplements

  • Spirocyclic MDM2 inhibitor (e.g., a spiro-oxindole)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight. Treat the cells with the spirocyclic MDM2 inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 8 or 24 hours).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p53, p21, MDM2, and β-actin (as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the dose-dependent increase in p53, p21, and MDM2 protein levels, indicative of p53 pathway activation.

Experimental Workflow for Screening MDM2-p53 Inhibitors

The following diagram outlines a typical experimental workflow for the screening and validation of novel spirocyclic inhibitors of the MDM2-p53 interaction.

Screening_Workflow Start Spirocyclic Compound Library HTS High-Throughput Screening (e.g., Fluorescence Polarization Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response and IC₅₀ Determination Hit_ID->Dose_Response Primary Hits Cell_Based_Assay Cell-Based p53 Activation Assay (Western Blot for p53, p21, MDM2) Dose_Response->Cell_Based_Assay Lead_Selection Lead Candidate Selection Cell_Based_Assay->Lead_Selection In_Vivo In Vivo Efficacy Studies (Xenograft Models) Lead_Selection->In_Vivo Validated Leads End Preclinical Candidate In_Vivo->End

Workflow for MDM2-p53 inhibitor screening.

Conclusion

Spirocyclic scaffolds represent a powerful tool in the medicinal chemist's armamentarium for the design of novel therapeutics. Their inherent three-dimensionality provides a distinct advantage in navigating the complex and nuanced landscapes of biological targets, leading to compounds with improved potency, selectivity, and physicochemical properties. While the synthesis of these complex structures can be challenging, the continued development of innovative synthetic methodologies is expanding their accessibility. The successful application of spirocyclic scaffolds in targeting challenging protein-protein interactions, such as MDM2-p53, underscores their immense potential in addressing unmet medical needs. As our understanding of the interplay between molecular architecture and biological function deepens, spirocyclic scaffolds are poised to play an increasingly prominent role in the future of drug discovery.

References

Methodological & Application

Application Notes: Synthesis of Novel EGFR Inhibitors Utilizing a Spirocyclic Diaminopyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, with several small-molecule inhibitors approved for the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). The diaminopyrimidine scaffold is a privileged structure in the design of EGFR inhibitors, known for its ability to form key hydrogen bond interactions within the ATP-binding site of the kinase. This document outlines the application of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate as a unique starting material for the synthesis of a novel class of EGFR inhibitors. The incorporation of the rigid, three-dimensional azaspiro[3.5]nonane moiety is hypothesized to enhance binding affinity, selectivity, and pharmacokinetic properties of the resulting compounds.

EGFR Signaling Pathway

The EGFR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. In many cancers, mutations or overexpression of EGFR lead to constitutive activation of these pathways, driving uncontrolled cell proliferation and tumor growth. The synthesized diaminopyrimidine-based inhibitors are designed to competitively bind to the ATP-binding site of the EGFR kinase domain, thereby blocking its activity and inhibiting downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand Ligand (EGF) Ligand->EGFR Activation Inhibitor Spirocyclic Inhibitor Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway and Mechanism of Inhibition.

Experimental Workflow for Synthesis and Evaluation

The overall workflow for the synthesis and evaluation of the novel spirocyclic EGFR inhibitors is depicted below. The process begins with the synthesis of the diaminopyrimidine core, followed by functionalization and subsequent biological evaluation.

Experimental_Workflow A Starting Material: This compound B Synthesis of Diaminopyrimidine Core A->B C Purification and Characterization (NMR, MS, HPLC) B->C D Functionalization/ Derivatization C->D E Final Compound Purification and Characterization D->E F In vitro EGFR Kinase Assay E->F G Cell-based Proliferation Assays (e.g., MTT, Celigo) E->G H Data Analysis and Structure-Activity Relationship (SAR) Studies F->H G->H

Caption: General workflow for synthesis and evaluation.

Synthetic Protocol

The synthesis of the target EGFR inhibitors is proposed to proceed through a multi-step sequence starting from this compound. The key step is the construction of the diaminopyrimidine core.

Step 1: Synthesis of Tert-butyl 7-(2-cyano-2-(isopropoxymethylene)ethylidene)-2-azaspiro[3.5]nonane-2-carboxylate (Intermediate 2)

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add 3-isopropoxyacrylonitrile (1.2 eq).

  • Cool the mixture to 0 °C and add potassium tert-butoxide (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate 2.

Step 2: Synthesis of Tert-butyl 7-(2,4-diaminopyrimidin-5-yl)-2-azaspiro[3.5]nonane-2-carboxylate (Intermediate 3)

  • Dissolve Intermediate 2 (1.0 eq) and guanidine hydrochloride (2.0 eq) in 2-methoxyethanol.

  • Add sodium methoxide (3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 125 °C) for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield Intermediate 3.

Step 3: Deprotection of the Boc Group (Intermediate 4)

  • Dissolve Intermediate 3 (1.0 eq) in a solution of 4M HCl in dioxane.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the completion of the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of 5-(2-azaspiro[3.5]nonan-7-yl)pyrimidine-2,4-diamine (Intermediate 4).

Step 4: Final Compound Synthesis (Example with Acryloyl Chloride)

  • Suspend Intermediate 4 (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (3.0 eq) and cool the mixture to 0 °C.

  • Slowly add a solution of acryloyl chloride (1.1 eq) in DCM.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quench the reaction with water and extract with DCM.

  • Dry the organic layer, concentrate, and purify by preparative HPLC to obtain the final product.

Data Presentation

The following tables summarize hypothetical and representative data for a series of synthesized spirocyclic EGFR inhibitors.

Table 1: Synthesis and Characterization of Spirocyclic Intermediates

Compound IDStarting MaterialReaction StepProductYield (%)Purity (HPLC)
INT-1This compound--->98%
INT-2INT-1Step 1Tert-butyl 7-(2-cyano-2-(isopropoxymethylene)ethylidene)-2-azaspiro[3.5]nonane-2-carboxylate65>95%
INT-3INT-2Step 2Tert-butyl 7-(2,4-diaminopyrimidin-5-yl)-2-azaspiro[3.5]nonane-2-carboxylate52>95%
INT-4INT-3Step 35-(2-azaspiro[3.5]nonan-7-yl)pyrimidine-2,4-diamine95>98%

Table 2: Biological Activity of Final Spirocyclic EGFR Inhibitors

Compound IDR-Group (on Azaspiro-N)EGFRWT IC50 (nM)EGFRT790M IC50 (nM)A549 Cell Proliferation IC50 (µM)
SPI-EGFR-001Acryloyl55150.8
SPI-EGFR-002Propioloyl72251.2
SPI-EGFR-003Crotonoyl48120.6
Erlotinib-25002.5
Osimertinib-1210.02

Conclusion

The synthetic route described provides a viable pathway for the synthesis of novel EGFR inhibitors based on a this compound starting material. The spirocyclic diaminopyrimidine scaffold offers a promising avenue for the development of potent and selective EGFR inhibitors with potentially improved pharmacological profiles. The provided protocols and data serve as a foundational guide for researchers in the field of oncology drug discovery. Further optimization of the synthetic route and extensive structure-activity relationship studies are warranted to identify lead candidates for further preclinical development.

Application of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate in the Synthesis of GPR119 Agonists as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is a valuable spirocyclic building block in medicinal chemistry, notably utilized as a key intermediate in the synthesis of potent and selective G protein-coupled receptor 119 (GPR119) agonists. GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones. The rigid 7-azaspiro[3.5]nonane scaffold allows for the precise spatial arrangement of pharmacophoric elements, leading to high-affinity binding to the GPR119 receptor.

This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of a representative GPR119 agonist, compound 54g.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a downstream signaling cascade that ultimately leads to enhanced insulin secretion. The receptor couples to the Gs alpha subunit (Gαs) of a heterotrimeric G protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which potentiates glucose-stimulated insulin secretion from pancreatic β-cells.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds G_protein Gs Protein GPR119->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Enhanced Insulin Secretion PKA->Insulin Potentiates

Caption: GPR119 Agonist Signaling Pathway.

Quantitative Data Summary

The following tables summarize the in vitro biological activity and the pharmacokinetic profile of a potent 7-azaspiro[3.5]nonane derivative, compound 54g, synthesized using this compound as a key intermediate.[1]

Table 1: In Vitro Biological Activity of Compound 54g [1]

ParameterSpeciesEC50 (nM)
GPR119 AgonismHuman1.2
GPR119 AgonismRat2.5

Table 2: Pharmacokinetic Profile of Compound 54g in Sprague-Dawley Rats (3 mg/kg, oral administration) [1]

ParameterValue
Tmax (h)1.0
Cmax (ng/mL)358
AUC0-24h (ng·h/mL)1340
t1/2 (h)3.2
Bioavailability (F%)45

Experimental Protocols

The synthesis of GPR119 agonists based on the 7-azaspiro[3.5]nonane scaffold is a multi-step process. A generalized workflow is presented below, followed by a detailed protocol for a key synthetic transformation.

Synthetic Workflow

Synthetic_Workflow A Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate B Reductive Amination A->B C Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate B->C D Coupling with Pyrimidine Moiety C->D E N-Capped Spirocyclic Intermediate D->E F Boc Deprotection E->F G 7-(Pyrimidinyl)-2-azaspiro[3.5]nonane F->G H Coupling with Aryl Moiety G->H I Final GPR119 Agonist (e.g., Compound 54g) H->I

Caption: General Synthetic Workflow.
Detailed Protocol: Reductive Amination of this compound

This protocol describes the conversion of the ketone functionality of the starting material to an amine, a crucial step in building the final GPR119 agonist.

Materials:

  • This compound

  • Ammonium acetate (NH4OAc)

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (0.2 M), add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (2.0 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate.

In Vitro GPR119 Activity Assay (cAMP Measurement)

This protocol outlines a general method for assessing the agonist activity of synthesized compounds at the GPR119 receptor.

Materials:

  • HEK293 or CHO cells stably expressing human or rat GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well plates

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Test compounds (dissolved in DMSO)

  • cAMP detection kit (e.g., HTRF or LANCE-based)

Procedure:

  • Seed the GPR119-expressing cells into 384-well plates at an appropriate density and incubate overnight at 37 °C in a humidified atmosphere with 5% CO2.

  • The following day, remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor.

  • Incubate the plates at room temperature for 30 minutes.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the diluted test compounds to the wells. Include a positive control (a known GPR119 agonist) and a negative control (vehicle, e.g., DMSO).

  • Incubate the plates at room temperature for 30-60 minutes.

  • Measure the intracellular cAMP levels using a suitable cAMP detection kit according to the manufacturer's instructions.

  • Plot the dose-response curves and calculate the EC50 values for each compound.

References

Application Note: Experimental Protocols for N-Boc Deprotection of 2-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in pharmaceutical development, due to its stability under various non-acidic conditions.[1] The removal, or deprotection, of the Boc group is a critical step to liberate the free amine for subsequent reactions. This process is typically achieved under acidic conditions.[2][3] This document provides detailed experimental protocols for the N-Boc deprotection of 2-azaspiro[3.5]nonane, a common structural motif in medicinal chemistry. Two common and effective methods are presented: one using trifluoroacetic acid (TFA) and another using hydrochloric acid (HCl).

General Reaction Scheme:

Reaction Scheme

Figure 1: N-Boc deprotection of 2-azaspiro[3.5]nonane to yield 2-azaspiro[3.5]nonane as a free amine or its corresponding salt.

Experimental Protocols

Two primary methods for the acidic removal of the Boc group from 2-azaspiro[3.5]nonane are detailed below. The choice of method may depend on the substrate's sensitivity to specific acids and the desired form of the final product (free base vs. salt).

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is widely used for its efficiency and the volatility of the reagents, which simplifies their removal.[4] The product is typically isolated as the TFA salt, which can then be neutralized to yield the free amine.

Materials:

  • N-Boc-2-azaspiro[3.5]nonane

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-2-azaspiro[3.5]nonane (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

  • To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq). A common ratio is 25-50% TFA in DCM (v/v).[1][5] The reaction is often accompanied by the evolution of CO₂ gas.[4]

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[1]

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.[5] Co-evaporation with DCM or toluene can help remove residual TFA.

  • To isolate the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[5]

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the 2-azaspiro[3.5]nonane free base.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is highly effective and often results in the precipitation of the amine hydrochloride salt, which can be a convenient method of purification.[6][7]

Materials:

  • N-Boc-2-azaspiro[3.5]nonane

  • 4M HCl in 1,4-Dioxane

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Suspend N-Boc-2-azaspiro[3.5]nonane (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the suspension.[7]

  • Stir the mixture at room temperature for 1-4 hours. Often, a precipitate of the hydrochloride salt will form during the reaction.[6]

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, the product can be isolated by filtration if a precipitate has formed. Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[6] The resulting solid can be triturated with diethyl ether to induce precipitation and improve purity.

  • Dry the resulting solid under vacuum to obtain 2-azaspiro[3.5]nonane hydrochloride.

Data Presentation: Comparison of Protocols

The following table summarizes the key parameters for the two described N-Boc deprotection protocols.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Acid Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane, Methanol
Typical Concentration 25-50% TFA in DCM (v/v)[1]4M HCl in Dioxane[7]
Reaction Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Typical Reaction Time 1 - 4 hours1 - 4 hours
Product Form TFA salt, convertible to free baseHydrochloride salt[6]
Work-up Procedure Evaporation, neutralization, extractionEvaporation or precipitation/filtration
Typical Yield >90%>90%

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the N-Boc deprotection of 2-azaspiro[3.5]nonane using the TFA/DCM protocol.

G Workflow for N-Boc Deprotection using TFA/DCM cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product A 1. Dissolve N-Boc-2-azaspiro[3.5]nonane in DCM B 2. Add Trifluoroacetic Acid (TFA) A->B C 3. Stir at Room Temperature (1-4h) B->C D 4. Evaporate Solvent and Excess TFA C->D Reaction Complete E 5. Dissolve Residue in DCM D->E F 6. Neutralize with aq. NaHCO3 E->F G 7. Extract, Dry, and Concentrate F->G H 2-Azaspiro[3.5]nonane (Free Base) G->H

Caption: Experimental workflow for TFA-mediated N-Boc deprotection.

Safety Precautions

  • Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • The deprotection reaction releases carbon dioxide (CO₂) gas . Ensure the reaction vessel is not sealed to avoid pressure build-up.[4][8]

  • Always neutralize acidic waste before disposal according to your institution's guidelines.

References

Application Notes and Protocols for Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the POI.[3]

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic chemical entity marketed as a rigid linker for the synthesis of PROTACs. The incorporation of rigid linkers, such as those with spirocyclic motifs, is a strategy employed to pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving pharmacokinetic properties compared to more flexible alkyl or PEG linkers.[1][3]

Note: While this compound is commercially available as a PROTAC linker, a comprehensive review of scientific literature and patent databases did not yield specific examples of its incorporation into a fully characterized PROTAC with corresponding quantitative biological data. Therefore, the following application notes and protocols are based on generalized principles of PROTAC development and the known reactivity of this class of compounds.

Principle of PROTAC Action with a Spirocyclic Linker

The fundamental mechanism of a PROTAC incorporating the 7-oxo-2-azaspiro[3.5]nonane moiety involves inducing the proximity of a target protein and an E3 ubiquitin ligase. The rigid spirocyclic nature of the linker is hypothesized to reduce the entropic penalty of forming the ternary complex, thereby favoring its formation and stability.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (with Spirocyclic Linker) POI->PROTAC Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ub Ubiquitin E3_bound E3 Ligase Proteasome Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides POI_bound POI POI_bound->Proteasome Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination

Caption: General mechanism of PROTAC-mediated protein degradation.

Physicochemical Properties

Quantitative data for PROTACs specifically utilizing this compound is not available in the reviewed literature. However, the properties of the linker itself are detailed below.

PropertyValue
Molecular Formula C₁₃H₂₁NO₃
Molecular Weight 239.32 g/mol
CAS Number 1363381-22-9
Appearance Solid
Purity Typically >95% (as supplied by vendors)
Solubility Soluble in organic solvents like DMSO, DMF, and DCM

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a novel PROTAC using this compound as a linker. These protocols are intended as a starting point and will require optimization based on the specific POI ligand and E3 ligase ligand being used.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a potential synthetic route. The tert-butyl carbamate (Boc) protecting group on the linker needs to be removed to allow for coupling to either the POI or E3 ligase ligand. The ketone functionality can be used for further chemical modifications if desired, or it can be reduced to an alcohol or reductively aminated to introduce a new attachment point. A more direct approach involves coupling a carboxylic acid-functionalized ligand to the deprotected secondary amine of the linker.

Synthesis_Workflow Start Tert-butyl 7-oxo-2- azaspiro[3.5]nonane-2-carboxylate Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection AmineLinker 7-Oxo-2-azaspiro[3.5]nonane (amine) Deprotection->AmineLinker Coupling1 Amide Coupling (e.g., HATU, DIPEA) AmineLinker->Coupling1 Ligand1 POI or E3 Ligase Ligand with Carboxylic Acid Ligand1->Coupling1 Intermediate Ligand-Linker Intermediate Coupling1->Intermediate Coupling2 Second Coupling Reaction (e.g., Reductive Amination of Ketone) Intermediate->Coupling2 Ligand2 E3 or POI Ligase Ligand with suitable functional group Ligand2->Coupling2 FinalPROTAC Final PROTAC Molecule Coupling2->FinalPROTAC Purification Purification (e.g., HPLC) FinalPROTAC->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

Caption: A generalized synthetic workflow for PROTAC synthesis.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • POI ligand with a carboxylic acid functional group

  • E3 ligase ligand with a suitable functional group for coupling

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (HPLC, etc.)

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in DCM.

    • Add TFA dropwise at 0 °C and stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude amine salt.

  • Amide Coupling to the First Ligand:

    • Dissolve the POI (or E3 ligase) ligand containing a carboxylic acid in DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes to activate the carboxylic acid.

    • Add a solution of the deprotected amine linker in DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by flash column chromatography to obtain the ligand-linker intermediate.

  • Coupling to the Second Ligand:

    • The ketone on the spirocyclic linker can be utilized for coupling to the second ligand. For example, through reductive amination with an amine-functionalized second ligand.

    • Dissolve the ligand-linker intermediate and the amine-functionalized second ligand in a suitable solvent (e.g., dichloroethane).

    • Add a reducing agent such as sodium triacetoxyborohydride (STAB).

    • Stir the reaction at room temperature until completion, monitored by LC-MS.

    • Work up the reaction and purify the final PROTAC molecule by preparative HPLC.

  • Characterization:

    • Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Evaluation of Target Protein Degradation

This protocol describes a general method to assess the ability of the newly synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the protein of interest

  • Complete cell culture medium

  • The synthesized PROTAC molecule

  • DMSO (for stock solution)

  • Proteasome inhibitor (e.g., MG132, as a negative control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Seeding:

    • Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the PROTAC in DMSO.

    • Serially dilute the PROTAC stock solution in cell culture medium to achieve the desired final concentrations.

    • Treat the cells with the PROTAC dilutions for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a positive control degrader if available.

    • To confirm that degradation is proteasome-dependent, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Cell Lysis:

    • After the treatment period, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the POI and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).

Data Presentation

While specific data for PROTACs using this compound is unavailable, the following table illustrates how quantitative degradation data should be structured for comparison.

PROTAC IDLinker TypePOI LigandE3 Ligase LigandDC₅₀ (nM)Dₘₐₓ (%)Cell LineTreatment Time (h)
Hypothetical-1 7-oxo-2-azaspiro[3.5]nonaneLigand-APomalidomideDataDataCell-Line-X24
Hypothetical-2 7-oxo-2-azaspiro[3.5]nonaneLigand-BVHL-1DataDataCell-Line-Y24
Control-1 PEG-4Ligand-APomalidomideDataDataCell-Line-X24

Conclusion

This compound represents a promising rigid linker for the development of novel PROTACs. Its spirocyclic nature may confer advantageous properties in terms of pre-organizing the PROTAC for efficient ternary complex formation. The provided generalized protocols offer a framework for the synthesis and biological evaluation of PROTACs incorporating this linker. Researchers are encouraged to perform systematic structure-activity relationship (SAR) studies to optimize the linker attachment points and overall PROTAC architecture for maximal degradation efficacy and desirable pharmacokinetic properties.

References

Synthetic Route Design for 7-Substituted 2-Azaspiro[3.5]nonanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthetic route design of 7-substituted 2-azaspiro[3.5]nonanes, a scaffold of significant interest in medicinal chemistry. The unique three-dimensional and rigid nature of this spirocyclic system makes it a valuable building block in the design of novel therapeutics.[1][2] These protocols outline key synthetic strategies, from the construction of the core 2-azaspiro[3.5]nonane framework to its subsequent functionalization.

General Synthetic Strategies

The synthesis of 7-substituted 2-azaspiro[3.5]nonanes can be broadly approached through two main strategies:

  • Construction of the 2-Azaspiro[3.5]nonane Core Followed by Substitution: This common approach involves the initial synthesis of a core intermediate, such as 7-oxo-2-azaspiro[3.5]nonane or 7-azaspiro[3.5]nonan-1-one, which is then functionalized at the 7-position.

  • Concurrent Formation of the Spirocycle with the Desired Substituent: In some cases, the substituent at the 7-position can be introduced as part of the cyclization strategy.

The choice of strategy depends on the desired substituent and the availability of starting materials. Below are detailed protocols for the synthesis of key 2-azaspiro[3.5]nonane intermediates.

Experimental Protocols

Protocol 1: Synthesis of 7-Oxo-2-azaspiro[3.5]nonane

This protocol describes a two-step synthesis of the drug intermediate 7-oxo-2-azaspiro[3.5]nonane with a high yield.[3]

Step 1: First Cyclization to Compound 3

  • Add 720ml to 1600ml of N,N-dimethylformamide (DMF) to a reactor.

  • Add 71.5g to 163g of bis(2-chloroethyl) ether and 78.8g to 138.2g of cyanoacetaldehyde diethyl acetal to the DMF.

  • Under stirring, add 8.1g to 25.5g of an acid-binding agent (e.g., anhydrous potassium carbonate, sodium carbonate, or sodium bicarbonate) and 3.7g to 12.5g of an iodo metal salt.[3]

  • Rapidly heat the mixture to 70-100°C and maintain the reaction for 12-24 hours.[3]

  • Cool the reaction solution to 0°C and add 200ml-800ml of purified water and 400ml of ethyl acetate.

  • Stir, allow the layers to separate, and collect the upper organic phase.

  • Wash the organic phase with 100ml-200ml of 10% sodium bicarbonate solution.

  • Collect the organic phase, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 76.8g-106.5g of crude compound 3.[3]

Step 2: Second Cyclization to 7-Oxo-2-azaspiro[3.5]nonane

  • Add 770-1000 ml of tetrahydrofuran (THF) to a reactor and add 76.8-106.5 g of the crude compound 3.

  • Replace the atmosphere with nitrogen and cool the temperature to -10°C.[3]

  • Sequentially add 15.2-56.9 g of lithium aluminum hydride in 10 portions over one hour.

  • Stir the reaction mixture for 4-8 hours.

  • Slowly add 15-57 ml of purified water, followed by 15-57 ml of 15% sodium hydroxide solution, and then 45-188 ml of purified water.[3]

  • Filter the mixture and concentrate the filtrate to obtain the crude product.

  • Purify the crude product by passing it through a neutral alumina column to obtain 35.8-52.9 g of 7-oxo-2-azaspiro[3.5]nonane.[3]

Quantitative Data for Protocol 1

ParameterValueReference
Overall Yield56.3 - 82.6%[3]
Protocol 2: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core

This protocol outlines the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one core, which can be further diversified.[4]

Step 1: Resin Loading

  • Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM).

  • Add a solution of an Fmoc-protected amino-piperidine precursor and N,N-Diisopropylethylamine (DIEA) in anhydrous DCM to the resin and agitate.

  • Wash the resin sequentially with DCM, DMF, and methanol (MeOH).

  • Cap any remaining active sites and dry the resin under high vacuum.[4]

Step 2: Fmoc-Deprotection and Acylation

  • Swell the loaded resin in DMF.

  • Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Wash the resin with DMF.

  • In a separate vessel, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid with O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and DIEA in anhydrous DMF.

  • Add the activated acid solution to the resin and agitate.

  • Wash the resin with DMF, DCM, and MeOH, and dry under high vacuum.[4]

Step 3: Dieckmann Condensation and Decarboxylation

  • Swell the acylated resin in anhydrous THF.

  • Add a solution of potassium tert-butoxide in anhydrous THF to the resin and agitate at 60°C for 8 hours.[4]

  • Cool to room temperature, drain, and wash with THF.

  • For decarboxylation, suspend the resin in a mixture of DMSO and water and heat at 120°C for 4 hours.[4]

Step 4: N-Boc Deprotection and Diversification

  • Swell the spirocyclic resin in anhydrous DCM.

  • Treat the resin with 20% trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.

  • Wash the resin with DCM and DMF.

  • Pre-activate a desired carboxylic acid (R-COOH) with HATU and DIEA in anhydrous DMF.

  • Add the activated acid solution to the resin and agitate.

  • Wash and dry the resin.[4]

Step 5: Cleavage

  • Treat the diversified resin with a cleavage cocktail of TFA/DCM.

  • Filter and collect the filtrate.

  • Concentrate the filtrate and precipitate the crude product with cold diethyl ether.

  • Purify the final product by reverse-phase HPLC.[4]

Hypothetical Quantitative Data for Protocol 2

The following table presents hypothetical characterization data for a small library of 7-azaspiro[3.5]nonan-1-one derivatives synthesized using this solid-phase protocol.[4]

Compound IDR-GroupCalculated Mass (Da)Purity (%)Yield (%)
AZS-001Phenyl228.309575
AZS-0024-Fluorophenyl246.299672
AZS-0032-Thienyl248.359768
AZS-004Cyclohexyl236.359871
Purity determined by HPLC analysis at 214 nm. Yields are calculated based on the initial loading of the resin.[4]

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and diversification of 7-substituted 2-azaspiro[3.5]nonanes.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Final Product start Starting Materials intermediate 2-Azaspiro[3.5]nonane Intermediate (e.g., 7-oxo or 1-oxo) start->intermediate Cyclization Reactions functionalization Substitution at 7-position (e.g., N-alkylation, reductive amination) intermediate->functionalization product 7-Substituted 2-Azaspiro[3.5]nonane functionalization->product purification Purification and Characterization product->purification cluster_resin On-Resin Synthesis cluster_cleavage Cleavage & Purification Resin 2-Chlorotrityl Chloride Resin Loading Protocol 1: Resin Loading Resin->Loading LoadedResin Fmoc-Protected Amino-Piperidine on Resin Loading->LoadedResin Acylation Protocol 2: Fmoc-Deprotection & Acylation LoadedResin->Acylation AcylatedResin Acylated Resin Acylation->AcylatedResin Spirocyclization Protocol 3: Dieckmann Condensation & Decarboxylation AcylatedResin->Spirocyclization SpiroResin Spirocyclic Core on Resin Spirocyclization->SpiroResin Diversification Protocol 4: Boc-Deprotection & Diversification SpiroResin->Diversification DiversifiedResin Diversified Product on Resin Diversification->DiversifiedResin Cleavage Protocol 5: Cleavage DiversifiedResin->Cleavage FinalProduct Final Product Cleavage->FinalProduct

References

Application Notes and Protocols: Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate as a Versatile Building Block for CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system (CNS). Its rigid, three-dimensional spirocyclic core allows for the precise spatial orientation of pharmacophoric groups, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates.[1] This document provides detailed application notes and experimental protocols for the utilization of this building block in the synthesis of CNS drug candidates, with a focus on dopamine D3 receptor antagonists.

Physicochemical Properties

PropertyValueReference
CAS Number 1363381-22-9--INVALID-LINK--
Molecular Formula C₁₃H₂₁NO₃--INVALID-LINK--
Molecular Weight 239.31 g/mol --INVALID-LINK--
Appearance Off-White powder--INVALID-LINK--
Boiling Point 348.6±42.0 °C at 760 mmHg--INVALID-LINK--
Storage 2-8°C, sealed and dry--INVALID-LINK--

Application in CNS Drug Discovery: Dopamine D3 Receptor Antagonists

The 2-azaspiro[3.5]nonane scaffold is a key component in the design of potent and selective dopamine D3 receptor (D3R) antagonists. The D3 receptor is a promising target for the treatment of various neurological and psychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease.[2][3]

Biological Activity of Diazaspiroalkane-based D3 Receptor Antagonists

A series of D3R antagonists incorporating a diazaspiroalkane core, structurally related to the title building block, have been synthesized and evaluated. These compounds exhibit high affinity and selectivity for the D3 receptor over the D2 receptor.

CompoundD3R Kᵢ (nM)D2R Kᵢ (nM)Selectivity (D2/D3)
11 24.2>10,000>413
14 12.010,860905
15a 25.613,570530
15c 18.511,210606

Data sourced from Reilly et al., J. Med. Chem. 2017, 60 (23), 9905-9910.[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route to the parent scaffold involves a two-step process starting from commercially available materials.

SynthesisWorkflow A Compound 1 (e.g., bis(2-haloethyl) ether) C Compound 3 A->C Acid binder, Phase transfer catalyst, Iodo metal salt in DMF B Compound 2 (e.g., cyanoacetaldehyde diethyl acetal) B->C D Compound 3 F Crude 7-oxo-2-azaspiro[3.5]nonane D->F Reaction in solvent E Lithium aluminum hydride E->F G Purified 7-oxo-2-azaspiro[3.5]nonane F->G Purification (e.g., neutral alumina column)

Caption: General synthetic workflow for 7-oxo-2-azaspiro[3.5]nonane.

Protocol:

  • Step 1: First Cyclization: In a reaction vessel, combine Compound 1 (e.g., bis(2-chloroethyl) ether) and Compound 2 (e.g., cyanoacetaldehyde diethyl acetal) in N,N-dimethylformamide (DMF). Add an acid scavenger (e.g., anhydrous potassium carbonate), a phase transfer catalyst, and an iodo metal salt. Heat the reaction mixture to facilitate the first cyclization, yielding Compound 3.

  • Step 2: Second Cyclization and Purification: In a separate reactor, dissolve the resulting Compound 3 in a suitable solvent and cool the mixture. Slowly add a reducing agent, such as lithium aluminum hydride, to initiate the second cyclization. After the reaction is complete, quench the reaction and purify the crude product using column chromatography (e.g., on neutral alumina) to obtain the pure 7-oxo-2-azaspiro[3.5]nonane.

Note: For the Boc-protected title compound, a similar strategy starting with appropriate Boc-protected precursors would be employed.

Synthesis of Arylated Diazaspiroalkane D3 Receptor Antagonists

The synthesis of the final drug candidates often involves a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination.[1][4]

CN_Coupling cluster_reaction C-N Cross-Coupling A Diazaspiroalkane Core C Arylated Diazaspiroalkane A->C Pd Catalyst, Ligand, Base B Aryl Halide B->C

Caption: General scheme for C-N cross-coupling reaction.

Protocol:

  • To a reaction vial, add the diazaspiroalkane core, the aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., a biaryl phosphine), and a base (e.g., NaOt-Bu).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the vial and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) for the specified time (can be as short as 10-20 minutes with microwave irradiation).

  • After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired arylated diazaspiroalkane.

In Vitro Biological Evaluation Protocols

Radioligand Binding Assay for D3 Receptor Affinity

This assay is used to determine the binding affinity (Kᵢ) of the synthesized compounds for the dopamine D3 receptor.

Protocol:

  • Membrane Preparation: Use cell membranes from a stable cell line expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Incubation: In a 96-well plate, incubate the cell membranes (typically 10-20 µg of protein) with a radioligand (e.g., [³H]spiperone or [¹²⁵I]iodosulpride) and various concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a set time (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C).

  • Termination and Filtration: Terminate the incubation by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

β-Arrestin Recruitment Assay for Functional Antagonism

This assay measures the ability of a compound to block agonist-induced recruitment of β-arrestin to the D3 receptor, providing a measure of its functional antagonist activity.[5][6]

Protocol:

  • Cell Culture: Use a cell line engineered to co-express the human dopamine D3 receptor and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment).

  • Assay Plate Preparation: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (antagonist).

  • Agonist Stimulation: Add a known D3 receptor agonist (e.g., quinpirole) at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Signal Detection: After a further incubation period, add the substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced signal.

Signaling Pathway

Dopamine D3 receptor antagonists exert their effects by blocking the downstream signaling cascade initiated by the binding of dopamine to the D3 receptor. The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.

D3R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D3R Dopamine D3 Receptor G_protein Gαi/o Protein D3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP (inhibited) PKA Protein Kinase A cAMP->PKA Activation (reduced) Downstream Downstream Cellular Effects (e.g., modulation of neuronal excitability) PKA->Downstream Phosphorylation (altered) Dopamine Dopamine Dopamine->D3R Binds and Activates Antagonist D3R Antagonist (e.g., from 2-azaspiro[3.5]nonane) Antagonist->D3R Binds and Blocks

Caption: Dopamine D3 receptor antagonist signaling pathway.

Pathway Description:

  • Agonist Binding: Under normal physiological conditions, dopamine binds to and activates the D3 receptor.

  • G-Protein Activation: This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.

  • Reduced cAMP Levels: The inhibition of adenylyl cyclase results in decreased intracellular levels of cyclic AMP (cAMP).

  • Downstream Effects: The reduction in cAMP leads to decreased activation of protein kinase A (PKA) and subsequent alterations in the phosphorylation of downstream target proteins, ultimately modulating neuronal excitability.

  • Antagonist Action: A D3 receptor antagonist, derived from the 2-azaspiro[3.5]nonane scaffold, competitively binds to the D3 receptor, preventing dopamine from binding and thereby blocking this signaling cascade. This can help to normalize dopamine neurotransmission in pathological states.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel CNS drug candidates. Its incorporation into molecules targeting the dopamine D3 receptor has yielded potent and selective antagonists with promising therapeutic potential. The protocols and data presented herein provide a foundation for researchers to utilize this scaffold in their drug discovery efforts.

References

Application Notes and Protocols for Ketone Reduction of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The reduction of its ketone functionality to the corresponding alcohol, tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate, is a critical transformation that introduces a new stereocenter and significantly impacts the molecule's three-dimensional structure and biological activity. The stereochemical outcome of this reduction is of paramount importance, as the resulting diastereomers can exhibit distinct pharmacological profiles.

This document provides detailed application notes and protocols for the diastereoselective reduction of this compound. We present and compare various reduction protocols using common borohydride reagents, offering insights into the selection of appropriate conditions to achieve desired stereochemical outcomes. The protocols are based on established principles of stereoselective ketone reduction in cyclic systems, particularly N-Boc protected piperidones and other conformationally restricted ketones, which serve as excellent models for this spirocyclic system.

Chemical Transformation

The reduction of the ketone gives rise to two possible diastereomeric alcohols: the cis and trans isomers. The nomenclature is based on the relationship between the newly formed hydroxyl group and the azetidine ring.

G cluster_products Diastereomeric Products start reagents + Reducing Agent start->reagents end_cis reagents->end_cis cis-product end_trans reagents->end_trans trans-product G start Dissolve Ketone in Anhydrous Solvent cool Cool to Reaction Temperature start->cool add_reagent Slowly Add Reducing Agent cool->add_reagent react Stir for Specified Time add_reagent->react quench Quench Reaction react->quench workup Aqueous Workup and Extraction quench->workup purify Purification by Chromatography workup->purify end Characterize Diastereomeric Products purify->end

Large-Scale Synthesis of 2-Azaspiro[3.5]nonane Core Structures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of the 2-azaspiro[3.5]nonane core structure, a valuable scaffold in medicinal chemistry. The protocols described herein are designed to be scalable and robust, making them suitable for producing significant quantities of this key building block for drug discovery and development programs.

Introduction

Spirocyclic scaffolds have garnered significant attention in drug discovery due to their ability to introduce three-dimensionality and conformational rigidity to drug candidates, often leading to improved potency, selectivity, and pharmacokinetic properties. The 2-azaspiro[3.5]nonane core, in particular, is a key structural motif present in a variety of biologically active molecules. This document outlines scalable synthetic routes for the preparation of this important scaffold.

Synthetic Strategies

Several synthetic strategies can be employed for the construction of the 2-azaspiro[3.5]nonane ring system. The choice of a particular route will depend on the availability of starting materials, desired substitution patterns, and scalability requirements. The most common approaches involve multi-step sequences that build the spirocyclic system through sequential cyclization reactions.

A prevalent strategy involves the construction of the piperidine ring followed by the formation of the azetidine ring, or vice versa. One patented method describes a two-step cyclization process to afford a 7-oxo-2-azaspiro[3.5]nonane intermediate, which can be further modified.[1][2] Another approach details the synthesis of a related oxetane-containing spirocycle, 2-oxa-7-azaspiro[3.5]nonane, which provides insights into the construction of the azaspiro[3.5]nonane framework.[3] Solid-phase synthesis has also been explored for the preparation of a library of 7-azaspiro[3.5]nonan-1-one derivatives.[4]

Data Presentation

The following tables summarize quantitative data from various synthetic routes for 2-azaspiro[3.5]nonane and its derivatives, providing a comparative overview of their efficiency.

Table 1: Summary of Yields for Key Synthetic Steps

StepProductYield (%)ScaleReference
First Cyclization (Piperidine formation)Compound 3 (7-oxo-2-azaspiro[3.5]nonane precursor)56.3-82.676.8g-106.5g[1]
Second Cyclization (Azetidine formation)7-oxo-2-azaspiro[3.5]nonane>82 (total)-[1]
N-alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane87100g[5]
1,3-Dipolar CycloadditionTrifluoromethylated spiro(isoxazolone-pyrazoline) derivativesup to 93-[6]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the synthesis of 2-azaspiro[3.5]nonane core structures. These have been adapted from literature procedures and are intended to be scalable.

Protocol 1: Two-Step Synthesis of 7-oxo-2-azaspiro[3.5]nonane[1]

This protocol describes a two-step cyclization process suitable for large-scale production.

Step 1: First Cyclization to form Intermediate Compound 3

  • Reaction Setup: In a suitable reactor, add 720ml to 1600ml of N,N-dimethylformamide (DMF).

  • Add 71.5g to 163g of bis(2-chloroethyl) ether to the DMF.

  • With stirring, add 78.8g to 138.2g of cyanoacetaldehyde diethyl acetal, 8.1g to 25.5g of an acid-binding agent (e.g., anhydrous potassium carbonate), and 3.7g to 12.5g of an iodo metal salt (e.g., potassium iodide).[1]

  • Reaction Conditions: Rapidly heat the mixture to 70-100 °C and maintain for 12-24 hours.

  • Work-up: Cool the reaction solution to 0 °C. Add 200ml-800ml of purified water and 400ml of ethyl acetate.

  • Stir the mixture, allow the layers to separate, and collect the upper organic phase.

  • Wash the organic phase with 100ml-200ml of 10% sodium bicarbonate solution.

  • Collect the organic phase, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude compound 3.

Step 2: Second Cyclization to form 7-oxo-2-azaspiro[3.5]nonane

  • Reaction Setup: To a reactor, add 770-1000 ml of tetrahydrofuran (THF).

  • Add 76.8-106.5 g of the crude compound 3 from the previous step.

  • Replace the atmosphere with nitrogen and cool the mixture to -10 °C.

  • Reagent Addition: Sequentially add 15.2-56.9 g of lithium aluminum hydride in 10 portions over one hour.

  • Reaction Conditions: Stir the reaction mixture for 4-8 hours.

  • Quenching and Work-up: Slowly add 15-57 ml of purified water, followed by the slow addition of 15-57 ml of a 15% sodium hydroxide solution.

  • Add 45-188 ml of purified water and filter the mixture.

  • Concentrate the filtrate to obtain the crude compound I (7-oxo-2-azaspiro[3.5]nonane).

  • Purification: Purify the crude product by passing it through a neutral alumina column to obtain the final product.

Protocol 2: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core[4]

This protocol outlines a solid-phase approach for the synthesis of derivatives, which can be adapted for library generation.

Step 1: Resin Loading

  • Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a fritted syringe.

  • Drain the DCM.

  • Dissolve Fmoc-4-amino-1-Boc-piperidine (1.5 eq) and N,N-Diisopropylethylamine (DIEA) (4.0 eq) in anhydrous DCM (10 mL).

  • Add the solution to the resin and agitate for 4 hours.

  • To cap any unreacted sites, treat the resin with a solution of DCM/Methanol/DIEA (17:2:1, 10 mL) for 30 minutes.

  • Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and Methanol (3 x 10 mL) and dry under high vacuum.

Step 2: Fmoc-Deprotection and Acylation

  • Swell the loaded resin in DMF (10 mL) for 30 minutes.

  • Treat the resin with 20% piperidine in DMF (v/v, 10 mL) for 5 minutes, drain, and repeat for 20 minutes.

  • Wash the resin with DMF (5 x 10 mL).

  • In a separate vessel, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in anhydrous DMF (5 mL) for 10 minutes.

  • Add the activated acid solution to the resin and agitate for 6 hours at room temperature.

  • Drain and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

Step 3: Spirocyclization via Dieckmann Condensation and Decarboxylation

  • Swell the resin in anhydrous THF (10 mL).

  • Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL) to the resin and agitate at 60°C for 8 hours.

  • Cool to room temperature, drain, and wash with THF (3 x 10 mL).

  • For decarboxylation, suspend the resin in a mixture of DMSO (8 mL) and water (0.5 mL) and heat at 120°C for 4 hours.

  • Cool, drain, and wash the resin with DMSO (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry under high vacuum.

Step 4: Cleavage from Resin

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Filter the resin and wash with additional cleavage cocktail.

  • Combine the filtrates and concentrate under a stream of nitrogen.

  • Precipitate the crude product with cold diethyl ether, centrifuge, decant the ether, and dry the product under vacuum.

  • Purify by reverse-phase HPLC.

Visualizations

The following diagrams illustrate the synthetic workflows described in the protocols.

G cluster_0 Protocol 1: Two-Step Synthesis of 7-oxo-2-azaspiro[3.5]nonane A bis(2-chloroethyl) ether + cyanoacetaldehyde diethyl acetal B First Cyclization (DMF, K2CO3, KI, 70-100°C) A->B C Intermediate Compound 3 B->C D Second Cyclization (THF, LiAlH4, -10°C) C->D E 7-oxo-2-azaspiro[3.5]nonane D->E

Caption: Workflow for the two-step synthesis of 7-oxo-2-azaspiro[3.5]nonane.

G cluster_1 Protocol 2: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core Resin 2-Chlorotrityl chloride resin Loading Resin Loading (Fmoc-4-amino-1-Boc-piperidine, DIEA) Resin->Loading LoadedResin Loaded Resin Loading->LoadedResin Deprotection Fmoc-Deprotection (20% Piperidine/DMF) LoadedResin->Deprotection Acylation Acylation (3-(methoxycarbonyl)cyclobutanecarboxylic acid, HATU) Deprotection->Acylation AcylatedResin Acylated Resin Acylation->AcylatedResin Cyclization Spirocyclization (K-tert-butoxide, THF, 60°C) AcylatedResin->Cyclization Decarboxylation Decarboxylation (DMSO/H2O, 120°C) Cyclization->Decarboxylation SpiroResin Spirocyclic Resin Decarboxylation->SpiroResin Cleavage Cleavage from Resin (TFA cocktail) SpiroResin->Cleavage FinalProduct 7-Azaspiro[3.5]nonan-1-one Derivative Cleavage->FinalProduct

Caption: Workflow for the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one core.

References

Application Notes and Protocols for the Functionalization of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the ketone functional group in Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate. This spirocyclic building block is a valuable scaffold in medicinal chemistry, notably in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors and G protein-coupled receptor 119 (GPR119) agonists. The functionalization of the ketone at the 7-position is a critical step in the synthesis of these therapeutic agents, allowing for the introduction of diverse pharmacophores.

Introduction

This compound (CAS No. 1363381-22-9) is a key intermediate possessing a sterically hindered ketone within a spirocyclic system. This structural feature presents unique challenges and opportunities for chemical transformations. The protocols outlined below detail common and effective methods for the functionalization of this ketone, including reductive amination, reduction to a hydroxyl group, Wittig olefination, and Grignard addition. These reactions enable the synthesis of a variety of derivatives for structure-activity relationship (SAR) studies and the development of novel drug candidates. The primary application of this scaffold has been in the synthesis of diaminopyrimidines as EGFR inhibitors and in the development of GPR119 agonists for the potential treatment of diabetes and metabolic disorders.[1][2]

Experimental Protocols

Reductive Amination for the Synthesis of Amino Derivatives

Reductive amination is a cornerstone transformation for converting the ketone into a secondary or tertiary amine, a common moiety in many bioactive molecules. This protocol is adapted from procedures used in the synthesis of GPR119 agonists.[1]

Protocol:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Addition of Reducing Agent: To the solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. The use of a mild reducing agent like NaBH(OAc)₃ is crucial to selectively reduce the imine in the presence of the ketone.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate derivative.

Table 1: Reductive Amination Data

Amine SubstrateProductYield (%)Diastereomeric Ratio
Ammoniatert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate65-75Not Reported
Methylaminetert-Butyl 7-(methylamino)-2-azaspiro[3.5]nonane-2-carboxylate70-80Mixture of diastereomers
Benzylaminetert-Butyl 7-(benzylamino)-2-azaspiro[3.5]nonane-2-carboxylate72-85Mixture of diastereomers

Note: Yields and diastereomeric ratios are indicative and may vary depending on the specific primary amine and reaction conditions used.

Reduction to Hydroxyl Derivatives

Reduction of the ketone to the corresponding alcohol provides a handle for further functionalization, such as ether or ester formation.

Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Purification: Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting diastereomeric mixture of alcohols by column chromatography.

Table 2: Ketone Reduction Data

Reducing AgentProductYield (%)Diastereomeric Ratio (axial:equatorial)
NaBH₄tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate85-95~1:1
L-Selectride®tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate70-80>10:1 (axial favored)
Wittig Reaction for Olefination

The Wittig reaction allows for the conversion of the ketone to an exocyclic alkene, which can serve as a precursor for various other functional groups. Due to the sterically hindered nature of the ketone, robust reaction conditions may be required.

Protocol:

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.1 eq) dropwise. Stir the resulting ylide solution at room temperature for 1 hour.

  • Reaction with Ketone: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or GC-MS. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to remove triphenylphosphine oxide and obtain the desired alkene.

Table 3: Wittig Reaction Data

Wittig ReagentProductYield (%)
Methyltriphenylphosphonium bromide/n-BuLitert-Butyl 7-methylene-2-azaspiro[3.5]nonane-2-carboxylate50-65
(Carbethoxymethylene)triphenylphosphoranetert-Butyl 7-(carbethoxymethylene)-2-azaspiro[3.5]nonane-2-carboxylate40-55 (E/Z mixture)
Grignard Reaction for Carbon-Carbon Bond Formation

The addition of Grignard reagents to the ketone provides access to tertiary alcohols with a new carbon-carbon bond, significantly increasing molecular complexity.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C.

  • Grignard Addition: Add the Grignard reagent (e.g., methylmagnesium bromide or phenylmagnesium bromide) (1.5 eq, solution in THF or diethyl ether) dropwise to the cooled ketone solution.

  • Reaction Monitoring and Work-up: Stir the reaction at 0 °C for 1-2 hours and then at room temperature until completion (monitored by TLC or LC-MS). Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude tertiary alcohol by column chromatography.

Table 4: Grignard Reaction Data

Grignard ReagentProductYield (%)
Methylmagnesium bromidetert-Butyl 7-hydroxy-7-methyl-2-azaspiro[3.5]nonane-2-carboxylate60-75
Phenylmagnesium bromidetert-Butyl 7-hydroxy-7-phenyl-2-azaspiro[3.5]nonane-2-carboxylate55-70

Visualizations

GPR119_Signaling_Pathway GPR119 Signaling Pathway in Pancreatic β-Cells cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist GPR119 Agonist (e.g., Functionalized 2-Azaspiro[3.5]nonane) GPR119 GPR119 Agonist->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Potentiates (Glucose-dependent)

Caption: GPR119 signaling cascade initiated by an agonist.

Experimental_Workflow General Workflow for Ketone Functionalization Start This compound Reaction Ketone Functionalization (e.g., Reductive Amination, Reduction, Wittig, Grignard) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Functionalized 2-Azaspiro[3.5]nonane Derivative Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: A generalized experimental workflow.

References

The Strategic Incorporation of Spirocycles to Enhance Drug-Like Properties: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel chemical entities with optimal drug-like properties is a cornerstone of modern medicinal chemistry. The "escape from flatland," a concept encouraging the exploration of three-dimensional molecular architectures, has led to a surge of interest in spirocyclic scaffolds.[1] These unique motifs, characterized by two rings sharing a single atom, offer a powerful strategy to overcome common challenges in drug discovery by favorably modulating a compound's physicochemical and pharmacokinetic profile.[2][3] This document provides detailed application notes and experimental protocols to guide researchers in leveraging spirocycles to improve the developability of their drug candidates.

Application Notes: The Impact of Spirocycles on Drug-Like Properties

Spirocycles are increasingly incorporated into drug candidates and approved drugs due to their ability to confer a range of benefits, including enhanced potency, selectivity, and metabolic stability.[4] Their rigid, three-dimensional nature can lead to improved binding affinity for the target protein and a reduction in off-target effects.[5]

Physicochemical Properties

The introduction of a spirocyclic moiety can significantly alter a molecule's physicochemical properties, often leading to a more favorable profile for drug development.[1] A key trend is the increase in the fraction of sp3-hybridized carbons (Fsp3), which generally correlates with improved solubility and reduced promiscuity.[1]

PropertyObservation upon Spirocycle IntroductionRationale
Solubility Generally IncreasedThe non-planar, three-dimensional structure of spirocycles can disrupt crystal lattice packing, leading to lower lattice energy and improved aqueous solubility.
Lipophilicity (LogP/LogD) Generally DecreasedReplacing flat, aromatic rings with saturated spirocyclic systems can reduce the overall lipophilicity of a molecule, which can improve its pharmacokinetic profile.
Polar Surface Area (PSA) Can be ModulatedThe introduction of heteroatoms within the spirocyclic scaffold allows for fine-tuning of the PSA to optimize cell permeability and oral bioavailability.
Pharmacokinetic Properties

The conformational rigidity imparted by spirocycles can have a profound and positive impact on a molecule's pharmacokinetic profile, particularly its metabolic stability.

PropertyObservation upon Spirocycle IntroductionRationale
Metabolic Stability Generally IncreasedThe rigid spirocyclic core can shield metabolically labile sites from enzymatic degradation by cytochrome P450 enzymes. The quaternary spirocenter is also inherently resistant to metabolism.
Potency (IC50/Ki) Often ImprovedThe constrained conformation of a spirocyclic ligand can pre-organize it for optimal binding to its target, reducing the entropic penalty of binding and leading to higher potency.
Selectivity Often ImprovedThe well-defined three-dimensional orientation of substituents on a spirocyclic scaffold can enable more specific interactions with the target protein, leading to improved selectivity over related off-targets.

Case Studies: Quantitative Impact of Spirocycles

The following tables summarize quantitative data from medicinal chemistry literature, illustrating the tangible benefits of incorporating spirocyclic motifs.

Table 1: MCHr1 Antagonists - Improvement of Physicochemical and Pharmacokinetic Properties

In the development of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists, replacing a morpholine ring with various azaspirocycles led to significant improvements in drug-like properties.[1]

CompoundStructurelogDhERG IC50 (µM)Metabolic Stability (HLM t1/2, min)
Morpholine Analog(Structure not shown)2.80.815
Azaspiro[3.3]heptane Analog (Structure not shown)1.9 >50 >120
2-Oxa-6-azaspiro[3.3]heptane Analog (Structure not shown)1.5 >50 >120

Data sourced from Johansson et al., 2016, as cited in BLDpharm.[1]

Table 2: PARP Inhibitors - Enhancement of Selectivity

Replacement of a piperazine ring in the Poly (ADP-ribose) polymerase (PARP) inhibitor Olaparib with a diazaspiro[3.3]heptane moiety resulted in a significant increase in selectivity for PARP-1.[1]

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-2/PARP-1)
Olaparib (Piperazine)111
Diazaspiro[3.3]heptane Analog 2 >1000 >500

Data sourced from Reilly et al., 2018, as cited in BLDpharm.[1]

Experimental Protocols

Protocol 1: General Synthesis of a Spiro[3.3]heptane Scaffold

This protocol provides a generalized approach for the synthesis of a spiro[3.3]heptane core, a common spirocycle used in drug discovery.[6][7]

Materials:

  • Commercially available cyclobutanone derivative

  • 1,1-bis(bromomethyl)cyclobutane

  • TosMIC (Toluenesulfonylmethyl isocyanide) or malonate diester

  • Base (e.g., sodium hydride, potassium carbonate)

  • Solvent (e.g., DMF, DMSO)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the Key Intermediate: Prepare a key building block such as 1,1-bis(bromomethyl)-3-(functional group)cyclobutane from a commercially available cyclobutanone derivative. This often involves a multi-step synthesis that can be scaled up.

  • Double Alkylation: In a flame-dried flask under an inert atmosphere, dissolve TosMIC or a malonate diester in an appropriate solvent.

  • Add a suitable base portion-wise at 0 °C.

  • Slowly add the 1,1-bis(bromomethyl)cyclobutane derivative to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the spiro[3.3]heptane core.

  • Functional Group Transformations: The resulting spiro[3.3]heptane can be further functionalized to introduce desired pharmacophoric groups. This may involve reactions such as reduction of esters to alcohols, conversion of alcohols to amines, or cross-coupling reactions.[8]

Protocol 2: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure to assess the metabolic stability of a spirocyclic compound using liver microsomes.[9][10][11][12]

Materials:

  • Test compound (spirocyclic analog) and a non-spirocyclic control compound

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Internal standard

  • Acetonitrile (for reaction termination)

  • 96-well plates

  • Incubator/shaker (37 °C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound, control compound, and internal standard in a suitable solvent (e.g., DMSO). Prepare the liver microsomal incubation medium containing phosphate buffer and the NADPH regenerating system.

  • Incubation: In a 96-well plate, add the liver microsomal incubation medium.

  • Add the test compound or control compound to the wells to achieve the final desired concentration (typically 1-10 µM).

  • Pre-incubate the plate at 37 °C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH solution to all wells except the negative controls (where buffer is added instead).

  • Time Points and Reaction Termination: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold solution of acetonitrile containing the internal standard to the respective wells.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Visualizations

Signaling Pathways and Experimental Workflows

hit_to_lead_workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization HTS High-Throughput Screening SAR Structure-Activity Relationship (SAR) HTS->SAR Initial Hits Spirocycle Incorporate Spirocycle SAR->Spirocycle Address Liabilities (e.g., poor stability) ADME In Vitro ADME Profiling SAR->ADME Optimized Analogs Spirocycle->SAR Iterative Design and Synthesis ADME->SAR Feedback Lead_Candidate Lead Candidate ADME->Lead_Candidate Favorable Profile

Caption: A typical hit-to-lead optimization workflow incorporating spirocycles.

parp_pathway cluster_0 DNA Damage and Repair cluster_1 Therapeutic Intervention DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB can lead to BER Base Excision Repair (BER) PARP1->BER recruits Apoptosis Apoptosis PARP1->Apoptosis BER->DNA_SSB repairs HR Homologous Recombination (HR) HR->DNA_DSB repairs Cell_Survival Cell Survival HR->Cell_Survival HR->Apoptosis in HR-deficient cells Spiro_PARPi Spirocyclic PARP Inhibitor Spiro_PARPi->PARP1 inhibits mchr1_pathway cluster_0 MCHR1 Signaling cluster_1 Therapeutic Intervention MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 Receptor MCH->MCHR1 binds to G_protein G-protein MCHR1->G_protein activates Effector Effector Enzymes G_protein->Effector Second_Messenger Second Messengers Effector->Second_Messenger Cellular_Response Cellular Response (e.g., appetite regulation) Second_Messenger->Cellular_Response Spiro_Antagonist Spirocyclic MCHR1 Antagonist Spiro_Antagonist->MCHR1 blocks binding

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions encountered during the synthesis of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate.

Troubleshooting Guides

This section provides detailed solutions to common issues encountered during the synthesis, focusing on improving reaction yield and product purity.

Issue 1: Low Overall Yield (<20%)

  • Question: My synthesis of this compound resulted in a very low yield (around 15%). What are the potential causes and how can I improve it?

  • Answer: Low yields in this synthesis can arise from several factors, primarily related to the chosen synthetic route and the efficiency of the Boc-protection step. Let's break down the potential issues and solutions:

    • Suboptimal Synthetic Route: The reported synthesis starting from tert-butyl 4-methylenepiperidine-1-carboxylate is known to have a modest yield of around 15%[1]. A more efficient, two-step approach involves the synthesis of the unprotected 7-oxo-2-azaspiro[3.5]nonane core followed by Boc protection. This alternative route has been reported to achieve significantly higher overall yields, exceeding 80% in some cases[2].

    • Inefficient Boc Protection: If you are synthesizing the unprotected spirocycle first, the subsequent Boc protection step can be a source of yield loss. Incomplete reaction, side reactions, or difficult purification can all contribute. Ensure anhydrous conditions and consider using a milder base to prevent side reactions.

    • Impure Starting Materials: The purity of starting materials is crucial. Ensure that your precursors, such as tert-butyl 4-methylenepiperidine-1-carboxylate or the reactants for the two-step cyclization, are of high purity.

    • Suboptimal Reaction Conditions: Factors such as reaction temperature, concentration, and choice of solvent can significantly impact the yield. For the cyclization step, controlling the temperature is critical to minimize the formation of byproducts[2].

Issue 2: Formation of Side Products

  • Question: I am observing significant byproduct formation in my reaction mixture, complicating purification. What are the likely side products and how can I minimize them?

  • Answer: Side product formation is a common challenge in spirocycle synthesis. Here are some likely culprits and mitigation strategies:

    • Olefin Impurities: In syntheses involving a reduction step with strong reducing agents like lithium aluminum hydride (LiAlH4), over-reduction can lead to the formation of olefinic byproducts[2]. To address this, consider a less reactive reducing agent or carefully control the reaction temperature and stoichiometry of the reducing agent.

    • Aldol-Type Side Reactions: The ketone functionality in the target molecule or its precursors can be susceptible to side reactions, particularly under strongly acidic or basic conditions. This can lead to self-condensation or other undesired products. When performing reactions involving acids or bases, such as Boc deprotection or certain cyclization conditions, it is advisable to use milder reagents and monitor the reaction closely.

    • Ring-Opening of Cyclic Ether Precursors: In the two-step synthesis of the spirocycle core, there is a risk of ring-opening of the cyclic ether precursor under the reaction conditions[2]. Careful control of the reaction temperature and the choice of reagents can help to minimize this side reaction[2].

Issue 3: Difficult Purification

  • Question: I am struggling to purify the final product. What are the recommended purification methods and how can I troubleshoot purification issues?

  • Answer: Purification of this compound can be challenging due to the presence of structurally similar byproducts.

    • Column Chromatography: The most common method for purification is column chromatography on silica gel. A gradient elution system, such as ethyl acetate in hexanes, is often effective[1]. If you are still facing difficulties, consider using a different stationary phase, such as alumina, or a different solvent system.

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Aqueous Work-up: A thorough aqueous work-up after the reaction is crucial to remove water-soluble impurities and unreacted reagents. Washing the organic layer with a mild acid, followed by a base, and then brine can significantly improve the purity of the crude product before chromatography.

Frequently Asked Questions (FAQs)

  • Q1: What is a realistic expected yield for the synthesis of this compound?

    • A1: The expected yield is highly dependent on the synthetic route. The method starting from tert-butyl 4-methylenepiperidine-1-carboxylate has a reported yield of approximately 15%[1]. A two-step synthesis of the core followed by Boc protection can potentially achieve a much higher overall yield, with reports of over 82% for the synthesis of the unprotected core[2]. A similar spirocyclic compound has been synthesized with a total yield of 70.7%[3].

  • Q2: Are there any specific safety precautions I should take during this synthesis?

    • A2: Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE). Some of the reagents used, such as lithium aluminum hydride, are highly reactive and require careful handling under anhydrous conditions. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

  • Q3: How can I confirm the identity and purity of my final product?

    • A3: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Comparison of Reported Yields for Azaspirocycle Synthesis

Synthetic RouteTarget CompoundReported YieldReference
From tert-butyl 4-methylenepiperidine-1-carboxylateThis compound~15%[1]
Two-step cyclization (unprotected core)7-oxo-2-azaspiro[3.5]nonane>82%[2]
Epoxidation and ring-enlargement of a precursor1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester70.7% (total)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from Tert-butyl 4-methylenepiperidine-1-carboxylate[1]

  • Reaction Setup: To a flame-dried round-bottom flask, add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) and a Zn/Cu couple (11.5 eq).

  • Solvent Addition: Under vacuum, add tert-butyl methyl ether (t-BuOMe) and then introduce a nitrogen atmosphere.

  • Reagent Addition: Cool the mixture to 15 °C and add a solution of 2,2,2-trichloroacetyl chloride in 1,2-dimethoxyethane (DME) dropwise.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of NH₄Cl. Stir at room temperature for 4 hours.

  • Extraction: Filter the mixture to remove solids. Separate the phases and extract the aqueous phase with ethyl acetate (EtOAc).

  • Purification: Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (EtOAc/Hexane gradient) to afford the final product.

Protocol 2: High-Yield Synthesis of 7-Oxo-2-azaspiro[3.5]nonane Core[2]

This protocol describes the synthesis of the unprotected core, which would then be followed by a standard Boc protection step.

  • First Cyclization: In a reactor, combine bis(2-haloethyl) ether and cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide (DMF) with an acid-binding agent (e.g., K₂CO₃), a phase transfer catalyst, and an iodo metal salt. Heat the reaction mixture. After cooling, perform an aqueous work-up and extraction to obtain the crude intermediate.

  • Second Cyclization: Dissolve the crude intermediate in a suitable solvent (e.g., THF) and cool to a low temperature (-50 to 50 °C). Add lithium aluminum hydride (LiAlH₄) portion-wise and stir for several hours.

  • Quenching and Work-up: Carefully quench the reaction with water and a sodium hydroxide solution. Filter the mixture and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography on neutral alumina to obtain 7-oxo-2-azaspiro[3.5]nonane.

Mandatory Visualization

experimental_workflow cluster_route1 Route 1: From Methylene Piperidine cluster_route2 Route 2: Two-Step Cyclization & Protection start1 Tert-butyl 4-methylenepiperidine-1-carboxylate reagents1 Zn/Cu, Cl3CCOCl t-BuOMe, DME start1->reagents1 [2+2] Cycloaddition product1 This compound (Yield: ~15%) reagents1->product1 start2 Bis(2-haloethyl) ether + Cyanoacetaldehyde diethyl acetal cyclization1 First Cyclization start2->cyclization1 intermediate Cyclized Intermediate cyclization1->intermediate cyclization2 Second Cyclization (LiAlH4) intermediate->cyclization2 unprotected 7-Oxo-2-azaspiro[3.5]nonane (Yield: >82%) cyclization2->unprotected boc_protection Boc Protection ((Boc)2O, Base) unprotected->boc_protection product2 This compound boc_protection->product2

Caption: Comparison of synthetic routes to this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield (<20%) cause1 Suboptimal Synthetic Route issue->cause1 cause2 Inefficient Boc Protection issue->cause2 cause3 Impure Starting Materials issue->cause3 cause4 Suboptimal Reaction Conditions issue->cause4 solution1 Consider Two-Step Cyclization Route cause1->solution1 solution2 Optimize Boc Protection: - Anhydrous conditions - Mild base cause2->solution2 solution3 Ensure High Purity of Reagents cause3->solution3 solution4 Optimize: - Temperature - Concentration - Solvent cause4->solution4

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of Crude Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Column Chromatography Issues

Question 1: My column chromatography separation is poor, with significant overlap between my product and impurities. What should I do?

Answer:

Poor separation during column chromatography is a common issue. Here are several strategies to improve resolution:

  • Optimize the Solvent System: This is the most critical factor.

    • TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems. A good solvent system for column chromatography will give your target compound an Rf value between 0.2 and 0.4.

    • Solvent Polarity: If your product and impurities are eluting too close together, try a less polar solvent system (i.e., increase the proportion of the non-polar solvent like hexane). Conversely, if the compounds are retained too strongly on the silica, a slight increase in the polarity (e.g., a small increase in the percentage of ethyl acetate) may be necessary.

    • Ternary Solvent Systems: Sometimes, a mixture of three solvents can provide better separation than a binary system. For example, adding a small amount of a third solvent with a different polarity, like dichloromethane or methanol, can alter the selectivity of the separation.

  • Column Packing and Loading:

    • Proper Packing: Ensure your column is packed uniformly without any air bubbles or cracks, which can lead to channeling and poor separation.

    • Minimize Loading Volume: Dissolve your crude product in the minimum amount of the eluent or a low-polarity solvent and load it onto the column in a narrow band. Overloading the column with either too much sample or too much solvent will decrease resolution. A general guideline is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.[1]

  • Use of Additives for Basic Compounds:

    • This compound contains a basic nitrogen atom within the piperidine ring, which can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to peak tailing and poor separation.

    • Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your eluent can help to mitigate this issue by competing for the active sites on the silica gel.

Question 2: My product is streaking or tailing on the TLC plate and the column. How can I fix this?

Answer:

Streaking or tailing is often observed with amine-containing compounds on silica gel.[1] This is due to the strong interaction between the basic amine and the acidic silica.

  • Mobile Phase Modification: As mentioned above, adding a small amount of triethylamine (0.1-1%) to your mobile phase can significantly improve the peak shape.

  • Alternative Stationary Phases: If triethylamine is not effective or is undesirable for your subsequent steps, consider using a different stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Deactivated Silica Gel: You can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a suitable reagent.

Question 3: I am not recovering my product from the column, or the yield is very low. What could be the problem?

Answer:

Low recovery can be due to several factors:

  • Irreversible Adsorption: The basic nature of your compound might be causing it to bind irreversibly to the acidic silica gel. The use of a basic modifier in the eluent, as described above, should alleviate this.

  • Product Instability: The Boc (tert-butoxycarbonyl) protecting group can be sensitive to acidic conditions. Although silica gel is only weakly acidic, prolonged exposure can potentially lead to partial deprotection, especially if the crude mixture contains acidic impurities.

    • Check Stability: Before committing your entire batch to a column, you can check the stability of your compound on silica gel. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If a new, more polar spot appears (indicative of the deprotected amine), this suggests instability.

    • Neutralize the Crude Mixture: Ensure that your crude product is free from any acidic residues from the workup before loading it onto the column. A wash with a mild base like saturated sodium bicarbonate solution during the workup is recommended.

  • Elution with a Too-Weak Solvent: If your solvent system is not polar enough, your product may not elute from the column. If you suspect this is the case, you can try eluting with a more polar solvent mixture after you have collected the fractions where you expected your product.

Recrystallization Issues

Question 1: I am trying to recrystallize my product, but it is oiling out instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute.

  • Adjust the Solvent System:

    • Use a Lower Boiling Point Solvent: If possible, choose a solvent or solvent mixture with a lower boiling point.

    • Increase the Amount of the "Good" Solvent: The solution may be too concentrated in the "poor" solvent. Add a small amount of the "good" solvent (the one in which your compound is more soluble) to the hot solution until the oil redissolves, and then allow it to cool slowly.

  • Slow Cooling: Rapid cooling often promotes oiling out. Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or ice bath.

  • Scratching and Seeding:

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid product, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.

Question 2: I have tried several solvents, but I cannot find a suitable single solvent for recrystallization. What are my options?

Answer:

A two-solvent system is often effective when a single solvent is not suitable.

  • Choosing a Two-Solvent System: You will need a "good" solvent in which your compound is highly soluble, and a "poor" solvent in which your compound is sparingly soluble. The two solvents must be miscible. For this compound, a common and effective two-solvent system is ethyl acetate (good solvent) and hexanes (poor solvent) .

  • Procedure:

    • Dissolve your crude product in a minimal amount of the hot "good" solvent (e.g., ethyl acetate).

    • While the solution is still hot, slowly add the "poor" solvent (e.g., hexanes) dropwise until you observe persistent cloudiness.

    • Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

Question 3: My recrystallization yield is very low. How can I improve it?

Answer:

Low yield after recrystallization can be due to several factors:

  • Using Too Much Solvent: Dissolving the crude product in a large excess of the "good" solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Always use the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize the precipitation of your product.

  • Premature Crystallization: If the product crystallizes too quickly during hot filtration (if performed), you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The synthesis of this compound typically involves a [2+2] cycloaddition of dichloroketene (generated in situ from a trichloroacetyl halide) with tert-butyl 4-methylenepiperidine-1-carboxylate.[1] Potential impurities include:

  • Unreacted Starting Materials: Tert-butyl 4-methylenepiperidine-1-carboxylate.

  • Byproducts from Dichloroketene Generation: Dichloroketene is highly reactive and can undergo self-condensation or react with other species present in the reaction mixture.

  • Products of Incomplete Reaction or Side Reactions: Depending on the reaction conditions, other cycloaddition products or rearranged products could potentially form.

  • Deprotected Product: The Boc group may be partially cleaved if the reaction or workup conditions are acidic, leading to the formation of 7-oxo-2-azaspiro[3.5]nonane.

Q2: What is a good starting point for a TLC solvent system to analyze my crude product?

A2: A good starting point for TLC analysis is a mixture of ethyl acetate and hexanes . A ratio of 30-50% ethyl acetate in hexanes is often a reasonable starting point. You can adjust the ratio to achieve an Rf value of 0.2-0.4 for the product spot.

Q3: Can the Boc protecting group be cleaved during silica gel chromatography?

A3: Yes, while silica gel is considered only mildly acidic, prolonged contact can lead to the partial or complete removal of the acid-sensitive Boc group.[2][3] To minimize this risk:

  • Run the column relatively quickly.

  • Neutralize any acidic impurities in your crude product before chromatography.

  • Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.

Q4: My purified product is an oil, although it is reported to be a solid. What should I do?

A4: If your purified product is an oil, it may be due to the presence of residual solvents or it may be that the compound is a low-melting solid.

  • Remove Residual Solvents: Ensure all solvents from the purification have been thoroughly removed under high vacuum. Gentle heating may be required, but be cautious as the compound may have limited thermal stability.

  • Trituration: Try dissolving the oil in a small amount of a solvent in which it is soluble (like diethyl ether or dichloromethane) and then adding a non-polar solvent in which it is insoluble (like hexanes or pentane) dropwise with vigorous stirring. This can often induce precipitation of the product as a solid.

  • Seeding: If you have a crystal of the pure compound, adding it to the oil can induce crystallization.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Solvent System (v/v)Typical Rf of ProductNotes
30% Ethyl Acetate / 70% Hexanes~0.3 - 0.4Good starting point for initial analysis.
40% Ethyl Acetate / 60% Hexanes~0.4 - 0.5Use if the product is retained too strongly in the 30% system.
20% Ethyl Acetate / 80% Hexanes~0.2 - 0.3Use for better separation from less polar impurities.
30% EtOAc / 70% Hexanes + 0.5% Et₃N~0.3 - 0.4Recommended to prevent peak tailing.

Table 2: Recrystallization Solvent System

"Good" Solvent"Poor" SolventProcedureExpected Outcome
Ethyl AcetateHexanesDissolve crude product in a minimum of hot ethyl acetate. Add hexanes dropwise until persistent cloudiness is observed. Add a few drops of hot ethyl acetate to clarify. Cool slowly.White to off-white crystalline solid.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an optimal solvent system using TLC. A good system should provide a product Rf of ~0.3 and good separation from major impurities. A common eluent is a gradient of 0-40% ethyl acetate in hexanes.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-polarity solvent (e.g., dichloromethane). Carefully load the solution onto the top of the column.

  • Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the eluent as the column runs.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexanes dropwise with swirling until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to the mixture to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the crystals under high vacuum to remove all residual solvents.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_outcome Outcome Crude_Product Crude Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Optional Polishing Purity_Check Purity Check (TLC, NMR, LC-MS) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity > 95% Repurify Repurify Purity_Check->Repurify Purity < 95% Repurify->Column_Chromatography

Caption: General purification workflow for crude this compound.

Troubleshooting_Logic Start Crude Product Analysis (TLC) Impurity_Profile Assess Impurity Profile Start->Impurity_Profile Polar_Impurities Mainly Polar Impurities Impurity_Profile->Polar_Impurities Baseline spots NonPolar_Impurities Mainly Non-Polar Impurities Impurity_Profile->NonPolar_Impurities High Rf spots Both_Impurities Both Polar and Non-Polar Impurities Impurity_Profile->Both_Impurities Multiple spots Recrystallization Recrystallization Polar_Impurities->Recrystallization Column_Chrom Column Chromatography NonPolar_Impurities->Column_Chrom Both_Impurities->Column_Chrom Column_Chrom->Recrystallization Further Polishing Pure_Product Pure Product Column_Chrom->Pure_Product Recrystallization->Pure_Product

Caption: Decision-making flowchart for choosing a primary purification technique based on the initial TLC analysis.

References

Technical Support Center: Overcoming Challenges in Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spirocycle synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these structurally complex and medicinally relevant molecules.[1][2][3]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during spirocyclization reactions in a question-and-answer format.

Issue 1: Low to No Product Yield

Question: I am attempting a spirocyclization reaction (e.g., intramolecular Michael addition, dearomative spirocyclization, etc.) and observing very low or no formation of the desired spirocyclic product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a spirocyclization reaction can stem from several factors, ranging from substrate reactivity to reaction conditions. A systematic approach to troubleshooting is often the most effective.

Potential Causes & Solutions:

  • Insufficient Reactivity of Nucleophile/Electrophile: The formation of the spirocenter often requires a delicate balance of electronic and steric factors.

    • Troubleshooting:

      • Activate the Nucleophile: If your reaction involves a carbon nucleophile (e.g., enolate), consider using a stronger, non-nucleophilic base or changing the counter-ion. For instance, switching from sodium to lithium or potassium bases can alter the aggregation state and reactivity.

      • Activate the Electrophile: For reactions involving electrophilic activation, such as acid-catalyzed spiroketalization, ensure the acid catalyst is of appropriate strength and not being quenched by other functionalities in the molecule. Consider using a stronger Lewis or Brønsted acid.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and concentration are critical parameters.

    • Troubleshooting:

      • Temperature: Some reactions require elevated temperatures to overcome activation barriers, while others may need cooling to prevent decomposition. Systematically screen a range of temperatures.

      • Concentration: Intramolecular reactions are favored at high dilution to minimize intermolecular side reactions. Try running the reaction at a lower concentration.

      • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product decomposition.

  • Poor Solubility: Poor solubility of the starting material in the reaction solvent can hinder the reaction.

    • Troubleshooting: Screen a variety of solvents with different polarities. In some cases, a co-solvent system may be necessary to achieve adequate solubility.

  • Catalyst Inactivation or Incompatibility: The catalyst may be degrading under the reaction conditions or may be incompatible with functional groups on the substrate.

    • Troubleshooting:

      • Ensure the catalyst is fresh and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).

      • Consider protecting sensitive functional groups on your substrate that may be interfering with the catalyst.

Issue 2: Poor Diastereoselectivity

Question: My spirocyclization reaction is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?

Answer:

Controlling diastereoselectivity is a significant challenge in spirocycle synthesis due to the formation of a quaternary stereocenter at the spiro-junction.

Potential Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: The reaction may be under thermodynamic control, leading to the most stable diastereomer, which might not be the desired one. Conversely, a kinetically controlled reaction may favor the formation of the product that is formed faster.

    • Troubleshooting:

      • To favor the kinetic product: Run the reaction at a lower temperature with a strong, non-nucleophilic base.

      • To favor the thermodynamic product: Use a weaker base at a higher temperature to allow for equilibration to the more stable diastereomer.

  • Steric Hindrance: The approach of the nucleophile to the electrophile can be influenced by steric bulk on the substrate or reagents.

    • Troubleshooting:

      • Substrate Modification: Introduce a bulky protecting group that can direct the cyclization from a specific face of the molecule.

      • Reagent Control: Use a sterically demanding catalyst or reagent that can create a chiral pocket and favor the formation of one diastereomer.

  • Solvent Effects: The solvent can influence the transition state geometry and, therefore, the diastereoselectivity.

    • Troubleshooting: Screen a range of solvents with varying polarities and coordinating abilities.

  • Catalyst Control: The choice of catalyst can have a profound impact on stereoselectivity.

    • Troubleshooting: Experiment with different catalysts, including chiral catalysts for enantioselective spirocyclizations, which can also influence diastereoselectivity.

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized my spirocyclic compound, but I am facing challenges in purifying it from starting materials and/or diastereomers. What purification strategies can I employ?

Answer:

The purification of spirocycles can be challenging due to their often similar polarities and the presence of hard-to-separate stereoisomers.

Strategies for Purification:

  • Flash Column Chromatography: This is the most common method for purification.

    • Troubleshooting Poor Separation:

      • Solvent System Optimization: Systematically screen different solvent systems with varying polarities. A shallow gradient elution can often improve the separation of closely related compounds.

      • Stationary Phase: If silica gel does not provide adequate separation, consider using other stationary phases like alumina, or reverse-phase silica gel.

      • Stacking Columns: For particularly difficult separations, stacking two flash columns can improve resolution.[4]

  • Preparative HPLC/SFC: For very difficult separations of diastereomers, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be effective. Chiral stationary phases can be used to separate enantiomers.[5]

  • Crystallization: If the desired product is a solid, crystallization can be a highly effective purification method.

    • Troubleshooting: Screen a wide range of solvents and solvent mixtures to find suitable conditions for crystallization. Seeding with a pure crystal can sometimes induce crystallization.

  • Derivatization: In some cases, it may be beneficial to derivatize a mixture of diastereomers to introduce a functional group that allows for easier separation. The protecting group can then be removed after separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing spirocycles?

A1: Several powerful strategies are employed for the synthesis of spirocycles, including:

  • Intramolecular Cyclization Reactions: This is a broad category that includes intramolecular Michael additions, aldol reactions, and Friedel-Crafts alkylations.

  • Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of a wide variety of spirocyclic systems.[6]

  • Cycloaddition Reactions: [3+2] and Diels-Alder cycloadditions are effective methods for constructing spirocyclic frameworks, often with high stereocontrol.[7][8][9]

  • Dearomative Spirocyclization: This strategy involves the dearomatization of an aromatic or heteroaromatic ring during the spirocyclization process.

  • Transition-Metal-Catalyzed Reactions: Catalysts based on palladium, rhodium, gold, and other transition metals are increasingly used to mediate novel spirocyclization reactions.[2][10]

Q2: How can I decide which synthetic strategy is best for my target spirocycle?

A2: The choice of synthetic strategy depends on several factors, including the nature of the target spirocycle (ring sizes, functional groups), the availability of starting materials, and the desired stereochemistry. A careful retrosynthetic analysis is crucial. The logical diagram below provides a simplified decision-making framework.

Q3: Are there any general tips for improving the success rate of spirocyclization reactions?

A3: Yes, here are a few general tips:

  • High-Quality Starting Materials: Ensure your starting materials are pure, as impurities can often interfere with the reaction.

  • Dry Solvents and Inert Atmosphere: Many spirocyclization reactions are sensitive to moisture and air. Use freshly dried solvents and maintain an inert atmosphere (e.g., nitrogen or argon) when necessary.

  • Systematic Optimization: Do not be discouraged by initial poor results. Systematically screen reaction parameters such as solvent, temperature, catalyst, and concentration.

  • Protecting Groups: Judicious use of protecting groups can prevent unwanted side reactions and improve yields.

Data Presentation

The following tables summarize quantitative data for selected spirocyclization reactions, providing a basis for comparison of different synthetic methodologies.

Table 1: Comparison of Catalysts in a Dearomative Spirocyclization Reaction

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)Toluene1301285
2Rh₂(OAc)₄ (5)DCE80678
3AuCl(PPh₃)/AgOTf (5)MeCN60492
4Ni(COD)₂/Ligand (10)Toluene402484[11]

Data is representative and compiled from various sources for illustrative purposes.

Table 2: Diastereoselectivity in an Intramolecular Michael Addition

EntryBaseSolventTemperature (°C)Diastereomeric Ratio (dr)
1LHMDSTHF-78>20:1
2DBUCH₂Cl₂05:1
3K₂CO₃MeCN252:1
4NaOHMeOH251.5:1

Data is representative and compiled from various sources for illustrative purposes.

Experimental Protocols

Protocol 1: [3+2] Cycloaddition for the Synthesis of a Spirooxindole-pyrrolizine [12]

  • To a solution of isatin (1.0 mmol) and a secondary α-amino acid (e.g., proline, 1.2 mmol) in a suitable solvent (e.g., MeOH, 10 mL) is added a vinyl selenone (1.1 mmol).

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spirooxindole-pyrrolizine.

Protocol 2: Transition-Metal-Catalyzed Spiroketalization [10]

  • To a solution of an alkynyl diol (0.5 mmol) in an anhydrous solvent (e.g., DCE, 5 mL) under an inert atmosphere is added a gold(I) catalyst such as [Au(IPr)Cl] (5 mol%) and a silver salt cocatalyst like AgOTf (5 mol%).

  • The reaction mixture is stirred at room temperature for 1-4 hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the spiroketal.

Protocol 3: Olefin Metathesis for Spirocycle Synthesis [6]

  • A solution of a diene substrate (0.2 mmol) in a degassed solvent (e.g., CH₂Cl₂, 20 mL) is prepared under an inert atmosphere.

  • A solution of a Grubbs catalyst (e.g., Grubbs' 2nd generation catalyst, 5 mol%) in the same solvent is added to the substrate solution.

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the spirocyclic product.

Mandatory Visualizations

G cluster_0 Troubleshooting Low Yield in Spirocyclization start Low or No Product Yield Observed check_sm Check Starting Material Purity & Integrity start->check_sm sm_ok Starting Material is Pure check_sm->sm_ok  Yes sm_impure Purify Starting Material (Recrystallization, Chromatography) check_sm->sm_impure No check_conditions Review Reaction Conditions (Temp, Conc, Time) sm_ok->check_conditions sm_impure->start conditions_ok Conditions Appear Optimal check_conditions->conditions_ok  Yes optimize_conditions Systematically Vary Conditions (e.g., Temperature Screen) check_conditions->optimize_conditions No check_reagents Examine Catalyst & Reagents conditions_ok->check_reagents optimize_conditions->start reagents_ok Reagents are Active & Compatible check_reagents->reagents_ok  Yes replace_reagents Use Fresh Catalyst/Reagents Consider Protecting Groups check_reagents->replace_reagents No check_solvent Assess Solubility & Solvent Effects reagents_ok->check_solvent replace_reagents->start solvent_ok Substrate is Soluble check_solvent->solvent_ok  Yes change_solvent Screen Different Solvents or Co-solvent Systems check_solvent->change_solvent No final_analysis Re-evaluate Synthetic Strategy Consider Alternative Route solvent_ok->final_analysis change_solvent->start

Caption: A logical workflow for troubleshooting low product yield in spirocyclization reactions.

G cluster_1 Strategy Selection for Spirocycle Synthesis start Define Target Spirocycle check_precursor Is a Diene/Dienophile or Dipole/Dipolarophile Precursor Readily Available? start->check_precursor cycloaddition Consider Cycloaddition ([3+2], Diels-Alder) check_precursor->cycloaddition Yes check_alkene Does the Precursor Contain Two Alkene Moieties for Ring Formation? check_precursor->check_alkene No rcm Consider Ring-Closing Metathesis (RCM) check_alkene->rcm Yes check_intramolecular Is there a Nucleophilic and Electrophilic Center Positioned for Intramolecular Cyclization? check_alkene->check_intramolecular No intramolecular Consider Intramolecular (Michael, Aldol, etc.) check_intramolecular->intramolecular Yes check_aromatic Is Dearomatization of a (Hetero)aromatic Ring Feasible? check_intramolecular->check_aromatic No dearomative Consider Dearomative Spirocyclization check_aromatic->dearomative Yes transition_metal Explore Transition-Metal Catalyzed Options check_aromatic->transition_metal No

Caption: A decision-making diagram for selecting a suitable synthetic strategy for spirocycles.

References

Technical Support Center: Boc-Deprotection of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Boc-deprotection of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the Boc-deprotection of this compound?

A1: The most frequently encountered issues include incomplete deprotection, formation of t-butylated byproducts, and potential side reactions involving the ketone functionality, such as enamine formation or aldol-type reactions under certain conditions.

Q2: Why is my Boc-deprotection reaction incomplete?

A2: Incomplete deprotection can result from several factors:

  • Insufficient acid strength or concentration: The acidic conditions may not be potent enough to fully cleave the Boc group.

  • Short reaction time: The reaction may not have been allowed to proceed to completion.

  • Low temperature: The reaction temperature might be too low for efficient deprotection.

  • Substrate solubility: Poor solubility of the starting material in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction.

Q3: What are t-butylated side products and why do they form?

A3: During acid-catalyzed Boc-deprotection, a reactive tert-butyl cation is generated. This electrophile can be "scavenged" by nucleophiles in the reaction mixture. While scavengers are intentionally added to trap this cation, the deprotected amine product itself is nucleophilic and can react with the tert-butyl cation to form a t-butylated byproduct.

Q4: Can the ketone in my molecule cause side reactions?

A4: Yes, under the acidic conditions of Boc-deprotection, the ketone can potentially participate in side reactions. The deprotected secondary amine can react with the ketone intramolecularly or intermolecularly to form an enamine. While this is reversible, it can complicate the reaction mixture.

Troubleshooting Guide

Issue 1: Incomplete Deprotection

Symptoms:

  • Presence of starting material in the crude product mixture upon analysis (TLC, LC-MS, NMR).

  • Lower than expected yield of the desired product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient acid concentrationIncrease the concentration of the acid (e.g., use a higher percentage of TFA in DCM).
Short reaction timeExtend the reaction time and monitor progress by TLC or LC-MS.[1]
Low reaction temperatureGradually increase the reaction temperature, for example, from 0 °C to room temperature, while monitoring for side product formation.
Poor substrate solubilityTry a different solvent system or add a co-solvent to improve solubility.
Issue 2: Formation of t-Butylated Byproduct

Symptoms:

  • A new, less polar spot on TLC.

  • A mass corresponding to the desired product + 56 Da in the LC-MS analysis.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Absence of a suitable scavengerAdd a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES) or water.
High concentration of reactantsDilute the reaction mixture to disfavor intermolecular reactions.
Issue 3: Suspected Enamine Formation

Symptoms:

  • Appearance of a new, often colored, impurity in the reaction mixture.

  • Complex NMR spectrum of the crude product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Prolonged reaction time at elevated temperatureMinimize reaction time and temperature. Monitor the reaction closely and work up as soon as the starting material is consumed.
High concentration of deprotected aminePerform the reaction at a lower concentration to reduce the likelihood of intermolecular reactions.

Experimental Protocols

Protocol 1: Standard Boc-Deprotection with TFA in DCM

This protocol is a starting point for the deprotection of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask at 0 °C.

  • To the stirred solution, add TFA (10-20 eq) dropwise.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Boc-Deprotection with Scavengers to Minimize t-Butylation

This protocol is recommended if t-butylation is a significant side reaction.

Materials:

  • Same as Protocol 1, with the addition of triethylsilane (TES).

Procedure:

  • Dissolve this compound (1.0 eq) and TES (1.1-1.5 eq) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask at 0 °C.

  • Add TFA (10-20 eq) dropwise to the stirred solution.

  • Monitor the reaction by TLC or LC-MS.

  • Follow the workup and purification steps as described in Protocol 1.

Visualizations

Boc_Deprotection_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions A Boc-Protected Amine B Protonated Boc-Protected Amine A->B + H+ C Carbamic Acid Intermediate B->C - tert-butyl cation E tert-butyl cation B->E D Deprotected Amine (Product) C->D - CO2 G Enamine (Byproduct) D->G + Ketone (intramolecular) F t-Butylated Amine (Byproduct) E->F + Deprotected Amine

Caption: Main reaction and potential side reactions in Boc-deprotection.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Start Start: Boc-Deprotection Reaction Analyze Analyze Crude Product (TLC, LC-MS) Start->Analyze Complete Reaction Complete & Clean? Analyze->Complete Purify Purify Product Complete->Purify Yes Incomplete Incomplete Reaction? Complete->Incomplete No End End Purify->End tButyl t-Butylation? Incomplete->tButyl No Optimize_Conditions Optimize Conditions: - Increase acid concentration - Increase time/temp Incomplete->Optimize_Conditions Yes Other Other Side Products? tButyl->Other No Add_Scavenger Add Scavenger (e.g., TES) tButyl->Add_Scavenger Yes Other->Analyze No, Re-evaluate Modify_Workup Modify Conditions: - Lower temperature - Shorter time Other->Modify_Workup Yes Optimize_Conditions->Start Re-run Add_Scavenger->Start Re-run Modify_Workup->Start Re-run

Caption: A logical workflow for troubleshooting Boc-deprotection experiments.

References

Optimization of reaction conditions for coupling with Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Coupling Reactions with Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

This guide provides troubleshooting advice and frequently asked questions for researchers optimizing coupling reactions involving this compound. The primary focus is on reductive amination, the most common method for coupling amines to this ketone scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the most common coupling reaction for this compound?

A1: The most prevalent and direct coupling reaction for this molecule is reductive amination (also known as reductive alkylation). This one-pot reaction converts the ketone functional group into a secondary or tertiary amine by first forming an imine intermediate with a primary or secondary amine, which is then reduced in situ.[1][2] This method is widely used due to its efficiency and operational simplicity.

Q2: What are the key reagents required for a successful reductive amination with this spiroketone?

A2: A typical reductive amination requires three key components:

  • The Ketone: this compound.

  • The Amine: A primary or secondary amine that will be coupled to the ketone.

  • A Reducing Agent: A hydride source that selectively reduces the imine intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended for its mildness and selectivity for the imine over the ketone.[1][3] Other common options include sodium cyanoborohydride (NaBH₃CN) and, with caution, sodium borohydride (NaBH₄).[3]

  • An Acid Catalyst (Optional but Recommended): A weak acid, such as acetic acid (AcOH), is often added to catalyze the formation of the imine intermediate.[4]

Q3: How can I monitor the reaction's progress?

A3: Reaction progress can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Provides a quick and straightforward way to visualize the consumption of the starting materials and the appearance of the product. The imine intermediate may also be visible as a new spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most effective method. It allows you to monitor the disappearance of the ketone starting material (m/z) and the appearance of both the imine intermediate and the final amine product, confirming their respective molecular weights.

Q4: What are the most common side reactions to be aware of?

A4: The most common side reaction is the reduction of the starting ketone to the corresponding alcohol. This occurs if the reducing agent is too reactive or if imine formation is slow, allowing the ketone to be reduced directly. This can be minimized by using a milder reducing agent like NaBH(OAc)₃.[1][3] Another potential issue is over-alkylation if the product amine is reactive enough to participate in a subsequent reaction, though this is less common under standard reductive amination conditions.[2]

Troubleshooting Guide

Problem 1: Low or No Conversion to Product

Q: My reaction shows no product formation, and I only recover the starting ketone and amine. What's wrong?

A: This issue typically points to a failure in the first step: imine formation. The equilibrium between the ketone/amine and the imine/water may not favor the imine.

  • Solution 1: Add an Acid Catalyst. Add a catalytic amount of acetic acid (e.g., 5-10 mol%) to the reaction mixture. The acid protonates the ketone's carbonyl oxygen, making it more electrophilic and accelerating imine formation.[4]

  • Solution 2: Remove Water. The formation of an imine produces water. Adding a dehydrating agent, such as powdered molecular sieves (3Å or 4Å), can shift the equilibrium toward the imine, increasing its concentration for the subsequent reduction.

  • Solution 3: Check Amine Reactivity. Highly sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow or negligible imine formation.[5] In these cases, increasing the reaction temperature or using a Lewis acid catalyst like Ti(OiPr)₄ may be necessary to drive imine formation.[3]

Problem 2: Incomplete Reaction - Imine Intermediate Persists

Q: My LC-MS analysis shows the presence of starting material, the desired product, and a significant amount of the imine intermediate. How can I push the reaction to completion?

A: This indicates that the imine is forming successfully but is not being fully reduced.

  • Solution 1: Increase Reducing Agent Stoichiometry. The reducing agent may be degrading over the course of the reaction or may be insufficient. Add an additional portion (e.g., 0.5 equivalents) of the reducing agent to the reaction mixture.[6]

  • Solution 2: Increase Temperature. Gently warming the reaction (e.g., to 40-55 °C) can increase the rate of reduction.[5]

  • Solution 3: Use a More Powerful Reducing Agent. If NaBH(OAc)₃ is ineffective, consider switching to NaBH₃CN. If using NaBH₄, ensure the conditions are optimized, as it can be consumed by protic solvents like methanol.[6]

Problem 3: Formation of Alcohol Byproduct

Q: I'm observing a significant amount of tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate in my crude mixture. How do I prevent this?

A: This side product results from the direct reduction of the starting ketone.

  • Solution: Use a Selective Reducing Agent. The best solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃). It is a milder reducing agent that is highly selective for the protonated imine (iminium ion) over the ketone, minimizing alcohol byproduct formation.[1] If you must use NaBH₄, it is best to pre-form the imine before adding the reducing agent at a low temperature (e.g., 0 °C) to favor imine reduction over ketone reduction.[4]

Problem 4: Difficult Product Purification

Q: I am struggling to separate my final amine product from the unreacted starting amine during workup. What should I do?

A: Purification can be challenging if the starting amine and final product have similar polarities.

  • Solution 1: Optimize Acid-Base Extraction. Amines can be separated from neutral or acidic impurities via liquid-liquid extraction. First, ensure the reaction is quenched and the organic layer is washed with a basic solution (e.g., sat. NaHCO₃) to remove the acid catalyst. If the starting amine is less basic than your product, a carefully controlled pH adjustment during an acidic extraction might allow for selective protonation and separation.

  • Solution 2: Column Chromatography. Silica gel chromatography is a reliable method for separation. A gradient elution, often with a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) in ethyl acetate/hexanes or dichloromethane/methanol, can help prevent product tailing and improve separation.

  • Solution 3: Derivatization. If purification remains difficult, consider reacting the crude product mixture with Boc-anhydride. This will protect your secondary amine product as a Boc-carbamate, which often has very different chromatographic properties from the starting amine, making purification easier. The Boc group can be removed later if necessary.[6]

Data Presentation: Reaction Condition Optimization

The following table summarizes typical outcomes when optimizing reductive amination conditions for a generic primary amine coupling. Yields are illustrative and will vary based on the specific amine used.

EntryReducing Agent (Equiv.)SolventAdditive (Equiv.)Temp.Outcome
1NaBH₄ (1.5)MethanolNoneRTLow yield of desired amine, significant alcohol byproduct.
2NaBH(OAc)₃ (1.5)DCMNoneRTModerate yield, incomplete conversion, imine observed.
3NaBH(OAc)₃ (1.5)DCMAcOH (1.1)RTGood yield (>80%), clean conversion, minimal side products.[4]
4NaBH₃CN (1.5)MethanolAcOH (1.1)RTGood yield, but requires careful handling due to cyanide.[3]
5NaBH(OAc)₃ (2.0)DCMAcOH (1.1)40 °CExcellent yield, suitable for less reactive amines.

Experimental Protocols

General Protocol for Reductive Amination

This protocol describes a general method for coupling a primary amine to this compound.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Glacial Acetic Acid (AcOH) (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) and the primary amine (1.1 equiv).

  • Solvent and Catalyst Addition: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration). Add glacial acetic acid (1.1 equiv) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: After 1 hour, add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 10-15 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by LC-MS or TLC until the limiting starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired secondary amine product.

Visualizations

Reductive_Amination_Pathway cluster_reactants Reactants Ketone Spiro Ketone (C=O) Imine Imine Intermediate (C=N-R) Ketone->Imine + Amine - H2O (Acid Catalyst) Amine Primary Amine (R-NH2) Product Coupled Product (Secondary Amine) Imine->Product + [H] (Reducing Agent)

Caption: General reaction pathway for reductive amination.

Troubleshooting_Workflow start Start Reaction check_conversion Monitor Reaction by LC-MS. Any Product Formation? start->check_conversion no_conversion Problem: No Conversion. Imine formation failed. check_conversion->no_conversion No low_conversion Problem: Low Conversion. Imine or Ketone remains. check_conversion->low_conversion Yes, but low complete Reaction Complete. Proceed to Workup. check_conversion->complete Yes, >90% action_no_conversion Action: 1. Add acid catalyst (AcOH). 2. Add dehydrating agent. 3. Increase temperature. no_conversion->action_no_conversion check_byproduct Is alcohol byproduct present? low_conversion->check_byproduct alcohol Problem: Alcohol Byproduct. check_byproduct->alcohol Yes no_alcohol Problem: Incomplete Reduction. check_byproduct->no_alcohol No action_alcohol Action: Use selective reducing agent (e.g., NaBH(OAc)3). alcohol->action_alcohol action_no_alcohol Action: 1. Add more reducing agent. 2. Increase temperature. 3. Extend reaction time. no_alcohol->action_no_alcohol

Caption: Troubleshooting workflow for reductive amination optimization.

References

Troubleshooting low conversion rates in azaspiro[3.5]nonane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low conversion rates in azaspiro[3.5]nonane reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and functionalization of this important structural motif.

Frequently Asked Questions (FAQs)

Q1: My azaspiro[3.5]nonane synthesis is resulting in a very low yield. What are the most common causes?

Low yields in azaspiro[3.5]nonane synthesis can often be attributed to several factors ranging from the quality of starting materials to suboptimal reaction conditions. Key areas to investigate include the purity of your reactants, the chosen solvent and temperature, and the potential for steric hindrance, which can significantly slow down or prevent the desired reaction.[1][2][3][4][5] In some cases, the formation of unexpected side products or challenges in purifying the final compound can also contribute to apparent low yields.[6]

Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity for the desired azaspiro[3.5]nonane?

The formation of multiple products often points to issues with reaction selectivity. This can be particularly prevalent when dealing with unsymmetrical starting materials, which can lead to the formation of regioisomers.[6] To improve selectivity, consider optimizing the reaction temperature, as some side reactions may be more favorable at higher or lower temperatures. The choice of catalyst and solvent can also play a crucial role in directing the reaction towards the desired product. Protecting groups on sensitive functionalities of your starting materials can also prevent unwanted side reactions.

Q3: What are the best practices for purifying azaspiro[3.5]nonane derivatives?

Purification of azaspiro[3.5]nonane derivatives can be challenging due to their unique three-dimensional structure and potential for similar polarities between the desired product and any byproducts. Standard techniques such as column chromatography on silica gel are commonly employed.[6] However, the choice of eluent system is critical and may require careful optimization. In some cases, recrystallization can be an effective method for obtaining highly pure material.[6] For complex mixtures, preparative HPLC may be necessary. It is also important to ensure that the compound is stable under the purification conditions.

Q4: Can steric hindrance be a significant issue in reactions involving the azaspiro[3.5]nonane core?

Yes, steric hindrance can be a major factor influencing the success of reactions involving the azaspiro[3.5]nonane scaffold.[1][2][3][4][5] The rigid, three-dimensional nature of this spirocycle can shield reactive sites, making them less accessible to reagents.[1][5] This can lead to slower reaction rates or prevent the reaction from occurring altogether. When planning a synthesis, it is important to consider the steric bulk of both the substituents on the azaspiro[3.5]nonane core and the incoming reagents. In some instances, using smaller, less sterically demanding reagents or catalysts may be necessary to achieve the desired transformation.

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Low Reaction Yields

This guide provides a systematic approach to troubleshooting low yields in your azaspiro[3.5]nonane reactions.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_purity->start Impure optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Pure Materials check_side_reactions Investigate Side Reactions (TLC/LC-MS) optimize_conditions->check_side_reactions No Improvement solution Improved Yield optimize_conditions->solution Yield Improves check_side_reactions->optimize_conditions Major Side Products (Re-optimize) purification_loss Evaluate Purification Efficiency check_side_reactions->purification_loss Minor Side Products purification_loss->start Significant Loss purification_loss->solution Optimized Purification

Caption: A logical workflow for troubleshooting low yield in azaspiro[3.5]nonane synthesis.

Step-by-Step Troubleshooting:

  • Assess Starting Material Purity:

    • Action: Verify the purity of your starting materials using techniques like NMR or LC-MS.

    • Rationale: Impurities can lead to side reactions, consuming your reagents and reducing the yield of the desired product.[6] Some reagents, like hydrazines, can degrade over time.[6]

    • Solution: If impurities are detected, purify the starting materials before proceeding with the reaction.

  • Optimize Reaction Conditions:

    • Action: Systematically vary key reaction parameters, including temperature, reaction time, solvent, and catalyst loading.

    • Rationale: Azaspiro[3.5]nonane syntheses can be highly sensitive to reaction conditions. An suboptimal parameter may be the primary reason for low conversion.

    • Solution: Use a design of experiments (DoE) approach or one-factor-at-a-time (OFAT) optimization to identify the optimal conditions. Bayesian optimization can also be a powerful tool for this purpose.[7][8]

  • Investigate Side Reactions:

    • Action: Monitor the reaction progress using TLC or LC-MS to identify the formation of any byproducts.

    • Rationale: Understanding the nature of side reactions is crucial for devising a strategy to minimize them. Common side reactions include the formation of regioisomers or decomposition of starting materials or products.[6]

    • Solution: If significant side products are observed, consider modifying the reaction conditions (e.g., lowering the temperature, changing the solvent) or using protecting groups to block reactive sites.

  • Evaluate Purification Efficiency:

    • Action: Analyze samples before and after purification to quantify any loss of product during this step.

    • Rationale: Significant product loss can occur during workup and purification, especially if the product has poor solubility or is unstable on the chromatography stationary phase.

    • Solution: If purification is a major contributor to low yield, explore alternative purification methods such as recrystallization or a different type of chromatography.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effect of various reaction parameters on the yield of a hypothetical azaspiro[3.5]nonane synthesis, illustrating a typical optimization process.

EntryParameter VariedValueYield (%)
1Temperature25 °C35
2Temperature50 °C62
3Temperature80 °C55
4SolventTHF62
5SolventDioxane75
6SolventToluene48
7Catalyst Loading1 mol%75
8Catalyst Loading2 mol%85
9Catalyst Loading5 mol%86

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 7-Oxo-2-azaspiro[3.5]nonane

This protocol is adapted from a patented two-step synthesis method with a reported yield of over 82%.[9]

Reaction Scheme

cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction A Compound 1 C Compound 3 (Crude) A->C B Compound 2 B->C D Compound 3 (Crude) reagents1 Acid binding agent, Phase transfer catalyst, DMF reagents1->C E 7-Oxo-2-azaspiro[3.5]nonane (I) D->E reagents2 Lithium aluminum hydride, Tetrahydrofuran, -10°C reagents2->E

Caption: Experimental workflow for the synthesis of 7-Oxo-2-azaspiro[3.5]nonane.

Step 1: Preparation of Compound 3

  • In a suitable reaction vessel, dissolve Compound 1 and Compound 2 in N,N-dimethylformamide (DMF).

  • Add an acid binding agent and a phase transfer catalyst to the mixture.

  • Stir the reaction at the appropriate temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to isolate the crude Compound 3.

Step 2: Preparation of 7-Oxo-2-azaspiro[3.5]nonane (I)

  • To a reactor, add 770-1000 ml of tetrahydrofuran and 76.8-106.5 g of crude Compound 3.[9]

  • Purge the reactor with nitrogen and cool the mixture to -10 °C.[9]

  • Slowly add 15.2-56.9 g of lithium aluminum hydride in portions over one hour.[9]

  • Stir the reaction for 4-8 hours at -10 °C.[9]

  • Carefully quench the reaction by the slow addition of 15-57 ml of purified water, followed by 15-57 ml of 15% sodium hydroxide solution, and then 45-188 ml of purified water.[9]

  • Filter the mixture and concentrate the filtrate to obtain the crude product.

  • Purify the crude product by passing it through a neutral alumina column to yield 35.8-52.9 g of refined 7-oxo-2-azaspiro[3.5]nonane.[9] The total yield for this two-step process is reported to be between 56.3-82.6%.[9]

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized for specific laboratory conditions and substrates. Always perform a thorough risk assessment before conducting any chemical reaction.

References

Technical Support Center: Stereochemical Integrity of 2-Azaspiro[3.5]nonanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the prevention of epimerization during chemical reactions involving 2-azaspiro[3.5]nonane scaffolds.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for 2-azaspiro[3.5]nonane derivatives?

A: Epimerization is the unwanted inversion of a single stereocenter in a molecule that contains multiple stereocenters. For 2-azaspiro[3.5]nonane derivatives, which are valued for their rigid, three-dimensional structures in drug discovery, maintaining stereochemical purity is critical.[1] The formation of an unintended epimer can lead to a mixture of diastereomers, which may be difficult to separate and can exhibit different biological activities, potency, or safety profiles, thereby compromising the efficacy and safety of a potential drug candidate.[2]

Q2: Which positions on the 2-azaspiro[3.5]nonane ring are most susceptible to epimerization?

A: Protons at stereocenters adjacent to activating groups, such as carbonyls (C=O), imines (C=N), or electron-withdrawing groups, are generally the most susceptible to epimerization. For instance, in a 2-azaspiro[3.5]nonan-1-one, the proton at the C3 position is alpha to a carbonyl group and can be abstracted under basic or acidic conditions, leading to a planar enolate intermediate and subsequent loss of stereochemical information upon reprotonation.

Q3: What are the primary reaction conditions that can induce epimerization in 2-azaspiro[3.5]nonanes?

A: The primary drivers of epimerization include:

  • Harsh Bases or Acids: Strong bases (e.g., alkoxides, hydroxides) or strong acids can facilitate the formation of intermediates (like enolates or enamines) where the stereocenter is planarized.[2]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization, leading to a thermodynamic mixture of diastereomers.

  • Prolonged Reaction Times: Extended exposure to conditions that can cause epimerization increases the likelihood of forming the undesired epimer.

  • Choice of Solvent: Protic solvents can facilitate proton exchange, which may contribute to epimerization, especially in base- or acid-catalyzed reactions.

Q4: Can N-protection of the azaspirocycle help prevent epimerization?

A: Yes, N-protection can be a crucial strategy. Certain N-protecting groups, like a Boc (tert-butyloxycarbonyl) group, can influence the conformation of the ring system and may offer steric hindrance that disfavors the approach of a base to an adjacent C-H bond. It has been noted that Boc-protected amines may not undergo epimerization under certain conditions that affect other amines.[3] The choice of protecting group is critical and should be tailored to the specific reaction conditions.

Troubleshooting Guides

Issue 1: Significant epimerization observed during a base-catalyzed reaction on a 2-azaspiro[3.5]nonane derivative.

You are performing a reaction, such as an alkylation or an aldol condensation, on a substrate containing a 2-azaspiro[3.5]nonane core and observing a low diastereomeric ratio (d.r.) in your product.

Troubleshooting Workflow

G start Low d.r. observed in base-catalyzed reaction q1 Is the base strong and non-hindered? (e.g., NaH, LDA, KHMDS) start->q1 a1_yes Switch to a sterically hindered or weaker base (e.g., DBU, DIPEA) q1->a1_yes Yes q2 Is the reaction run at elevated temperature? q1->q2 No a1_yes->q2 a2_yes Lower the temperature (e.g., from RT to 0°C or -78°C) q2->a2_yes Yes q3 Is a protic solvent used? (e.g., MeOH, EtOH) q2->q3 No a2_yes->q3 a3_yes Switch to an aprotic solvent (e.g., THF, Toluene, Dioxane) q3->a3_yes Yes end Re-evaluate d.r. q3->end No a3_yes->end

Caption: Troubleshooting workflow for epimerization.

Quantitative Data Summary: Effect of Reaction Parameters on Diastereomeric Ratio (d.r.)

The following table provides illustrative data for a hypothetical alkylation reaction on a 2-azaspiro[3.5]nonan-1-one derivative, demonstrating the impact of different reaction conditions on the stereochemical outcome.

EntryBaseSolventTemperature (°C)Time (h)Diastereomeric Ratio (d.r.)
1NaHTHF251260:40
2NaHTHF01275:25
3KHMDSTHF-78492:8
4DBUToluene252465:35
5DIPEADCM01880:20

This data is illustrative and serves as a guideline for optimization.

Issue 2: Loss of stereochemical purity during N-deprotection.

You have a stereochemically pure N-protected 2-azaspiro[3.5]nonane and find that the product is epimerized after removing the protecting group.

Possible Causes & Solutions

  • Acid-Catalyzed Epimerization: Strong acidic conditions used for deprotection (e.g., TFA for Boc removal, concentrated HCl) can sometimes lead to protonation and subsequent enolization/enamine formation, causing epimerization.

    • Solution: Screen different deprotection conditions. For a Boc group, consider using milder acidic conditions or alternative methods if available. Minimize the reaction time and maintain low temperatures.

  • Base-Catalyzed Epimerization: If the deprotection involves a basic step, this can be the source of epimerization.

    • Solution: Use a non-nucleophilic, hindered base if possible. Lower the temperature and strictly monitor the reaction to avoid prolonged exposure.

Experimental Protocol: Optimized N-Boc Deprotection to Minimize Epimerization

This protocol provides a method for the removal of a Boc protecting group under conditions designed to suppress epimerization of an adjacent stereocenter.

Reaction Scheme: N-Boc-2-azaspiro[3.5]nonane derivative → 2-azaspiro[3.5]nonane derivative

Materials:

  • N-Boc-2-azaspiro[3.5]nonane derivative (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) (4.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-2-azaspiro[3.5]nonane derivative (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Add trifluoroacetic acid (4.0 eq) dropwise to the stirred solution over 5 minutes.

  • Monitor the reaction progress closely by TLC or LC-MS. The reaction is typically complete within 1-2 hours. Do not allow the reaction to proceed for an extended period.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is basic (>8).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Mechanistic Visualization

The following diagram illustrates the general mechanism of base-catalyzed epimerization at a carbon alpha to a carbonyl group within the 2-azaspiro[3.5]nonane framework.

G cluster_0 Epimerization Mechanism A (R)-Stereoisomer (Desired) B Planar Enolate Intermediate (Achiral at C3) A->B + Base (B:) - H-B+ B->A + H-B+ C (S)-Stereoisomer (Epimer) B->C + H-B+ C->B + Base (B:) - H-B+

Caption: Base-catalyzed epimerization via a planar enolate.

References

Technical Support Center: Synthesis of 7-oxo-2-azaspiro[3.5]nonane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the synthesis of 7-oxo-2-azaspiro[3.5]nonane intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalability challenges in the synthesis of 7-oxo-2-azaspiro[3.5]nonane intermediates?

A1: The primary scalability challenges are associated with the two key synthetic steps: the Dieckmann condensation to form the spirocyclic core and the subsequent reduction of the ketone. For the Dieckmann condensation, issues include competing intermolecular reactions leading to oligomers, and difficulty in controlling the reaction to favor the desired intramolecular cyclization. During the ketone reduction, typically with a strong reducing agent like lithium aluminum hydride (LAH), challenges include managing the highly exothermic nature of the reaction, ensuring complete conversion, and dealing with the formation of side products, such as olefin impurities. Purification of the final product at a large scale can also be problematic.

Q2: What are the typical impurities observed in the synthesis of 7-oxo-2-azaspiro[3.5]nonane, and how can they be minimized?

A2: A common impurity is the formation of olefinic byproducts during the reduction of the ketone functionality. These can arise from over-reduction or side reactions. To minimize their formation, careful control of the reaction temperature and the stoichiometry of the reducing agent is crucial. Additionally, unreacted starting materials and polymeric byproducts from the cyclization step can be present. Optimizing the cyclization conditions, such as using high-dilution techniques, can reduce the formation of these impurities.

Q3: Are there any specific safety precautions to consider when scaling up this synthesis?

A3: Yes, particularly with the use of lithium aluminum hydride (LAH). LAH is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents. On a large scale, the exothermic nature of the reduction reaction must be carefully managed with an efficient cooling system to prevent a runaway reaction. All equipment must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Proper quenching procedures for the LAH are also critical for safe handling.

Troubleshooting Guides

Dieckmann Condensation for Spirocycle Formation

Problem 1: Low yield of the desired 7-oxo-2-azaspiro[3.5]nonane precursor from the Dieckmann condensation.

  • Possible Cause A: Competing intermolecular condensation.

    • Solution: The Dieckmann condensation is an intramolecular reaction. To favor this over intermolecular reactions that lead to polymers, it is crucial to use high-dilution conditions. This can be achieved by the slow addition of the diester substrate to a solution of the base.

  • Possible Cause B: Incomplete reaction.

    • Solution: Ensure the base used (e.g., sodium hydride, potassium tert-butoxide) is of high purity and free from moisture. The reaction should be run for a sufficient amount of time, and monitoring by TLC or LC-MS is recommended to determine the point of completion.

  • Possible Cause C: Product degradation.

    • Solution: The β-keto ester product can be susceptible to hydrolysis or other degradation pathways under harsh basic conditions. It is important to carefully control the reaction temperature and time. A well-controlled workup procedure, including neutralization with a weak acid, is also important.

Problem 2: Difficulty in isolating the spirocyclic β-keto ester product.

  • Possible Cause A: Product is an oil and difficult to crystallize.

    • Solution: Oiling out is common for impure reaction mixtures. Attempt to purify a small sample by column chromatography to obtain a pure reference material, which may then be used to seed the crystallization of the bulk material. If crystallization is still not possible, the crude oil may be used in the next step, provided the impurities do not interfere with the subsequent reduction.

  • Possible Cause B: Emulsion formation during aqueous workup.

    • Solution: To break emulsions, try adding brine or a small amount of a different organic solvent. Filtering the entire mixture through a pad of Celite can also be effective.

Lithium Aluminum Hydride (LAH) Reduction of the Spirocyclic Ketone

Problem 1: The LAH reduction is highly exothermic and difficult to control on a large scale.

  • Solution: This is a known hazard of LAH reductions. To manage the exotherm, the reaction must be cooled effectively. A robust cooling system (e.g., a chiller) is essential. The LAH should be added portion-wise at a controlled rate to the solution of the ketone, or alternatively, the ketone solution can be added slowly to a suspension of LAH (inverse addition). The reaction temperature should be monitored continuously with a probe.

Problem 2: Formation of a gelatinous or "gummy" precipitate during the workup of the LAH reduction.

  • Solution: This is a common issue with LAH workups and can make product isolation difficult. A Fieser workup is a reliable method to produce a granular precipitate that is easier to filter. This involves the sequential and careful addition of water, followed by a 15% sodium hydroxide solution, and then more water.

Problem 3: Presence of olefin impurities in the final 7-amino-2-azaspiro[3.5]nonane product.

  • Possible Cause A: Over-reduction or side reactions.

    • Solution: The formation of olefin impurities is a known side reaction. To minimize this, the reaction temperature should be kept low (e.g., 0 °C or below). Careful control over the stoichiometry of LAH is also important; using a minimal excess of the reducing agent can help.

  • Possible Cause B: Ineffective purification.

    • Solution: If olefin impurities are present, purification by column chromatography may be necessary. Alternatively, since the product is an amine, it may be possible to selectively crystallize the desired product as a salt (e.g., hydrochloride or oxalate), leaving the non-basic olefin impurities in the mother liquor.

Data Presentation

Parameter Condition A Condition B Condition C
Dieckmann Base Sodium HydridePotassium tert-butoxideSodium Ethoxide
Yield (%) 657258
Purity (%) 929590
LAH Stoichiometry 1.5 eq2.0 eq2.5 eq
Olefin Impurity (%) 1.22.54.1
Final Yield (%) 858275

Experimental Protocols

Protocol 1: Scalable Synthesis of a Protected 7-oxo-2-azaspiro[3.5]nonane Precursor via Dieckmann Condensation
  • Reaction Setup: A large, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous toluene.

  • Reagent Addition: A solution of the starting diester (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride at a rate that maintains the internal temperature below 30 °C.

  • Reaction: After the addition is complete, the reaction mixture is heated to 80 °C and stirred for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: The reaction is cooled to 0 °C and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude β-keto ester.

  • Purification: The crude product can be purified by column chromatography on silica gel or used directly in the next step if the purity is deemed sufficient.

Protocol 2: Scalable LAH Reduction of the 7-oxo-2-azaspiro[3.5]nonane Precursor
  • Reaction Setup: A large, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: The flask is cooled to 0 °C in an ice-salt bath. A solution of the 7-oxo-2-azaspiro[3.5]nonane precursor (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup (Fieser Method): The reaction is cooled to -10 °C. For every 'x' grams of LAH used, the following are added sequentially and very slowly with vigorous stirring:

    • 'x' mL of water

    • 'x' mL of 15% aqueous sodium hydroxide

    • '3x' mL of water

  • Isolation: The resulting granular precipitate is removed by filtration through a pad of Celite, and the filter cake is washed thoroughly with THF. The combined filtrate and washings are concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography or by crystallization of a suitable salt to remove any olefin impurities.

Mandatory Visualization

Caption: Synthetic workflow for 7-oxo-2-azaspiro[3.5]nonane intermediates.

Caption: Troubleshooting low yield in the LAH reduction step.

Managing impurities in the synthesis of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of this compound. The content is designed to help identify and manage common impurities and synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a [2+2] cycloaddition reaction. This typically involves the reaction of an activated ketene precursor, such as trichloroacetyl chloride, with an olefin, like tert-butyl 4-methylenepiperidine-1-carboxylate, in the presence of a zinc-copper couple.[1]

Q2: What are the critical parameters to control during the synthesis?

A2: Temperature control, the slow addition of reagents, and maintaining an inert atmosphere are critical. The ketene intermediate is highly reactive and prone to side reactions, so careful control of reaction conditions is necessary to maximize the yield of the desired spirocyclic ketone.

Q3: Which analytical techniques are best for monitoring reaction progress and assessing final purity?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for monitoring the consumption of starting materials and the formation of the product. For structural confirmation and purity assessment of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.

Q4: What are the likely impurities I might encounter?

A4: Potential impurities include unreacted starting materials, byproducts from the decomposition of the ketene precursor, and side-products from the loss of the Boc protecting group. The stability of the Boc group is sensitive to acidic conditions, which can be inadvertently created during the workup or purification steps.[2][3]

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

Possible Cause Suggested Solution
Inactive Zinc-Copper Couple The activation of zinc is crucial for the reaction. Ensure the zinc-copper couple is freshly prepared and highly active.
Decomposition of Reagents Trichloroacetyl chloride is moisture-sensitive. Use freshly opened bottles or distill before use. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Incorrect Reaction Temperature The reaction is often temperature-sensitive. Maintain the recommended temperature throughout the addition of reagents and the course of the reaction. Monitor with a calibrated thermometer.
Inefficient Stirring As this is a heterogeneous reaction involving a metal couple, efficient stirring is required to ensure proper mixing and reaction.

Problem 2: The presence of a major impurity with a lower molecular weight in the final product's mass spectrum.

Possible Cause Suggested Solution
Loss of Boc Protecting Group The Boc (tert-butoxycarbonyl) group is labile under acidic conditions.[2][4][5] Accidental exposure to strong acids during aqueous workup or chromatography can lead to its removal.
Identification The impurity will have a molecular weight 100.12 g/mol less than the desired product.
Prevention During workup, use a saturated solution of a mild base like sodium bicarbonate instead of strong acids. When performing silica gel chromatography, consider using a mobile phase neutralized with a small amount of a non-nucleophilic base (e.g., triethylamine) to prevent on-column deprotection.

Problem 3: The product appears oily and is difficult to purify by column chromatography.

Possible Cause Suggested Solution
Presence of Polymeric Byproducts Ketene intermediates are known to polymerize. If the ketene concentration becomes too high (e.g., due to rapid addition of the precursor), polymerization can compete with the desired cycloaddition.
Purification Strategy Consider alternative purification methods such as recrystallization or preparative HPLC if standard column chromatography is ineffective.
Prevention Ensure slow, dropwise addition of the trichloroacetyl chloride to keep the instantaneous concentration of the ketene intermediate low.

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 4-methylenepiperidine-1-carboxylate (Starting Material)

This protocol is adapted from a known procedure for the Wittig reaction.[6]

  • Suspend methyltriphenylphosphonium bromide (1.35 eq.) in dry diethyl ether under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add potassium tert-butoxide (1.3 eq.) in one portion.

  • Heat the resulting mixture to reflux for 2 hours.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of N-tert-butoxycarbonyl-4-piperidone (1.0 eq.) in diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Upon completion, cool the mixture, add hexane, stir for 10 minutes, and then filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography (silica gel, gradient elution with Ethyl Acetate/Hexane) to yield the title compound as a colorless oil.

Protocol 2: Synthesis of this compound

This protocol is based on a known [2+2] cycloaddition procedure.[1]

  • To a flame-dried round-bottom flask, add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq.) and a freshly prepared zinc-copper couple (11.5 eq.).

  • Place the flask under vacuum and then backfill with nitrogen.

  • Add tert-butyl methyl ether (t-BuOMe) as the solvent.

  • Stir the mixture at 15 °C.

  • Slowly add a solution of 2,2,2-trichloroacetyl chloride in a suitable solvent like DME dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Cool the reaction mixture in an ice bath and slowly quench with a saturated solution of ammonium chloride.

  • Stir for 4 hours at room temperature and then filter to remove solids.

  • Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, gradient elution with Ethyl Acetate/Hexane) to afford the final product.

Visual Guides

Synthesis Pathway

Synthesis_Pathway A N-Boc-4-piperidone C Tert-butyl 4-methylene- piperidine-1-carboxylate A->C Wittig Reaction B Methyltriphenyl- phosphonium bromide B->C Wittig Reaction E Tert-butyl 7-oxo-2-azaspiro- [3.5]nonane-2-carboxylate C->E [2+2] Cycloaddition D Trichloroacetyl chloride + Zn/Cu D->E [2+2] Cycloaddition

Caption: Overall synthetic scheme for the target molecule.

Impurity Formation: De-Boc Reaction

Impurity_Formation Product Target Product (Boc-protected) Impurity 7-oxo-2-azaspiro[3.5]nonane (Deprotected Impurity) Product->Impurity Acidic Conditions (Workup/Chromatography) Acid H+

Caption: Formation of a common impurity via Boc deprotection.

Troubleshooting Workflow

Troubleshooting_Workflow start Analysis of Crude Product (HPLC/LC-MS) low_yield Low Yield? start->low_yield Evaluate Yield low_purity Low Purity? low_yield->low_purity No check_reagents Check Reagent Activity & Reaction Conditions low_yield->check_reagents Yes check_sm Unreacted Starting Material Present? low_purity->check_sm Yes proceed Proceed to Purification low_purity->proceed No increase_time Increase Reaction Time or Temperature check_sm->increase_time Yes identify_impurity Identify Impurity by MS check_sm->identify_impurity No deprotected Is it the Deprotected Product? identify_impurity->deprotected neutralize Neutralize Workup & Chromatography deprotected->neutralize Yes other_impurity Optimize Reaction Conditions (e.g., Temp) deprotected->other_impurity No

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Alternative Protecting Groups for 2-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for selecting and using alternative protecting groups to the commonly used tert-Butoxycarbonyl (Boc) group for the secondary amine of 2-azaspiro[3.5]nonane. This document includes troubleshooting guides and frequently asked questions in a question-and-answer format to address specific experimental challenges.

Choosing an Alternative Protecting Group

The selection of an appropriate protecting group is critical and depends on the overall synthetic strategy, particularly the stability required for downstream reaction conditions and the orthogonality of deprotection. The most common and effective alternatives to the Boc group for secondary amines like 2-azaspiro[3.5]nonane are the Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Trifluoroacetyl (Tfa) groups.

G start Start: Need an alternative to Boc for 2-azaspiro[3.5]nonane q1 Is stability to acidic conditions required? start->q1 q2 Is stability to basic conditions required? q1->q2  Yes fmoc Consider Fmoc Group q1->fmoc  No (Fmoc is base-labile) q3 Is removal under mild basic conditions desired? q2->q3  No (Cbz is stable to mild bases) q4 Is removal by catalytic hydrogenolysis acceptable? q2->q4  Yes q3->fmoc  Yes tfa Consider Tfa Group q3->tfa  Yes cbz Consider Cbz Group q4->cbz  Yes end Evaluate orthogonality with other functional groups q4->end  No (Consider acidic deprotection of Cbz) cbz->end fmoc->end tfa->end

Figure 1. Decision workflow for selecting an alternative protecting group.

Carboxybenzyl (Cbz) Protecting Group

The Cbz group is a robust protecting group for amines, known for its stability under various conditions and its clean removal by catalytic hydrogenolysis.[1]

Frequently Asked Questions (FAQs) - Cbz Group

Q1: What are the main advantages of using the Cbz group for 2-azaspiro[3.5]nonane?

A1: The primary advantages of the Cbz group are its high stability in both acidic and basic media and its orthogonality to other common protecting groups like Boc and Fmoc.[1][2] This stability allows for a wide range of subsequent chemical transformations without affecting the protected amine.[1] The introduction of the Cbz group can also improve the crystallinity of the protected product, which can facilitate purification.[3]

Q2: When should I choose the Cbz group over other alternatives?

A2: The Cbz group is an excellent choice when your synthetic route involves reactions that are incompatible with acid-labile (like Boc) or base-labile (like Fmoc) protecting groups. It is particularly suitable if your molecule does not contain other functional groups that are sensitive to catalytic hydrogenolysis (e.g., alkenes, alkynes, or some sulfur-containing groups).[4]

Q3: What are the common methods for Cbz deprotection?

A3: The most common method for Cbz deprotection is catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C).[1][2] This method is very mild and its byproducts, toluene and carbon dioxide, are volatile and easily removed.[1] Alternative methods include treatment with strong acids like HBr in acetic acid or Lewis acids such as AlCl3.[3][5][6]

Experimental Protocols - Cbz Group

G cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection A 2-Azaspiro[3.5]nonane B Cbz-Cl, NaHCO3 THF/H2O, 0 °C to RT A->B C Cbz-2-azaspiro[3.5]nonane B->C D Cbz-2-azaspiro[3.5]nonane E H2, 10% Pd/C MeOH, RT D->E F 2-Azaspiro[3.5]nonane E->F

Figure 2. Reaction scheme for Cbz protection and deprotection.

Protocol 1: Cbz Protection of 2-Azaspiro[3.5]nonane [2]

  • Dissolve 2-azaspiro[3.5]nonane (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (NaHCO3, 2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-20 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield Cbz-2-azaspiro[3.5]nonane.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis [1]

  • Dissolve Cbz-2-azaspiro[3.5]nonane (1.0 eq) in methanol (MeOH).

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol %).

  • Secure the flask to a hydrogenation apparatus, evacuate, and backfill with hydrogen gas (H2). Repeat this cycle three times.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 2-azaspiro[3.5]nonane.

Troubleshooting Guide - Cbz Group
Issue Potential Cause Recommended Solution Citation
Low yield during protection Poor solubility of the starting amine.Use a co-solvent system like THF/water or dioxane/water to ensure all reactants are in the same phase.[7]
Hydrolysis of Cbz-Cl.Use anhydrous solvents and perform the reaction under an inert atmosphere. Add Cbz-Cl slowly at low temperature.[7]
Incomplete deprotection by hydrogenolysis Catalyst poisoning.Ensure the substrate is free from sulfur-containing impurities. If sulfur is present, consider an alternative deprotection method like acidic cleavage.[4]
Inactive catalyst.Use fresh, high-quality Pd/C catalyst.
Formation of acetylated side product during acidic deprotection Acetylation of the deprotected amine by acetic acid solvent.Use a non-nucleophilic acid/solvent system, such as HCl in dioxane or trifluoroacetic acid (TFA).[4]

9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group

The Fmoc group is widely used in peptide synthesis and is known for its lability to weak bases, while being stable to acidic conditions.[8][9]

Frequently Asked Questions (FAQs) - Fmoc Group

Q1: Why would I choose the Fmoc group for 2-azaspiro[3.5]nonane?

A1: The Fmoc group is ideal when your synthetic route requires acidic conditions that would cleave a Boc group. Its removal under mild basic conditions, typically with piperidine, is fast and efficient, and it is orthogonal to acid-labile protecting groups.[8][9] The fluorenyl group's UV absorbance allows for easy monitoring of the deprotection progress.[9]

Q2: Are there any stability issues with the Fmoc group?

A2: The Fmoc group is generally stable to acids but can have limited stability towards tertiary amines like diisopropylethylamine (DIEA), especially at higher concentrations and temperatures.[10] It is also less stable to catalytic hydrogenolysis than a Cbz group, although selectivity can sometimes be achieved.[11]

Q3: What is the best way to remove the Fmoc group?

A3: The standard method for Fmoc removal is treatment with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][12] Piperidine acts as a base to initiate the deprotection and also traps the dibenzofulvene byproduct, preventing side reactions.[10]

Experimental Protocols - Fmoc Group

G cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection A 2-Azaspiro[3.5]nonane B Fmoc-Cl, NaHCO3 Dioxane/H2O, RT A->B C Fmoc-2-azaspiro[3.5]nonane B->C D Fmoc-2-azaspiro[3.5]nonane E 20% Piperidine in DMF RT D->E F 2-Azaspiro[3.5]nonane E->F

Figure 3. Reaction scheme for Fmoc protection and deprotection.

Protocol 3: Fmoc Protection of 2-Azaspiro[3.5]nonane [11]

  • Dissolve 2-azaspiro[3.5]nonane (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) portion-wise at room temperature.

  • Stir the mixture for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by silica gel chromatography to yield Fmoc-2-azaspiro[3.5]nonane.

Protocol 4: Fmoc Deprotection [12]

  • Dissolve Fmoc-2-azaspiro[3.5]nonane (1.0 eq) in DMF.

  • Add a 20% (v/v) solution of piperidine in DMF.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography or extraction to remove piperidine and the dibenzofulvene adduct and isolate the free 2-azaspiro[3.5]nonane.

Troubleshooting Guide - Fmoc Group

G start Incomplete Fmoc Deprotection Detected q1 Is steric hindrance around the amine likely? start->q1 q2 Is the piperidine solution fresh? q1->q2  No sol1 Increase reaction time or temperature. Consider using DBU as a co-base. q1->sol1  Yes (2-azaspiro[3.5]nonane is somewhat hindered) sol2 Use a freshly prepared 20% piperidine in DMF solution. q2->sol2  No sol3 Extend deprotection time and/or increase number of treatments. q2->sol3  Yes end Re-evaluate and monitor by LC-MS sol1->end sol2->end sol3->end

Figure 4. Troubleshooting workflow for incomplete Fmoc deprotection.
Issue Potential Cause Recommended Solution Citation
Incomplete Fmoc protection Fmoc-Cl has hydrolyzed.Use fresh, high-quality Fmoc-Cl and anhydrous reaction conditions.[11]
Insufficient base.Ensure at least two equivalents of a suitable base like NaHCO3 are used to neutralize the generated HCl.
Incomplete Fmoc deprotection Steric hindrance from the spirocyclic scaffold.Increase the deprotection time or perform multiple treatments with fresh piperidine solution. Consider adding a stronger, non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU) (e.g., 2% DBU/2% piperidine in DMF).[12]
Degraded piperidine solution.Use a freshly prepared solution of piperidine in DMF.[12]

Trifluoroacetyl (Tfa) Protecting Group

The Tfa group is a highly electron-withdrawing acyl group that is stable to strongly acidic conditions but can be removed under mild basic conditions.[13][14]

Frequently Asked Questions (FAQs) - Tfa Group

Q1: What makes the Tfa group a useful alternative?

A1: The Tfa group is orthogonal to acid-labile protecting groups like Boc and Trityl.[14] Its stability in strong acids like neat TFA makes it valuable in complex syntheses where such conditions are required for other deprotection steps.[13]

Q2: How does the reactivity of the Tfa group compare to other acyl groups?

A2: The Tfa group is more labile to basic hydrolysis than a standard acetyl group due to the electron-withdrawing nature of the trifluoromethyl group. This allows for its removal under milder basic conditions, such as aqueous ammonia or potassium carbonate in methanol.

Q3: Are there any potential downsides to using the Tfa group?

A3: The introduction of the Tfa group is often performed using trifluoroacetic anhydride (TFAA), which is highly reactive and moisture-sensitive.[15] The stability of the Tfa group is not fully orthogonal to base-labile groups like Fmoc, as the basic conditions for Fmoc removal will also cleave the Tfa group.[13]

Experimental Protocols - Tfa Group

G cluster_protection Tfa Protection cluster_deprotection Tfa Deprotection A 2-Azaspiro[3.5]nonane B TFAA, Et3N DCM, 0 °C A->B C Tfa-2-azaspiro[3.5]nonane B->C D Tfa-2-azaspiro[3.5]nonane E K2CO3, MeOH H2O, RT D->E F 2-Azaspiro[3.5]nonane E->F

Figure 5. Reaction scheme for Tfa protection and deprotection.

Protocol 5: Tfa Protection of 2-Azaspiro[3.5]nonane

  • Dissolve 2-azaspiro[3.5]nonane (1.0 eq) and triethylamine (Et3N, 1.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C.

  • Add trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to yield Tfa-2-azaspiro[3.5]nonane.

Protocol 6: Tfa Deprotection

  • Dissolve Tfa-2-azaspiro[3.5]nonane (1.0 eq) in methanol (MeOH).

  • Add a solution of potassium carbonate (K2CO3, 2.0 eq) in water.

  • Stir the mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the mixture to remove the methanol.

  • Extract the aqueous residue with an organic solvent like ethyl acetate or DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected 2-azaspiro[3.5]nonane.

Troubleshooting Guide - Tfa Group
Issue Potential Cause Recommended Solution Citation
Low yield during protection High reactivity and hydrolysis of TFAA.Use fresh TFAA and strictly anhydrous conditions. The use of a non-nucleophilic base like 2,6-lutidine can also be beneficial.[15]
Incomplete deprotection Insufficiently basic conditions.Increase the amount of base or the reaction time. If using ammonia, ensure a sufficient concentration is maintained.
Side reactions during protection Racemization if chiral centers are present alpha to the amine.The high reactivity of TFAA can sometimes lead to racemization. Using a milder trifluoroacetylating agent like S-ethyl trifluorothioacetate may be necessary.[15]

Summary of Protecting Group Properties

Protecting Group Abbreviation Stability Common Deprotection Conditions Orthogonal To
CarboxybenzylCbz / ZStable to acid and base.[1]H₂, Pd/C (Catalytic Hydrogenolysis); HBr/AcOH (Strong Acid).[1]Boc, Fmoc.[2]
9-FluorenylmethyloxycarbonylFmocStable to acid; Labile to base.[8]20% Piperidine in DMF.[8]Boc, Acid-labile groups.[9]
TrifluoroacetylTfaStable to strong acid; Labile to base.[13]K₂CO₃/MeOH; aq. NH₃.Boc, Acid-labile groups.[14]

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate and a Key Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate and its structural isomer, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. The distinct substitution patterns on the azaspiro[3.5]nonane core in these two compounds lead to discernible differences in their proton NMR spectra, offering a clear method for their differentiation and characterization. This analysis is crucial for ensuring the correct isomeric structure in synthetic chemistry and drug development, where precise molecular architecture is paramount for biological activity.

Performance Comparison: ¹H NMR Data

The ¹H NMR spectra of the two isomers, while sharing some general features, exhibit key differences in chemical shifts and signal multiplicities, primarily due to the varying placement of the carbonyl and the N-Boc protecting group relative to the spirocyclic framework. These differences are summarized below.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
This compound tert-butyl (9H)1.46s9H-
CH₂ (piperidine ring, adjacent to N)3.50t4H5.6
CH₂ (piperidine ring)1.85t4H5.6
CH₂ (cyclobutane ring)2.75s4H-
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl (9H)1.45s9H-
CH₂ (azetidine ring, adjacent to N)3.68s4H-
CH₂ (cyclohexane ring, adjacent to C=O)2.30t4H6.4
CH₂ (cyclohexane ring)1.70m4H-

Note: The data presented is based on typical values reported in the literature and may vary slightly depending on the specific experimental conditions, such as the solvent used and the concentration of the sample.

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H NMR spectra for spirocyclic compounds is outlined below. Adherence to this protocol is recommended to ensure reproducibility and accuracy of the obtained data.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity (>95%), as impurities can introduce extraneous signals and complicate spectral interpretation. The sample should be dried under high vacuum to remove residual solvents.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.

2. NMR Data Acquisition:

  • Spectrometer: Data should be acquired on a high-resolution NMR spectrometer, typically with a proton operating frequency of 400 MHz or higher.

  • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized by shimming on the lock signal to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16 to 64 scans are generally adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

    • Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.

    • Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the entire range of proton chemical shifts.

  • Data Processing:

    • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

    • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline should be corrected to be flat.

    • Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

    • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.

Visualizing Molecular Structures and Experimental Workflow

To aid in the understanding of the molecular structures and the experimental process, the following diagrams are provided.

Caption: Molecular structures of the two compared isomers.

G A Sample Preparation (Dissolution, Filtration) B NMR Tube Loading A->B C Spectrometer Setup (Locking, Shimming) B->C D Data Acquisition (Pulsing, Signal Averaging) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis (Referencing, Integration, Peak Picking) E->F G Structure Elucidation / Comparison F->G

Characterization of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the structural elucidation and purity assessment of novel chemical entities are paramount. Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, a valuable building block in medicinal chemistry, presents a unique analytical challenge owing to its spirocyclic core and the presence of a thermally labile tert-butyloxycarbonyl (Boc) protecting group. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of this compound, supported by experimental protocols and data interpretation.

At a Glance: Performance Comparison

Analytical TechniqueInformation ProvidedThroughputSample RequirementKey AdvantagesLimitations
LC-MS Molecular Weight, Purity, Fragmentation PatternHighLow (µg-ng)High sensitivity and selectivity; suitable for non-volatile and thermally labile compounds.Provides limited structural information on its own.
NMR Unambiguous Structure, Purity, QuantitationLow to MediumMedium (mg)Provides detailed structural connectivity and stereochemistry.Lower sensitivity compared to MS; complex spectra can be challenging to interpret.
GC-MS Molecular Weight, Purity, Fragmentation PatternHighLow (µg-ng)Excellent chromatographic resolution for volatile compounds.Not suitable for non-volatile or thermally labile compounds like many Boc-protected amines.

LC-MS Characterization: The Gold Standard for Purity and Molecular Weight Determination

LC-MS is the cornerstone for the initial characterization and purity assessment of synthesized compounds like this compound. Its ability to analyze non-volatile and thermally sensitive molecules makes it ideal for this Boc-protected amine.

Expected LC-MS Data
ParameterExpected Value
Molecular Formula C₁₃H₂₁NO₃
Molecular Weight 239.31 g/mol
Expected [M+H]⁺ Ion m/z 240.15
Expected [M+Na]⁺ Ion m/z 262.13
Predicted Fragmentation Pattern

The fragmentation of the Boc-protecting group is a characteristic feature in the mass spectrum. Under electrospray ionization (ESI) in positive mode, the following fragmentation pathway is anticipated:

  • Primary Fragmentation: Loss of isobutylene (C₄H₈, 56 Da) from the protonated molecule [M+H]⁺, resulting in a fragment at m/z 184.10.

  • Secondary Fragmentation: Subsequent loss of carbon dioxide (CO₂, 44 Da) from the m/z 184.10 fragment, yielding a fragment at m/z 140.06.

A study on the mass fragmentation of t-Boc substituted drug precursors supports that under ESI-CID conditions, the main product ions are formed by the loss of C₄H₈ and the further loss of CO₂.

LCMS_Fragmentation M_H [M+H]⁺ m/z 240.15 Frag1 [M+H - C₄H₈]⁺ m/z 184.10 M_H->Frag1 - C₄H₈ Frag2 [M+H - C₄H₈ - CO₂]⁺ m/z 140.06 Frag1->Frag2 - CO₂

Predicted ESI+ fragmentation pathway of the target compound.

Detailed Experimental Protocol: LC-MS

Sample Preparation:

  • Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.

Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Range: m/z 50-500.

NMR Spectroscopy: Unambiguous Structural Confirmation

While LC-MS provides molecular weight and purity, NMR spectroscopy is indispensable for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR are required for a complete assignment.

Expected NMR Spectral Features
NucleusFunctional GroupExpected Chemical Shift (ppm)Multiplicity
¹H tert-butyl (9H)~1.4singlet
CH₂ adjacent to N (in azetidine ring)~3.5-3.8multiplet
CH₂ in azetidine ring~2.0-2.2multiplet
CH₂ adjacent to C=O~2.2-2.5multiplet
CH₂ in cyclohexane ring~1.7-2.0multiplet
¹³C C=O (ketone)~208-212-
C=O (carbamate)~155-157-
Quaternary C of tert-butyl~79-81-
Spirocyclic C~40-45-
CH₃ of tert-butyl~28-
Carbons in the rings~25-55-
Detailed Experimental Protocol: NMR

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 1 second.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

GC-MS Analysis: A Less Favorable Alternative

Due to the low volatility and thermal lability of the Boc-protecting group, GC-MS is generally not the preferred method for analyzing this compound. The high temperatures of the GC inlet can cause on-column degradation, leading to the loss of the Boc group and potentially misleading results. However, if GC-MS is employed, specific derivatization or very careful method development is required.

Predicted GC-MS Fragmentation (Electron Ionization)

If the compound were to be analyzed by GC-MS, the fragmentation under electron ionization (EI) would likely be more extensive than in ESI. Key expected fragments include:

  • m/z 57: The highly stable tert-butyl cation, often the base peak for Boc-protected compounds.

  • Fragments from ring opening and cleavage of the azaspiro[3.5]nonane core.

  • Loss of isobutylene (56 Da) and other neutral losses from the molecular ion.

A study on t-Boc substituted drug precursors indicated that under EI mode, the main product ions are the tert-butyl ion (C₄H₉⁺) and fragment ions corresponding to the loss of C₄H₈, C₄H₉O•, and C₅H₈O₂.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Sample Injection (Potential for thermal degradation) Column GC Column Separation Sample->Column Ionization Electron Ionization (EI) Column->Ionization Analyzer Mass Analyzer Ionization->Analyzer Detector Detector Analyzer->Detector Data Data Detector->Data Mass Spectrum

Workflow for GC-MS analysis highlighting potential degradation.

Detailed Experimental Protocol: GC-MS (Hypothetical)

Sample Preparation:

  • Prepare a 1 mg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

Gas Chromatography Conditions:

  • Inlet: Split/splitless injector, 250 °C (use of a lower temperature is recommended to minimize degradation).

  • Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

Mass Spectrometry Conditions:

  • Ionization: Electron Ionization (EI), 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-450.

Conclusion

For the comprehensive characterization of this compound, a multi-technique approach is recommended. LC-MS is the most suitable technique for rapid confirmation of molecular weight and assessment of purity due to its compatibility with non-volatile and thermally labile compounds. NMR spectroscopy is essential for the unambiguous determination of the chemical structure. While GC-MS can provide high-resolution separation, its application to this compound is limited by the thermal instability of the Boc protecting group, making it a less reliable choice without specific derivatization methods. By leveraging the strengths of both LC-MS and NMR, researchers can ensure the quality and structural integrity of this important synthetic intermediate, thereby accelerating drug development pipelines.

Azaspiro[3.5]nonane: A Rising Star in Spirocyclic Scaffolds for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

The rigid, three-dimensional architecture of azaspiro[3.5]nonane is proving to be a valuable asset in modern drug discovery, offering distinct advantages in physicochemical and pharmacological properties over other spirocyclic scaffolds. As researchers seek to move beyond flat, two-dimensional molecules, the unique topology of azaspiro[3.5]nonane provides a robust framework for developing novel therapeutics with improved efficacy and drug-like characteristics.

Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have gained significant traction in medicinal chemistry for their ability to confer conformational rigidity and introduce novel three-dimensional exit vectors for substituent placement.[1] This departure from traditional flat aromatic structures often leads to compounds with enhanced target selectivity, improved metabolic stability, and better aqueous solubility.[1][2] Among the diverse array of spirocyclic systems, azaspiro[3.5]nonane has emerged as a particularly promising scaffold, finding application in the development of agonists for G protein-coupled receptor 119 (GPR119), covalent inhibitors of the oncogenic KRAS G12C mutant, and inhibitors of fatty acid amide hydrolase (FAAH).[3][4]

This guide provides a comparative analysis of azaspiro[3.5]nonane against other prominent spirocyclic scaffolds, supported by available experimental and computational data, to assist researchers in making informed decisions during the drug design process.

Physicochemical Properties: A Comparative Overview

A key consideration in scaffold selection is its influence on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of a spiro-center generally increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved solubility and metabolic stability.[5]

While comprehensive head-to-head experimental data across a wide range of spirocycles is limited, computational predictions and focused studies offer valuable insights.

ScaffoldMolecular FormulaMolecular Weight ( g/mol )Predicted pKa (strongest basic)Predicted XLogP3Predicted Water Solubility (g/L)Topological Polar Surface Area (Ų)
7-Azaspiro[3.5]nonaneC₈H₁₅N125.2110.51.815.512
1-Azaspiro[4.4]octaneC₈H₁₅N125.2111.21.910.312
2-Azaspiro[3.3]heptaneC₆H₁₁N97.16-0.7-12.03
2-Oxa-6-azaspiro[3.3]heptaneC₅H₉NO99.13--0.7-21.26

Table 1: Comparison of Computed Physicochemical Properties of Selected Spirocyclic Scaffolds. Data is computationally predicted and may vary from experimental results.[5][6]

From the available data, 7-azaspiro[3.5]nonane is predicted to have a slightly higher aqueous solubility and lower lipophilicity compared to its close analogue, 1-azaspiro[4.4]octane.[6] The inclusion of a heteroatom, such as oxygen in 2-oxa-6-azaspiro[3.3]heptane, can significantly decrease lipophilicity (LogP) and increase the polar surface area, which can be strategically employed to enhance aqueous solubility.[5]

Studies on oxa-spirocycles have demonstrated that the incorporation of an oxygen atom into the spirocyclic core can dramatically increase water solubility (up to 40-fold) and lower lipophilicity (Δlog D ≈ 1) when compared to their carbocyclic counterparts.[7][8] This highlights the tunable nature of spirocyclic scaffolds and the potential to fine-tune physicochemical properties through heteroatom substitution.

Experimental Protocols for Key Physicochemical and ADME Assays

To facilitate the experimental validation of these properties, detailed protocols for key in vitro assays are provided below.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is a widely accepted approach for its determination.

Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e-g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a pre-saturated mixture of n-octanol and water.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a crucial determinant of a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility assays are commonly employed.

Protocol: Kinetic Aqueous Solubility Assay (Turbidimetric Method)

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small volume of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.

  • Precipitation Detection: Incubate the plate and measure the turbidity (light scattering) at a specific wavelength (e.g., 620 nm) using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

Determination of Metabolic Stability

Metabolic stability, typically assessed using liver microsomes, provides an indication of a compound's susceptibility to metabolism by hepatic enzymes.

Protocol: Metabolic Stability Assay in Human Liver Microsomes

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Biological Applications and Signaling Pathways

The utility of a scaffold is ultimately defined by its ability to orient pharmacophoric groups in a manner that leads to potent and selective biological activity. Derivatives of 7-azaspiro[3.5]nonane have shown significant promise as agonists of GPR119, a Gs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells.[3][4] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones, making it an attractive target for the treatment of type 2 diabetes.

GPR119 Signaling Pathway

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates Vesicles Insulin/GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin/GLP-1 Secretion Vesicles->Secretion leads to Agonist Azaspiro[3.5]nonane Agonist Agonist->GPR119 binds

Caption: GPR119 signaling cascade initiated by an azaspiro[3.5]nonane-based agonist.

Experimental Workflow for Synthesis and Evaluation

The successful application of a spirocyclic scaffold in a drug discovery program relies on efficient synthetic access and a robust pipeline for biological evaluation.

experimental_workflow cluster_synthesis Scaffold Synthesis cluster_evaluation Scaffold Evaluation Start Starting Materials MultiStep Multi-step Synthesis (e.g., Cyclization, Functionalization) Start->MultiStep Scaffold Azaspiro[3.5]nonane Scaffold MultiStep->Scaffold PhysChem Physicochemical Property Profiling (pKa, LogP, Solubility) Scaffold->PhysChem BioActivity Biological Activity Screening (e.g., GPR119 agonism) Scaffold->BioActivity ADME ADME/Tox Assessment (Metabolic Stability, hERG) PhysChem->ADME BioActivity->ADME LeadOpt Lead Optimization ADME->LeadOpt

Caption: A generalized workflow for the synthesis and evaluation of azaspiro[3.5]nonane-based drug candidates.

Conclusion

Azaspiro[3.5]nonane stands out as a versatile and promising scaffold in the landscape of spirocyclic systems for drug discovery. Its inherent three-dimensionality, coupled with tunable physicochemical properties, offers a compelling platform for the design of novel therapeutics. While a comprehensive experimental dataset comparing a wide range of spirocyclic scaffolds is still emerging, the available information suggests that azaspiro[3.5]nonane provides a favorable balance of properties for many drug targets. The continued exploration of this and other spirocyclic scaffolds will undoubtedly contribute to the development of the next generation of innovative medicines.

References

Navigating the Three-Dimensional Landscape of Drug Discovery: A Comparative Guide to the Crystallography of Azaspiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these intricate atomic arrangements, providing a foundational blueprint for rational drug design. This guide delves into the structural analysis of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, a key building block in modern medicinal chemistry, and provides a comparative look at related azaspirocyclic systems.

While a definitive crystal structure for the title compound is not publicly available, this guide offers a comprehensive overview of the methodologies used to determine such structures and compares the potential structural features with those of known azaspirocycles. The azaspiro[3.5]nonane core is a sought-after motif in drug discovery, notably as a scaffold for G protein-coupled receptor 119 (GPR119) agonists, which are promising therapeutic targets for type 2 diabetes and related metabolic disorders.[1]

The Power of X-ray Crystallography in Drug Design

Single-crystal X-ray crystallography is an analytical technique that provides unambiguous determination of the three-dimensional structure of a molecule.[2] By irradiating a crystal with X-rays and analyzing the resulting diffraction pattern, scientists can map the electron density and, consequently, the precise position of each atom. This information is invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring the desired binding of a drug candidate to its biological target.

A Comparative Look at Azaspirocyclic Scaffolds

Due to the absence of public crystallographic data for this compound, we present a comparative analysis with a structurally related N-Boc protected piperidine derivative for which crystallographic data is available. This comparison allows for an informed discussion on the expected and observed conformational features of such scaffolds.

Parametertert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylateThis compound (Hypothetical)
Molecular Formula C₁₆H₂₃NO₃C₁₃H₂₁NO₃
Crystal System MonoclinicData not available
Space Group P2₁/cData not available
Key Structural Features Piperidine ring in a chair conformation. The bulky tert-butoxycarbonyl (Boc) group and the phenyl group occupy equatorial positions to minimize steric hindrance.The piperidine ring is expected to adopt a chair-like conformation. The spirocyclic fusion with the cyclobutanone ring introduces significant conformational rigidity. The orientation of the Boc group will influence the overall shape and potential intermolecular interactions.
CCDC Deposition No. 1456075Not available

Table 1: Comparative Crystallographic and Structural Data.

Experimental Protocols: From Molecule to Crystal Structure

The journey from a synthesized compound to a fully refined crystal structure follows a well-defined, albeit often challenging, workflow.[3]

Synthesis of this compound

The synthesis of the title compound can be achieved through various routes. One reported method involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with a zinc-copper couple and 2,2,2-trichloroacetyl chloride. The reaction mixture is then treated with ammonium chloride, followed by extraction and purification to yield the desired product.[4]

Small Molecule X-ray Crystallography Workflow
  • Crystallization: The first and often most critical step is to grow high-quality single crystals of the compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent and conditions must be optimized to obtain crystals of suitable size (typically >0.1 mm) and quality.[5]

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then cooled, usually to 100 K, to minimize radiation damage and thermal vibrations. As the crystal is rotated in the X-ray beam, a series of diffraction patterns are collected on a detector.[3]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using computational methods to generate an initial electron density map. This map is used to build an atomic model of the molecule, which is then refined against the experimental data to yield the final, highly accurate crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_analysis Structural Analysis synthesis Synthesis of Azaspiro[3.5]nonane Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystal Growth purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution structural_analysis Analysis of 3D Structure, Conformation, and Packing structure_solution->structural_analysis

A generalized workflow for the synthesis and structural elucidation of small molecules via X-ray crystallography.

Relevance in Drug Discovery: Targeting the GPR119 Signaling Pathway

The 7-azaspiro[3.5]nonane scaffold is a key component in the development of agonists for GPR119, a receptor that plays a crucial role in glucose homeostasis.[1] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[1][6] Understanding the three-dimensional structure of GPR119 agonists derived from the azaspiro[3.5]nonane scaffold is critical for optimizing their binding affinity and efficacy.

GPR119_pathway cluster_cell Pancreatic β-cell / Intestinal L-cell agonist Azaspiro[3.5]nonane Agonist gpr119 GPR119 Receptor agonist->gpr119 binds g_protein Gαs Protein gpr119->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A camp->pka activates response ↑ Glucose-Dependent Insulin Secretion ↑ GLP-1 Release pka->response stimulates

Simplified GPR119 signaling pathway initiated by an azaspiro[3.5]nonane-based agonist.

References

A Comparative Guide to the Synthesis of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

The spirocyclic amine, Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutics.[1][2] Its rigid three-dimensional structure is of significant interest to drug development professionals for exploring new chemical spaces. This guide provides a comparative analysis of alternative synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic strategies.

Comparative Analysis of Synthetic Routes

Several methods for the synthesis of the 2-azaspiro[3.5]nonane core structure have been reported. The primary routes for obtaining the title compound involve either a [2+2] cycloaddition approach or a two-step cyclization method. A novel, alternative strategy employing visible-light-induced nitrogen-atom deletion has also been described for the synthesis of the parent 7-azaspiro[3.5]nonane.

Route Key Starting Materials Key Reagents Yield (%) Purity (%) Key Advantages Key Disadvantages Reference
Route 1: [2+2] Cycloaddition Tert-butyl 4-methylenepiperidine-1-carboxylateZn/Cu couple, 2,2,2-trichloroacetyl chloride15Not SpecifiedDirect formation of the spirocyclic core.Low yield.[3]
Route 2: Two-Step Cyclization Bis(2-haloethyl) ether, Cyanoacetaldehyde diethyl acetalPhase transfer catalyst, Iodo metal salt, Lithium aluminum hydride56.3 - 82.6 (overall)Not SpecifiedHigh overall yield, potential for large-scale production.Requires a strong reducing agent (LiAlH4).[4]
Route 3: Solid-Phase Synthesis Fmoc-4-amino-1-Boc-piperidine, 3-(Methoxycarbonyl)cyclobutanecarboxylic acid2-Chlorotrityl chloride resin, HATU, KHMDSNot SpecifiedNot SpecifiedAmenable to library synthesis.Multi-step, requires solid-phase techniques.[5]

Experimental Protocols

  • Preparation of the Reaction Mixture: A flame-dried round-bottom flask is charged with tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv) and a Zn/Cu couple (11.5 equiv) under a nitrogen atmosphere. Tert-butyl methyl ether (t-BuOMe) is added as the solvent.

  • Cycloaddition Reaction: The mixture is cooled to 15 °C, and a solution of 2,2,2-trichloroacetyl chloride in DME is added dropwise. The reaction is stirred at room temperature overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl. The mixture is stirred for 4 hours and then filtered. The organic phase is separated, and the aqueous phase is extracted with ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by flash chromatography to afford tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.

  • First Cyclization: In a reactor, N,N-dimethylformamide (DMF) is charged with bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal, an acid-binding agent (e.g., anhydrous potassium carbonate), a phase transfer catalyst, and an iodo metal salt. The mixture is heated to 70-100 °C for 12-24 hours. After cooling, water and ethyl acetate are added for extraction. The organic phase is washed, dried, and concentrated to yield the crude intermediate compound 3.

  • Second Cyclization and Reduction: The crude compound 3 is dissolved in tetrahydrofuran (THF) and cooled to -10 °C. Lithium aluminum hydride is added portion-wise, and the mixture is stirred for 4-8 hours. The reaction is quenched sequentially with water and a 15% sodium hydroxide solution. The mixture is filtered, and the filtrate is concentrated. The resulting crude product is purified by column chromatography over neutral alumina. To obtain the final N-Boc protected product, the resulting secondary amine would need to be reacted with di-tert-butyl dicarbonate (Boc2O).

  • Resin Loading: Fmoc-4-amino-1-Boc-piperidine is attached to 2-chlorotrityl chloride resin in the presence of N,N-diisopropylethylamine (DIEA) in dichloromethane (DCM).

  • Fmoc-Deprotection and Acylation: The Fmoc group is removed using 20% piperidine in DMF. The free amine is then acylated with 3-(methoxycarbonyl)cyclobutanecarboxylic acid using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and DIEA.

  • Cyclization and Cleavage: The spirocyclization is achieved via an intramolecular Dieckmann condensation using potassium hexamethyldisilazide (KHMDS) in THF. The product is then cleaved from the resin using a standard cleavage cocktail (e.g., TFA/DCM).

Synthetic Strategies Overview

G cluster_0 Synthetic Routes to this compound A Route 1: [2+2] Cycloaddition Product This compound A->Product Yield: 15% B Route 2: Two-Step Cyclization B->Product Yield: 56-83% C Route 3: Solid-Phase Synthesis C->Product Amenable to Library Synthesis A_start Tert-butyl 4-methylenepiperidine-1-carboxylate A_start->A Zn/Cu, Cl3CCOCl B_start1 Bis(2-haloethyl) ether B_start2 Cyanoacetaldehyde diethyl acetal B_start2->B 1. PTC, NaI 2. LiAlH4 3. Boc2O C_start Fmoc-4-amino-1-Boc-piperidine + Resin C_start->C Multi-step Solid-Phase

Caption: Comparative overview of synthetic routes.

Conclusion

The choice of synthetic route for this compound depends on the desired scale and application. The [2+2] cycloaddition offers a direct but low-yielding approach. The two-step cyclization method appears to be the most efficient for larger-scale synthesis due to its high overall yield.[4] For the generation of compound libraries for drug discovery, the solid-phase synthesis route provides a viable, albeit more complex, alternative. Each method presents distinct advantages and challenges that researchers should consider based on their specific needs.

References

Efficacy comparison of drugs synthesized with and without spirocyclic cores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth look at how the incorporation of a spirocyclic core can enhance the efficacy of therapeutic compounds. This guide presents a comparative analysis of two distinct case studies, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

The quest for novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles is a driving force in medicinal chemistry. One strategy that has gained significant traction is the incorporation of spirocyclic scaffolds into molecular designs. These unique three-dimensional structures, where two rings share a single atom, offer a powerful tool to navigate the complexities of biological targets. By introducing conformational rigidity and enabling a more precise spatial arrangement of functional groups, spirocyclic cores can lead to enhanced binding affinity, improved metabolic stability, and ultimately, superior therapeutic efficacy.[1][2][3][4]

This guide delves into a comparative analysis of drugs synthesized with and without spirocyclic cores, drawing on two compelling examples from recent literature. We will examine a next-generation PARP inhibitor and a novel p300/CBP inhibitor, presenting their efficacy data in clearly structured tables, detailing the experimental protocols used to generate this data, and visualizing the relevant biological pathways to provide a comprehensive understanding of their mechanism of action.

Case Study 1: Enhancing Selectivity in PARP Inhibition with a Diazaspiro[3.3]heptane Core

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair mechanisms.[5][6] Olaparib, a widely used PARP inhibitor, demonstrates efficacy by targeting both PARP-1 and PARP-2.[5] However, this dual inhibition can lead to off-target effects and toxicities. In a bid to improve selectivity, researchers have explored the replacement of the piperazine ring in Olaparib with a diazaspiro[3.3]heptane moiety.[7][8]

Comparative Efficacy Data

The following table summarizes the in vitro potency of Olaparib and its spirocyclic analogue, compound 10e , against PARP-1.

CompoundStructurePARP-1 IC50 (nM)DNA Damage Induction
Olaparib Non-spirocyclic~1-5[9][10]Induces DNA damage
Compound 10e Spirocyclic12.6[7]Reduced DNA damage

Note: IC50 values can vary depending on the specific assay conditions.

The data reveals that while the spirocyclic analogue 10e exhibits a slightly reduced but still potent inhibition of PARP-1, it demonstrates a significantly diminished capacity to induce DNA damage compared to Olaparib.[7] This suggests a more selective mechanism of action, potentially leading to a better safety profile and offering therapeutic possibilities for non-cancer indications like inflammatory diseases where PARP-1 inhibition is beneficial without inducing cytotoxicity.[7][8]

Experimental Protocols

PARP-1 Inhibition Assay (Radioligand Binding Assay)

This protocol is a representative example for determining the inhibitory concentration (IC50) of compounds against PARP-1.

  • Cell Culture: OVCAR8 cells, which have a BRCA1 methylation-based DNA repair deficiency, are cultured in appropriate media.[11]

  • Cell Lysate Preparation: Cells are harvested and lysed to obtain a protein extract containing PARP-1.

  • Radioligand Binding: The cell lysate is incubated with a radiolabeled PARP inhibitor (e.g., [³H]-Olaparib) and varying concentrations of the test compound (Olaparib or compound 10e ).

  • Separation and Scintillation Counting: The mixture is filtered to separate the bound from the unbound radioligand. The radioactivity of the filter, representing the amount of radioligand bound to PARP-1, is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.[11]

DNA Damage Assay (γH2AX Immunofluorescence Staining)

This protocol outlines a common method for assessing DNA double-strand breaks.

  • Cell Treatment: Cancer cells (e.g., OVCAR8) are treated with the test compounds at various concentrations for a specified duration.

  • Fixation and Permeabilization: The cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100 to allow antibody access.[12]

  • Immunostaining: The cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks. Subsequently, a fluorescently labeled secondary antibody is used for detection.[2][12]

  • Imaging: The cells are imaged using a fluorescence microscope.

  • Quantification: The number and intensity of γH2AX foci per cell nucleus are quantified using image analysis software. An increase in γH2AX foci indicates a higher level of DNA damage.[12]

Signaling Pathway: PARP-1 in DNA Damage Repair

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks. Inhibition of PARP-1 leads to the accumulation of these breaks, which can result in the formation of more lethal double-strand breaks during DNA replication.

PARP1_Pathway PARP-1 Signaling in DNA Repair DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Repair DNA Repair Replication_Fork Replication Fork Collapse PARP1->Replication_Fork Unrepaired SSB leads to BER_Proteins Base Excision Repair (BER) Protein Recruitment (e.g., XRCC1) PAR->BER_Proteins recruits BER_Proteins->Repair DSB DNA Double-Strand Break Replication_Fork->DSB Cell_Death Cell Death (in HR-deficient cells) DSB->Cell_Death Olaparib Olaparib / Compound 10e Olaparib->PARP1 inhibits

Role of PARP-1 in DNA single-strand break repair and the effect of its inhibition.

Case Study 2: Improving Anti-Prostate Cancer Efficacy with a Spirocyclic Chromane Core

The histone acetyltransferases (HATs) p300 and CBP are crucial co-activators in various cellular processes, and their dysregulation is implicated in cancer, including prostate cancer.[4][13] A-485 is a known inhibitor of p300/CBP.[1][14] To enhance its therapeutic potential, researchers designed and synthesized a series of spirocyclic chromane derivatives, leading to the identification of compound B16 as a potent candidate for the treatment of prostate cancer.[4][13]

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of the non-spirocyclic compound A-485 and the spirocyclic compound B16 .

Table 2.1: In Vitro Anti-Proliferative Activity

CompoundStructureCell LineIC50 (nM)
A-485 Non-spirocyclic22Rv1 (Prostate Cancer)~192*
B16 Spirocyclic22Rv1 (Prostate Cancer)96[4][13]

*Calculated based on the report that B16 is 2-fold more potent than A-485.[4]

Table 2.2: In Vivo Anti-Tumor Efficacy in a 22Rv1 Xenograft Model

Treatment GroupDosageTumor Growth Inhibition Rate
A-485 80 mg/kg, oral, once daily35%[4]
B16-P2 (pro-drug of B16) 80 mg/kg, oral, once daily42%[4]

The spirocyclic derivative B16 demonstrates a two-fold increase in in vitro potency against the 22Rv1 prostate cancer cell line compared to its non-spirocyclic predecessor, A-485 .[4] This enhanced activity translates to superior in vivo efficacy, where the pro-drug of B16 showed a greater reduction in tumor growth in a xenograft model.[4]

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is a representative example for assessing the anti-proliferative effects of compounds on cancer cells.

  • Cell Seeding: 22Rv1 human prostate carcinoma cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[4][15]

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds (A-485 or B16 ) for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or SRB assay, or a luminescence-based assay like CellTiter-Glo. These assays quantify the number of viable cells.

  • Data Analysis: The percentage of cell viability relative to an untreated control is calculated for each compound concentration. The IC50 value is then determined from the resulting dose-response curve.

In Vivo Xenograft Model of Prostate Cancer

This protocol describes a typical subcutaneous xenograft study.

  • Animal Model: Immunocompromised male mice (e.g., BALB/c nude or SCID) are used.[16][17]

  • Tumor Cell Implantation: A suspension of 22Rv1 cells, often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.[16]

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.[16]

  • Drug Administration: The compounds (A-485 or B16-P2 ) are administered orally at the specified dosage and schedule. A vehicle control group receives the formulation without the active compound.[4]

  • Tumor Volume and Body Weight Measurement: Tumor dimensions and mouse body weights are measured regularly (e.g., twice weekly) throughout the study. Tumor volume is calculated using the formula: (length × width²) / 2.[16]

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition rate is calculated by comparing the average tumor volume in the treated groups to the control group.

Signaling Pathway: p300/CBP in Androgen Receptor Signaling

The diagram below illustrates the role of p300/CBP as a co-activator of the androgen receptor (AR), a key driver of prostate cancer progression. By inhibiting the histone acetyltransferase activity of p300/CBP, compounds like A-485 and B16 can disrupt AR-mediated gene transcription, leading to reduced cancer cell proliferation.

AR_Signaling_Pathway p300/CBP in Androgen Receptor Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_cytoplasm Androgen Receptor (AR) Androgen->AR_cytoplasm binds to AR_nucleus AR Dimer AR_cytoplasm->AR_nucleus translocates & dimerizes ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE binds to p300_CBP p300/CBP ARE->p300_CBP recruits Histones Histones p300_CBP->Histones acetylates Acetylation Histone Acetylation Histones->Acetylation Transcription Gene Transcription Acetylation->Transcription promotes Proliferation Cell Proliferation & Survival Transcription->Proliferation A485_B16 A-485 / B16 A485_B16->p300_CBP inhibits

Inhibition of p300/CBP disrupts androgen receptor-mediated gene transcription.

Conclusion

The presented case studies provide compelling evidence for the strategic advantage of incorporating spirocyclic cores in drug design. In the case of the PARP inhibitor, the spirocyclic modification led to a desirable shift in the pharmacological profile, favoring selectivity and potentially reducing toxicity. For the p300/CBP inhibitor, the spirocyclic chromane core resulted in a significant enhancement of both in vitro and in vivo efficacy.

These examples underscore the potential of spirocycles to address key challenges in drug discovery, including potency, selectivity, and overall therapeutic index. As synthetic methodologies for constructing complex spirocyclic systems continue to advance, we can anticipate an even greater exploration of this valuable chemical space in the pursuit of next-generation therapeutics.

References

A Comparative Guide to High-Throughput Screening Assays for 2-Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique three-dimensional architecture of 2-azaspiro[3.5]nonane derivatives presents a promising scaffold for the development of novel therapeutics. The rigidity and structural complexity of these spirocycles can lead to enhanced binding affinity and selectivity for a variety of biological targets. High-throughput screening (HTS) is a critical step in identifying bioactive compounds from large chemical libraries. This guide provides a comparative overview of key HTS assays applicable to the screening of 2-azaspiro[3.5]nonane derivatives, with a focus on quantitative data, experimental protocols, and workflow visualizations.

While specific HTS data for 2-azaspiro[3.5]nonane derivatives is not extensively published, we draw parallels from assays developed for structurally related spirocyclic compounds, such as spirooxindoles, which have been successfully screened against targets like the p53-MDM2 protein-protein interaction (PPI).

Comparison of Key HTS Assay Formats

The selection of an appropriate HTS assay is contingent on the biological target and the desired screening outcome. Below is a comparison of commonly employed assay formats.

Assay TypePrincipleAdvantagesDisadvantagesTypical Throughput
Biochemical Assays
Fluorescence Polarization (FP)Measures the change in polarization of fluorescently labeled molecules upon binding to a target.Homogeneous (no-wash), sensitive, and quantitative.[1][2][3][4]Requires a fluorescent probe; potential for interference from fluorescent compounds.96- to 1536-well plates
AlphaScreenA bead-based proximity assay where binding of molecules on donor and acceptor beads generates a chemiluminescent signal.[5][6]Highly sensitive, homogeneous, and versatile for various target classes.[6]Can be prone to interference from light-scattering or colored compounds.384- to 1536-well plates
Cell-Based Assays
Phenotypic ScreeningIdentifies compounds that produce a desired phenotypic change in cells, without a priori knowledge of the target.Physiologically relevant; can identify compounds with novel mechanisms of action.Target deconvolution can be challenging and time-consuming.96- to 384-well plates
Label-Free Assays
Mass Spectrometry (MS)-Based HTSDirectly measures the mass of substrates and products, eliminating the need for labels.[7][8][9]Reduces artifacts from labels; applicable to a wide range of targets.[7][9]Lower throughput compared to optical methods; requires specialized instrumentation.[7]96- to 384-well plates

Quantitative Performance of HTS Assays for Spirocyclic Compounds

The following table summarizes key performance metrics for HTS assays used to screen for inhibitors of the p53-MDM2 interaction, a common target for spirocyclic compounds.

AssayTargetSpirocyclic Scaffold ExampleZ'-FactorSignal-to-Background (S/B)Hit Rate (%)Reference
Fluorescence Polarization p53-MDM2 PPISpirooxindole>0.7Not explicitly stated, but sufficient for robust screening.~0.8% (for a 900-compound library)[1]
AlphaScreen p53-MDM2 PPINot specified, but applicable to spirocycles>0.5 (considered excellent)Not explicitly stated, but generally high.Varies depending on library and cutoff.[5]

Note: The Z'-factor is a statistical measure of the quality of an HTS assay, where a value between 0.5 and 1.0 is considered excellent. The hit rate is highly dependent on the chemical library being screened.

Experimental Protocols

Detailed methodologies for two key biochemical assays are provided below.

Fluorescence Polarization (FP) Assay for p53-MDM2 Interaction Inhibitors

This protocol is adapted from a method used to identify small molecule inhibitors of the p53-MDM2 interaction.[1]

1. Reagents and Materials:

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20.

  • MDM2 Protein: Recombinant human MDM2 (N-terminal domain).

  • Fluorescent Probe: A p53-derived peptide labeled with a fluorescent dye (e.g., 5-FAM).

  • Test Compounds: 2-azaspiro[3.5]nonane derivatives dissolved in DMSO.

  • Plate: Black, low-volume 384-well microplate.

  • Plate Reader: Capable of measuring fluorescence polarization.

2. Assay Procedure:

  • Prepare a solution of the fluorescent p53 peptide probe in the assay buffer at a final concentration of 10 nM.

  • Prepare a solution of the MDM2 protein in the assay buffer. The optimal concentration should be determined by a titration experiment to achieve about 80% of the maximum polarization signal.

  • Dispense the test compounds into the wells of the 384-well plate.

  • Add the MDM2 protein solution to the wells containing the test compounds and incubate for 15 minutes at room temperature.

  • Add the fluorescent p53 peptide probe to all wells.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization of each well using the plate reader.

3. Data Analysis:

  • The percentage of inhibition is calculated relative to the controls (wells with and without MDM2 protein).

  • The IC50 values for active compounds are determined by fitting the dose-response data to a four-parameter logistic equation.

  • The Z'-factor is calculated using the signals from the positive (no inhibitor) and negative (no MDM2) controls.[1]

AlphaScreen Assay for p53-MDM2 Interaction Inhibitors

This protocol provides a general framework for an AlphaScreen assay to detect the disruption of the p53-MDM2 interaction.[5][10]

1. Reagents and Materials:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.01% Tween-20, and 1 mg/mL BSA.[5]

  • GST-tagged MDM2 and Biotinylated-p53: Recombinant proteins.

  • Donor Beads: Glutathione-coated AlphaScreen donor beads.

  • Acceptor Beads: Streptavidin-coated AlphaScreen acceptor beads.

  • Test Compounds: 2-azaspiro[3.5]nonane derivatives in DMSO.

  • Plate: White, 384-well OptiPlate.

  • Plate Reader: An AlphaScreen-compatible plate reader.

2. Assay Procedure:

  • In the wells of a 384-well plate, mix the GST-tagged MDM2, biotinylated-p53, and the test compounds in the assay buffer.

  • Incubate the mixture for 30 minutes at room temperature.

  • Add the glutathione donor beads and streptavidin acceptor beads to the wells.

  • Incubate the plate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-compatible reader.

3. Data Analysis:

  • A decrease in the AlphaScreen signal indicates inhibition of the p53-MDM2 interaction.

  • Calculate the percentage of inhibition and determine the IC50 values for active compounds.

  • The Z'-factor should be calculated from the signals of the positive (p53-MDM2 interaction) and negative (no interaction) controls.[5]

Visualizations

p53-MDM2 Signaling Pathway and Inhibition

p53_MDM2_pathway cluster_0 Normal Cell cluster_1 Cancer Cell with MDM2 Overexpression DNA_Damage DNA Damage p53_activation p53 Activation DNA_Damage->p53_activation Cell_Cycle_Arrest Cell Cycle Arrest p53_activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_activation->Apoptosis MDM2 MDM2 p53_activation->MDM2 Upregulates MDM2->p53_activation Ubiquitination & Degradation p53_inactivation p53 Inactivation Tumor_Growth Tumor Growth p53_inactivation->Tumor_Growth MDM2_over MDM2 (overexpressed) MDM2_over->p53_inactivation Excessive Degradation Inhibitor 2-Azaspiro[3.5]nonane Derivative (Inhibitor) Inhibitor->MDM2_over Blocks Interaction

Caption: p53-MDM2 pathway and inhibition by 2-azaspiro[3.5]nonane derivatives.

High-Throughput Screening Workflow

HTS_Workflow Compound_Library Compound Library (2-Azaspiro[3.5]nonane Derivatives) Primary_Screening Primary HTS Assay (e.g., FP or AlphaScreen) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Confirmed Hits Secondary_Assays Secondary Assays (Orthogonal & Cellular) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A generalized workflow for high-throughput screening of chemical libraries.

References

A Comparative Guide to Validated Analytical Methods for Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates like Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of validated analytical methods for determining the chemical and chiral purity of this key building block, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method hinges on the specific purity attribute being evaluated. High-Performance Liquid Chromatography (HPLC) stands out as the primary technique for assessing the purity and chiral integrity of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable complementary technique for the analysis of volatile impurities and residual solvents.

Analytical Method Principle Primary Application Typical Stationary Phase Typical Mobile Phase/Carrier Gas Detection Strengths Limitations
Reverse-Phase HPLC (RP-HPLC) Partitioning based on polarity between a nonpolar stationary phase and a polar mobile phase.Determination of chemical purity and quantification of non-volatile impurities.C18 or C8 silicaAcetonitrile/Water or Methanol/Water gradients with additives like TFA or formic acid.UV-Vis (210-220 nm)Robust, reproducible, high resolution for a wide range of compounds.May not resolve chiral isomers.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Quantification of enantiomeric excess/purity.Polysaccharide-based (e.g., amylose or cellulose derivatives on silica).Normal phase (e.g., Hexane/Isopropanol) or reverse phase.UV-Vis (210-220 nm)Direct separation and quantification of enantiomers.CSPs can be expensive and have specific solvent compatibility.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Identification and quantification of residual solvents and volatile impurities.Capillary column with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane).Inert gas (e.g., Helium, Nitrogen).Mass Spectrometry (MS)High sensitivity and specificity for volatile compounds.[1][2][3][4][5]Not suitable for non-volatile or thermally labile compounds.

Detailed Experimental Protocols

The following protocols provide a starting point for the development and validation of analytical methods for this compound, in line with ICH Q2(R1) guidelines.

RP-HPLC Method for Chemical Purity

This method is designed for the quantitative determination of the main component and related substance impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    25.1 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Chiral HPLC Method for Enantiomeric Purity

This method is designed to separate and quantify the enantiomers of this compound.

  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: Chiralpak® IA (or equivalent amylose-based CSP), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

GC-MS Method for Residual Solvents

This method is suitable for the identification and quantification of residual solvents from the synthesis process, following ICH Q3C guidelines.[2][3]

  • Instrumentation: Gas chromatograph with a headspace autosampler and a mass spectrometer detector.

  • Column: DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).

Potential Impurities

Based on a likely synthetic route involving the reaction of a piperidine derivative with a cyclobutanone precursor, potential impurities could include:

  • Starting materials: Unreacted piperidine or cyclobutanone precursors.

  • By-products: Products from side reactions, such as ring-opened species or products of incomplete reaction.

  • Degradants: The Boc-protecting group is acid-labile, so degradation can occur in the presence of acid.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., Dichloromethane, Ethyl acetate, Hexanes).

Visualizing Analytical Workflows

Analytical_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Purity Analysis cluster_2 Data Analysis and Reporting Sample Receive Sample of this compound Prep Prepare solutions for analysis Sample->Prep RP_HPLC RP-HPLC for Chemical Purity Prep->RP_HPLC Chiral_HPLC Chiral HPLC for Enantiomeric Purity Prep->Chiral_HPLC GC_MS GC-MS for Residual Solvents Prep->GC_MS Data_Analysis Analyze data and calculate purity RP_HPLC->Data_Analysis Chiral_HPLC->Data_Analysis GC_MS->Data_Analysis Report Generate Certificate of Analysis Data_Analysis->Report

Caption: General workflow for the analytical testing of this compound.

Method_Selection node_rect node_rect Start What is the analytical goal? Purity Determine overall chemical purity? Start->Purity Enantiomers Assess enantiomeric excess? Start->Enantiomers Volatiles Quantify volatile impurities? Start->Volatiles RP_HPLC Use RP-HPLC Method Purity->RP_HPLC Yes Chiral_HPLC Use Chiral HPLC Method Enantiomers->Chiral_HPLC Yes GC_MS Use GC-MS Method Volatiles->GC_MS Yes

Caption: Decision tree for selecting the appropriate analytical method.

References

The Ascendancy of a Novel Scaffold: 2-Azaspiro[3.5]nonane as a Bioisosteric Replacement for Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance drug-like properties is a cornerstone of successful drug development. The piperidine ring, a ubiquitous motif in a vast number of pharmaceuticals, has long been a reliable scaffold. However, its metabolic liabilities and physicochemical properties can present challenges. This guide provides an in-depth, data-driven comparison of piperidine with a promising bioisostere: 2-azaspiro[3.5]nonane. This novel spirocyclic amine offers a unique three-dimensional architecture that can lead to significant improvements in aqueous solubility, metabolic stability, and potentially, biological activity.

Physicochemical Properties: A Head-to-Head Comparison

The bioisosteric replacement of a piperidine ring with a 2-azaspiro[3.5]nonane moiety can favorably alter key physicochemical parameters that are critical for a compound's pharmacokinetic profile. The introduction of a spirocyclic center imparts a more rigid and three-dimensional character to the molecule, which can influence its interaction with metabolic enzymes and target receptors.

Below is a comparative summary of predicted and experimental data for a hypothetical parent piperidine compound and its 2-azaspiro[3.5]nonane analog.

PropertyPiperidine Analog2-Azaspiro[3.5]nonane AnalogRationale for Change
Molecular Weight ( g/mol ) XX + 26.05Addition of a C2H2 group
Calculated LogP (cLogP) 2.51.8Increased polarity and reduced surface area of the spirocyclic core can lead to lower lipophilicity.[1][2]
Aqueous Solubility (µg/mL) 50150The more polar nature of the 2-azaspiro[3.5]nonane scaffold can enhance interactions with water molecules, leading to improved solubility.[1][3]
Metabolic Stability (t½ in HLM, min) 30> 90The spirocyclic core can sterically hinder access of metabolic enzymes, particularly Cytochrome P450s, to sites of metabolism on the ring, thus increasing metabolic stability.[3]
pKa 9.59.8The spatial arrangement of the nitrogen in the 2-azaspiro[3.5]nonane ring can slightly alter its basicity compared to the piperidine ring.[1]

Note: The values presented are representative and can vary depending on the specific substitutions on the core structures.

Biological Activity: Maintaining or Enhancing Potency

A crucial aspect of bioisosteric replacement is the retention or improvement of biological activity. The unique vectoral projection of substituents from the 2-azaspiro[3.5]nonane core can lead to novel and potentially more favorable interactions with the target protein.

TargetPiperidine Analog IC50 (nM)2-Azaspiro[3.5]nonane Analog IC50 (nM)Fold Change
Hypothetical GPCR Target 1081.25x improvement
Hypothetical Kinase Target 50600.83x (slight decrease)

Note: These data are illustrative. The effect of the bioisosteric switch on biological activity is highly target-dependent and requires experimental validation.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of these scaffolds. Below are protocols for key in vitro assays.

Protocol 1: Determination of Lipophilicity (Shake-Flask Method)

This method directly measures the partition coefficient (LogP) of a compound between n-octanol and water.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • 20 mL screw-cap vials

  • Vortex mixer

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Prepare a stock solution of the test compound in either the aqueous or organic phase.

  • Add equal volumes of the n-octanol and PBS to a vial.

  • Add the test compound to the vial to a final concentration of approximately 100 µM.

  • Securely cap the vial and vortex vigorously for 30 minutes to ensure thorough mixing and partitioning.[4]

  • Centrifuge the vial at 2000 x g for 10 minutes to separate the two phases.

  • Carefully collect an aliquot from both the n-octanol and the aqueous layers.

  • Analyze the concentration of the test compound in each phase by HPLC-UV.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[5][6]

  • The LogP is the logarithm (base 10) of the partition coefficient.[5][6]

Protocol 2: Aqueous Solubility Determination (Turbidimetric Method)

This high-throughput method provides a rapid assessment of a compound's kinetic solubility.

Materials:

  • Test compound (as a 10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent)

  • Microplate reader

Procedure:

  • Add 198 µL of PBS to each well of the microplate.

  • Add 2 µL of the 10 mM DMSO stock of the test compound to the wells in triplicate. This creates a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the absorbance at a suitable wavelength (e.g., 620 nm) to detect turbidity due to precipitation.

  • The highest concentration at which no precipitation is observed is reported as the aqueous solubility.[7]

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.[8][9]

Materials:

  • Test compound

  • Human liver microsomes (pooled)[8]

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10][11]

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with internal standard) for reaction termination

  • 96-well plate

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the test compound (1 µM) and human liver microsomes (0.5 mg/mL) in phosphate buffer.[8]

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[9]

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.[8][9]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The in vitro half-life (t½) is calculated from the slope of the linear regression.[11]

Protocol 4: Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[12][13]

Materials:

  • Test compound

  • Cell membranes expressing the target receptor[12]

  • Radiolabeled ligand (e.g., [3H]-ligand) specific for the target receptor

  • Assay buffer

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.

  • For determining non-specific binding, a separate set of wells will contain the cell membranes, radiolabeled ligand, and a saturating concentration of an unlabeled ligand.[12]

  • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.[12]

  • Wash the filters with cold assay buffer to remove any unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the binding affinity (Ki) from the IC50 value using the Cheng-Prusoff equation.[12]

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Structural Comparison cluster_0 Piperidine cluster_1 2-Azaspiro[3.5]nonane Piperidine_img Azaspiro_img Piperidine_img->Azaspiro_img Bioisosteric Replacement

Caption: Bioisosteric replacement of piperidine with 2-azaspiro[3.5]nonane.

G start Start: Compound Synthesis (Piperidine vs. 2-Azaspiro[3.5]nonane analogs) physchem Physicochemical Profiling - LogP (Shake-Flask) - Aqueous Solubility (Turbidimetric) start->physchem adme In Vitro ADME - Metabolic Stability (HLM) start->adme bio Biological Evaluation - Receptor Binding Assay start->bio data Data Analysis & Comparison physchem->data adme->data bio->data end Lead Optimization Decision data->end

Caption: General workflow for comparative evaluation.

Conclusion

The bioisosteric replacement of piperidine with 2-azaspiro[3.5]nonane presents a compelling strategy for medicinal chemists to overcome common drug development hurdles. The spirocyclic nature of the 2-azaspiro[3.5]nonane scaffold can confer improved physicochemical properties, such as enhanced aqueous solubility and greater metabolic stability, without necessarily compromising, and in some cases even improving, biological activity. The data and protocols presented in this guide offer a framework for researchers to objectively evaluate the potential of this novel scaffold in their drug discovery programs. As with any bioisosteric replacement, the benefits are highly dependent on the specific molecular context and target, necessitating thorough experimental validation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.

I. Hazard and Safety Information

This compound and its structural analogs are classified with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Causes skin and serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is used:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.[2][3]

  • Body Protection: Laboratory coat.[2][3]

  • Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a respirator is recommended.[2][4][5]

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Collection:

  • Container: Use a designated, properly labeled, and sealed container for chemical waste.[4][5] The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the chemical name: "this compound" and the appropriate hazard symbols.

  • Segregation: Do not mix this waste with other incompatible materials.

2. Spill Management: In the event of a spill, follow these procedures:

  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and from entering drains.[5]

  • Cleanup:

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.[5]

    • Place the spilled material into the designated waste container.

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

    • All cleaning materials should also be disposed of as hazardous waste.

3. Final Disposal:

  • Professional Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal company.[5]

  • Incineration: A common method for disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.

III. Quantitative Data Summary

PropertyValueSource
Purity >97.0% (GC)Tokyo Chemical Industry[6]
Appearance White to Light yellow powder to crystalTokyo Chemical Industry[6]
Storage Temperature Room temperature, sealed in dry conditionsSigma-Aldrich[7]
Shipping Temperature NormalSigma-Aldrich[7]

IV. Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Unused or Waste This compound B Is the container properly labeled and sealed? A->B C Label and seal the container with chemical name and hazards. B->C No D Store in a designated, secure waste accumulation area. B->D Yes C->D E Arrange for pickup by a licensed waste disposal service. D->E F Transport to an approved treatment, storage, and disposal facility (TSDF). E->F G Final Disposal: Chemical Incineration F->G H End: Certificate of Disposal Received G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate. The following procedural guidance is based on safety data for structurally similar compounds and is intended to ensure the safe handling and disposal of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a compound that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to strict personal protective equipment protocols is mandatory to mitigate these risks.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRelevant Standards
Eye/Face Protection Tightly fitting safety goggles or a face shield and safety glasses.[3]NIOSH (US) or EN 166 (EU) approved.[3]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[4] A lab coat or protective clothing should be worn.[1][5]Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[4]
Respiratory Protection For small-scale use, a dust respirator or half mask with particle filtering is recommended if dust is generated.[1][4] In case of exceeding exposure limits or experiencing irritation, a full-face respirator should be used.[4]Particulate filter conforming to EN 143 or a half mask conforming to EN149:2001.[4]

Operational Plan: Safe Handling Procedure

A systematic approach to handling this compound is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls & Work Environment:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][6][7] The use of a chemical fume hood is strongly recommended to control the generation of dust and aerosols.[4]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[4][6]

Step-by-Step Handling Protocol:

  • Preparation: Before beginning work, inspect all PPE for integrity and don it correctly. Ensure all necessary equipment and reagents are prepared and within reach inside the fume hood.

  • Handling:

    • Avoid all personal contact with the chemical, including inhalation of dust.[1]

    • Do not eat, drink, or smoke in the handling area.[1][8]

    • Keep the container tightly sealed when not in use.[1][8]

    • Avoid physical damage to the container.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][6]

    • Clean and decontaminate the work area and any equipment used.

    • Launder contaminated clothing separately before reuse.[1]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Inspect and Don PPE prep2 Prepare Equipment in Fume Hood prep1->prep2 handle1 Weigh/Handle Chemical in Fume Hood prep2->handle1 handle2 Keep Container Sealed handle1->handle2 post1 Decontaminate Work Area & Equipment handle2->post1 post2 Wash Hands & Exposed Skin post1->post2 disp1 Collect Waste in Labeled Container post2->disp1 disp2 Dispose According to Local Regulations disp1->disp2

Caption: Workflow for Safe Handling and Disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

Waste Segregation and Collection:

  • Collect all waste materials, including unused product, contaminated PPE (gloves, etc.), and cleaning materials, in a designated and clearly labeled hazardous waste container.[4]

  • Ensure the waste container is sealable and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

Disposal Procedure:

  • All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[8] Contact your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.

  • Do not allow the product to enter drains or waterways.[1] In the event of a spill, contain the material and clean it up using dry procedures to avoid generating dust.[1] Report any spills to the EHS department.

G start Waste Generation waste_collection Segregate Waste Unused Product Contaminated PPE Cleaning Materials start->waste_collection waste_container Labeled Hazardous Waste Container waste_collection->waste_container storage Store in Designated Area waste_container->storage disposal Dispose via EHS (Follow Local Regulations) storage->disposal end End of Life Cycle disposal->end

Caption: Chemical Waste Disposal Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.